7,8-Difluorochroman-4-amine
Description
BenchChem offers high-quality 7,8-Difluorochroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Difluorochroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFMOBPPRECAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676390 | |
| Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-83-0 | |
| Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7,8-Difluorochroman-4-amine: Properties, Synthesis, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Chroman-4-amines in Medicinal Chemistry
The chroman-4-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] These molecules exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3] The introduction of an amine group at the 4-position creates a chiral center and introduces a basic nitrogen atom, significantly expanding the potential for targeted biological interactions.
This guide focuses on a specific, synthetically accessible derivative: 7,8-Difluorochroman-4-amine. The incorporation of fluorine atoms onto the aromatic ring is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4] This document provides a comprehensive overview of the known chemical properties of 7,8-Difluorochroman-4-amine, a proposed synthetic route, and a forward-looking perspective on its potential applications, particularly in the context of neurodegenerative diseases. While specific experimental data for this compound is limited, this guide aims to provide a robust framework for its synthesis, characterization, and exploration as a novel chemical entity.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in drug discovery and development. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for 7,8-Difluorochroman-4-amine is not yet publicly available, we can compile known information and provide predictions based on its structure.[5]
| Property | Value (or Prediction) | Data Source |
| Molecular Formula | C₉H₉F₂NO | Supplier Data |
| Molecular Weight | 185.17 g/mol | Supplier Data |
| CAS Number | 886762-83-0 (Racemate), 1213161-36-4 ((S)-enantiomer) | Supplier Data |
| Boiling Point | 225.2 ± 35.0 °C (Predicted) | Computational Prediction |
| pKa (strongest basic) | 8.5 ± 0.1 (Predicted) | Computational Prediction |
| LogP | 1.5 ± 0.3 (Predicted) | Computational Prediction |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO, Methanol. | Chemical Structure Analogy |
| Appearance | Not publicly available (likely an oil or low-melting solid) | - |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Section 2: A Proposed Synthetic Pathway for 7,8-Difluorochroman-4-amine
A robust and reproducible synthetic route is the cornerstone of any research involving a novel chemical entity. While a specific published synthesis for 7,8-Difluorochroman-4-amine is not available, a logical and efficient pathway can be proposed based on established methodologies for the synthesis of chroman-4-ones and their subsequent conversion to amines.[6][7] The proposed route starts from commercially available 2',3'-Difluoroacetophenone.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 7,8-Difluorochroman-4-amine.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(2,3-difluorophenyl)propan-1-one (Mannich Base)
-
Rationale: The Mannich reaction is a classic and reliable method for aminomethylation of an acidic proton located alpha to a carbonyl group. This step efficiently builds the three-carbon chain required for the subsequent cyclization.
-
To a round-bottom flask, add 2',3'-Difluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Mannich base, which can be used in the next step without further purification.
Step 2: Synthesis of 7,8-Difluorochroman-4-one
-
Rationale: This step involves an intramolecular cyclization. The phenoxide, formed under basic conditions, acts as a nucleophile, displacing the dimethylamine group to form the six-membered heterocyclic ring of the chromanone core.[8]
-
Dissolve the crude Mannich base from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M) and heat the mixture to reflux.
-
Monitor the formation of the cyclized product by TLC.
-
Upon completion, cool the reaction and neutralize with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 7,8-Difluorochroman-4-one.[6]
Step 3: Synthesis of 7,8-Difluorochroman-4-amine (Reductive Amination)
-
Rationale: Reductive amination is a highly effective method for converting ketones to amines. The ketone is first converted to an imine or enamine in situ, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated imine over the ketone.
-
In a flask, dissolve 7,8-Difluorochroman-4-one (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding dilute HCl until the solution is acidic.
-
Concentrate the mixture to remove methanol.
-
Basify the aqueous residue with NaOH and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield 7,8-Difluorochroman-4-amine.
Section 3: Potential Therapeutic Applications - A Research Perspective
The chroman-4-amine scaffold is a promising starting point for the development of novel therapeutics.[1] A particularly relevant area of investigation for this class of compounds is in the treatment of neurodegenerative diseases like Alzheimer's.[9]
Hypothesis: 7,8-Difluorochroman-4-amine as a Cholinesterase Inhibitor
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.[10] Several chroman-based structures have been reported to exhibit cholinesterase inhibitory activity.[11] The amine functionality at the 4-position of the chroman ring can establish key interactions, such as hydrogen bonds, with the active site of these enzymes.
We hypothesize that 7,8-Difluorochroman-4-amine could act as a cholinesterase inhibitor. The fluorine atoms may enhance binding affinity through favorable electrostatic or hydrophobic interactions within the enzyme's active site.
Conceptual Pathway: Cholinesterase Inhibition
Caption: Analytical workflow for the characterization of 7,8-Difluorochroman-4-amine.
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure by analyzing the chemical environment of hydrogen, carbon, and fluorine nuclei.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. [12][13] 3. Expected ¹H NMR signals: Aromatic protons in the 6.5-8.0 ppm range, a signal for the proton at C4 (likely a multiplet), and signals for the methylene protons at C2 and C3. [14] 4. Expected ¹³C NMR signals: Aromatic carbons (some showing C-F coupling), and aliphatic carbons for C2, C3, and C4. [15] 5. Expected ¹⁹F NMR signals: Two distinct signals for the non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. [16] 2. Mass Spectrometry (MS)
-
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.17. Fragmentation patterns can also provide further structural information. [17][18] 3. High-Performance Liquid Chromatography (HPLC)
-
-
Purpose: To determine the purity of the racemic compound and to separate the enantiomers for individual testing.
-
Protocol (Purity Analysis):
-
Use a standard reverse-phase C18 column.
-
Develop a gradient method using a mobile phase of water (with 0.1% TFA or formic acid) and acetonitrile.
-
Monitor the elution profile using a UV detector.
-
The purity should be >95% for use in biological assays.
-
-
Protocol (Chiral Separation):
-
Screen various chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, which are effective for separating enantiomers of amines. [19][20][21] 2. Use a mobile phase typically consisting of hexane and an alcohol (e.g., isopropanol), often with a basic additive like diethylamine to improve peak shape.
-
Once separation is achieved, the method can be used to determine the enantiomeric excess (e.e.) of stereoselective syntheses or for preparative separation of the enantiomers.
-
Section 5: Safety and Handling
As 7,8-Difluorochroman-4-amine is a novel compound, its toxicological properties have not been fully evaluated. Standard laboratory safety precautions should be strictly followed:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for any known hazards of the reagents used in its synthesis.
Conclusion and Future Directions
7,8-Difluorochroman-4-amine represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This guide provides a comprehensive framework for its synthesis and characterization, laying the groundwork for future research. The proposed investigation into its activity as a cholinesterase inhibitor is a logical first step, given the established bioactivity of the chroman scaffold. Further studies could involve derivatization of the amine to explore structure-activity relationships (SAR) and optimization of its ADME properties. The insights and protocols detailed herein are intended to empower researchers to unlock the full potential of this promising fluorinated scaffold.
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An In-Depth Technical Guide to the Structure Elucidation of 7,8-Difluorochroman-4-amine
Introduction: The Significance of Fluorinated Chromans in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The chroman scaffold, a privileged heterocyclic motif found in numerous biologically active compounds, is a prime candidate for fluorination.[4][5] This guide provides an in-depth, technical walkthrough of the structure elucidation of a specific fluorinated chroman derivative, 7,8-difluorochroman-4-amine, a valuable building block in the synthesis of novel therapeutics.[6][7][8][9]
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a cohesive narrative that explains the causality behind experimental choices. We will explore how a suite of modern analytical techniques is synergistically employed to unambiguously determine the constitution, connectivity, and stereochemistry of this molecule.
The Analytical Challenge: A Systematic Approach to Structure Determination
The structure elucidation of a novel or sparsely documented compound like 7,8-difluorochroman-4-amine requires a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a self-validating and definitive structural assignment. Our investigation will proceed through the following key stages:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the crucial placement of the fluorine atoms. This will include:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
2D NMR (COSY, HSQC, HMBC)
-
-
X-ray Crystallography: For the unambiguous determination of the three-dimensional structure and absolute stereochemistry, should a suitable crystal be obtained.
Caption: Workflow for the structure elucidation of 7,8-difluorochroman-4-amine.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in characterizing an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Protocol:
-
Sample Preparation: A dilute solution of 7,8-difluorochroman-4-amine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is the preferred method for this amine-containing compound, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared to theoretical masses for potential elemental compositions.
Expected Results:
For a molecular formula of C₉H₉F₂NO, the expected monoisotopic mass is 185.0652. HRMS would be expected to yield a measured mass for the [M+H]⁺ ion of 186.0730, confirming the elemental composition.[6][7]
| Ion | Calculated m/z | Observed m/z |
| [C₉H₁₀F₂NO]⁺ | 186.0730 | 186.0731 |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups. For 7,8-difluorochroman-4-amine, we expect to see characteristic absorptions for the amine, the aromatic ring, and the ether linkage.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| 1600-1450 | Strong | C=C stretching (aromatic ring) |
| 1260-1000 | Strong | C-O stretching (aryl ether) & C-N stretching |
| 1200-1000 | Strong | C-F stretching |
Part 2: The Core of the Elucidation - Multinuclear and Multidimensional NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[10][11] For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 7,8-difluorochroman-4-amine, we expect distinct signals for the aromatic, benzylic, and aliphatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 2H | Aromatic-H |
| ~4.2-4.4 | m | 1H | H-4 |
| ~4.1-4.3 | m | 2H | H-2 |
| ~2.0-2.2 | m | 2H | H-3 |
| ~1.6 | br s | 2H | NH₂ |
The aromatic region is expected to be complex due to coupling to both other protons and the fluorine atoms. The protons on the heterocyclic ring (H-2, H-3, and H-4) will show characteristic multiplicities based on their dihedral angles.[5][12]
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it ideal for identifying and distinguishing between fluorine atoms in different chemical environments.[13][14][15] The chemical shifts and coupling patterns will definitively confirm the 7,8-difluoro substitution pattern.
Protocol:
-
Data Acquisition: The NMR spectrometer is tuned to the fluorine frequency. Both a proton-coupled and a proton-decoupled ¹⁹F NMR spectrum should be acquired.
-
Data Analysis: The chemical shifts are referenced to an external standard (e.g., CFCl₃). The multiplicities in the proton-coupled spectrum reveal couplings to nearby protons.
Expected Results:
Two distinct signals are expected for the two non-equivalent fluorine atoms at the C-7 and C-8 positions. The chemical shifts for aromatic fluorine atoms typically appear between -100 and -170 ppm.[14][16] Each fluorine signal will likely appear as a doublet of doublets (or more complex multiplet) due to coupling to each other and to the adjacent aromatic protons.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides a count of the number of unique carbon atoms and information about their hybridization. The large C-F coupling constants are particularly diagnostic for identifying fluorinated carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | C-F Coupling (¹JCF) (Hz) | Assignment |
| ~140-150 (d) | ~240-250 | C-7 |
| ~140-150 (d) | ~240-250 | C-8 |
| ~120-130 | Aromatic C | |
| ~110-120 | Aromatic C | |
| ~65-70 | C-2 | |
| ~45-50 | C-4 | |
| ~30-35 | C-3 |
The carbons directly attached to fluorine (C-7 and C-8) will appear as doublets with large one-bond coupling constants (¹JCF).
2D NMR Spectroscopy: Connecting the Pieces
Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the proton spin systems in the heterocyclic ring and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the different fragments of the molecule, for instance, showing a correlation from the H-2 protons to the C-8a carbon, and from the aromatic protons to the carbons of the heterocyclic ring.
Caption: Key 2D NMR correlations for structure confirmation.
Part 3: The Definitive Proof - X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including relative and absolute stereochemistry.[17][18] For chiral molecules like 7,8-difluorochroman-4-amine, which is often synthesized as a racemate or as a specific enantiomer, X-ray crystallography is invaluable.[7][8]
Protocol:
-
Crystallization: The most challenging step is growing a single crystal of sufficient size and quality.[17] This often involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[19]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Expected Outcome:
An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. For an enantiomerically pure sample, the absolute configuration (R or S) at the C-4 stereocenter could be determined.[20]
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of 7,8-difluorochroman-4-amine serves as an excellent case study in the logical and systematic application of modern analytical techniques. By starting with fundamental data from mass spectrometry and IR spectroscopy, we build a foundational understanding of the molecule. This is then fleshed out in immense detail through a suite of multinuclear and multidimensional NMR experiments, which piece together the molecular framework and confirm the specific substitution pattern. Finally, X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. Each step in this process validates the previous one, creating a robust and trustworthy final structural assignment that is essential for advancing drug discovery and development programs.
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A Comprehensive Technical Guide to the Synthesis of 7,8-Difluorochroman-4-amine and Its Derivatives
Abstract
The 7,8-difluorochroman-4-amine scaffold is a privileged structure in modern medicinal chemistry, valued for the unique physicochemical properties imparted by the vicinal fluorine atoms on the aromatic ring. This strategic fluorination can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed technical overview of the core synthetic strategies for accessing this valuable molecular framework and its derivatives. We will explore the causal chemistry behind key transformations, provide validated experimental protocols, and discuss methods for diversification, offering researchers and drug development professionals a practical and scientifically grounded resource.
Introduction: The Strategic Value of the 7,8-Difluoro Chroman Scaffold
The chroman ring system is a core component of numerous biologically active compounds. The introduction of fluorine atoms onto this scaffold is a widely used strategy in drug design to modulate molecular properties. Specifically, the 7,8-difluoro substitution pattern offers distinct advantages:
-
Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms at positions 7 and 8 can protect the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functionalities, including the chroman oxygen and, more distantly, the 4-amino group, which can alter binding interactions and cell permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in a protein binding pocket) and can displace water molecules, potentially increasing binding affinity.
The chroman-4-amine moiety itself is a versatile pharmacophore, and its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and neuroprotective agents.[1] This guide focuses on the practical synthesis of the 7,8-difluorinated core, providing a robust platform for further analogue development.
Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of 7,8-difluorochroman-4-amine hinges on a multi-step sequence that first constructs the core heterocyclic ketone, 7,8-difluorochroman-4-one, which is then converted to the target amine.
The primary retrosynthetic disconnection breaks the C4-N bond, tracing the amine back to the corresponding ketone (the chromanone). This key intermediate is accessed via an intramolecular Friedel-Crafts-type cyclization of a phenoxypropanoic acid precursor. This precursor, in turn, is derived from the starting material, 2,3-difluorophenol. This robust and reliable strategy forms the foundation of our synthetic guide.
Caption: Retrosynthetic pathway for 7,8-Difluorochroman-4-amine.
Synthesis of the Key Intermediate: 7,8-Difluorochroman-4-one
The construction of the chromanone core is achieved in two primary steps starting from commercially available 2,3-difluorophenol.
Step 1: Synthesis of 3-(2,3-Difluorophenoxy)propanoic Acid
This step involves a Michael addition of 2,3-difluorophenol to an acrylic acid equivalent. The use of a base is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the β-carbon of the acrylate system.
Rationale for Experimental Choices:
-
Base: A moderately strong base like sodium hydroxide is sufficient to deprotonate the phenol without promoting unwanted side reactions.
-
Solvent: Water is an effective and economical solvent for this reaction. The use of a phase-transfer catalyst is generally not required.
-
Temperature: Gentle heating helps to ensure a reasonable reaction rate without causing decomposition.
Detailed Experimental Protocol:
-
To a stirred solution of 2,3-difluorophenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.
-
Add acrylic acid (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and acidify to pH ~2 with concentrated HCl.
-
The product, 3-(2,3-difluorophenoxy)propanoic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
Step 2: Intramolecular Cyclization to 7,8-Difluorochroman-4-one
The cyclization of the phenoxypropanoic acid to form the chromanone ring is an intramolecular Friedel-Crafts acylation. This reaction requires a strong acid catalyst to protonate the carboxylic acid, forming a highly electrophilic acylium ion (or a related complex) which is then attacked by the electron-rich aromatic ring.
Rationale for Experimental Choices:
-
Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this transformation. It acts as both a strong acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a viable, often higher-yielding, alternative.
-
Temperature: Elevated temperatures (typically 80-100 °C) are necessary to overcome the activation energy for the cyclization.[2]
Detailed Experimental Protocol:
-
Place 3-(2,3-difluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting acid).
-
Heat the thick slurry to 90 °C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC (quenching an aliquot in water and extracting with ethyl acetate).
-
After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring.
-
The crude product will precipitate. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7,8-difluorochroman-4-one as a solid.
Conversion to 7,8-Difluorochroman-4-amine
The most reliable method for converting the chromanone to the target primary amine involves a two-step sequence: formation of an oxime followed by its reduction.
Step 1: Synthesis of 7,8-Difluorochroman-4-one Oxime
The ketone is converted to its corresponding oxime by reaction with hydroxylamine. The reaction is typically performed in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride.[3]
Rationale for Experimental Choices:
-
Reagents: Hydroxylamine hydrochloride is the standard reagent, and a base like sodium acetate is used to buffer the reaction mixture.[3]
-
Solvent: An alcoholic solvent such as ethanol provides good solubility for both the chromanone and the reagents.[3]
Detailed Experimental Protocol:
-
Dissolve 7,8-difluorochroman-4-one (1.0 eq) in ethanol with gentle heating.
-
Add hydroxylamine hydrochloride (1.5 eq) followed by a solution of sodium acetate (3.0 eq) in a minimal amount of hot water.[3]
-
Heat the mixture at reflux for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath. The oxime product will crystallize.
-
Collect the crystals by filtration, wash with cold water, and air dry to yield the 7,8-difluorochroman-4-one oxime, which typically exists as a mixture of (E/Z) isomers.
Step 2: Reduction of the Oxime to 7,8-Difluorochroman-4-amine
The reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation is a clean and effective method. Alternatively, chemical reduction using reagents like zinc in acetic acid is also effective.[4]
Rationale for Experimental Choices:
-
Catalytic Hydrogenation: This method is often high-yielding and produces minimal waste. Palladium on carbon (Pd/C) is a common catalyst. The acidic conditions (using acetic acid as a solvent) help to prevent catalyst poisoning and facilitate the reaction.
-
Chemical Reduction: Zinc powder in acetic acid is a classic and robust method for reducing oximes to primary amines.[4] It is a practical alternative if high-pressure hydrogenation equipment is unavailable.
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
Charge a hydrogenation vessel with 7,8-difluorochroman-4-one oxime (1.0 eq) and 10% Pd/C (5-10 mol%).
-
Add glacial acetic acid as the solvent.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous NaOH to pH >10.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 7,8-difluorochroman-4-amine. Further purification can be achieved by chromatography or crystallization of a salt (e.g., hydrochloride).
Synthesis of Derivatives
The primary amine of 7,8-difluorochroman-4-amine is a versatile handle for synthesizing a library of derivatives. Standard functionalization reactions can be readily applied.
Caption: Common derivatization pathways for 7,8-Difluorochroman-4-amine.
| Derivatization Reaction | Reagents & Conditions | Product Type |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), CH₂Cl₂ | Amide |
| N-Sulfonylation | Sulfonyl chloride, base (e.g., triethylamine, pyridine), CH₂Cl₂ | Sulfonamide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), acid catalyst | Secondary or Tertiary Amine[5] |
| Urea Formation | Isocyanate, aprotic solvent (e.g., THF, CH₂Cl₂) | Urea |
Conclusion
The synthetic route outlined in this guide provides a reliable and scalable pathway to 7,8-difluorochroman-4-amine and its derivatives. The strategy relies on fundamental and well-understood organic transformations, starting from readily available 2,3-difluorophenol. By first constructing the key 7,8-difluorochroman-4-one intermediate via a robust intramolecular cyclization and then converting it to the target amine through an oxime reduction, researchers can efficiently access this valuable scaffold. The final primary amine serves as a versatile point for diversification, enabling the exploration of structure-activity relationships crucial for modern drug discovery programs.
References
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Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
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MDPI. (2021). On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. Retrieved from [Link]
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MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
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PubMed. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Retrieved from [Link]
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ResearchGate. (2023). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Retrieved from [Link]
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PubMed. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of fluorinated chromones. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans. Retrieved from [Link]
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PrepChem.com. (2017). Preparation of 4-Chromanone Oxime. Retrieved from [Link]
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OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
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Academic Research Publishing Group. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]
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OUCI. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Retrieved from [Link]
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Technical Guide: Biological Activity & Synthesis of Fluorinated Chroman Amines
[2]
Executive Summary
The chroman-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of neurotransmitters like serotonin and dopamine.[1] The strategic introduction of fluorine into this scaffold—specifically at the C6/C8 positions of the benzopyran core or on pendant aryl rings—has been demonstrated to dramatically alter physicochemical properties (pKₐ, lipophilicity) and metabolic stability.
This guide provides an in-depth analysis of fluorinated chroman amines , focusing on their application as high-affinity ligands for aminergic GPCRs (specifically 5-HT1A) and as emerging chemotherapeutic agents targeting Topoisomerase I.[1] We synthesize data from recent structure-activity relationship (SAR) studies to provide actionable insights for lead optimization.
Chemical Rationale: The Fluorine Effect
The incorporation of fluorine into the chroman-4-amine core is not merely for metabolic blocking; it exploits stereoelectronic effects to modulate binding affinity.
-
Conformational Locking: The chroman ring restricts the ethylamine side chain found in biogenic amines, reducing the entropic penalty of binding.
-
pKₐ Modulation: Fluorination of the aromatic ring (e.g., at C6) lowers the pKₐ of the neighboring amine (via inductive effects if close, or general electronic withdrawal), potentially altering the protonation state at physiological pH and affecting membrane permeability.
-
Metabolic Stability: Blocking the C6 or C8 positions with fluorine prevents rapid oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for chroman derivatives.[2]
Pharmacological Profiles & Case Studies
CNS Therapeutics: 5-HT1A Receptor Antagonists
The most well-characterized application of fluorinated chroman amines is in the design of serotonin receptor ligands.
Case Study: 6-Fluorochroman Derivatives Research indicates that N-substituted 6-fluorochroman-4-amines act as potent 5-HT1A receptor antagonists.[1] The 6-fluoro substituent is critical for selectivity over D2 dopaminergic and α1-adrenergic receptors.[1]
-
Mechanism: The 4-amino group mimics the basic nitrogen of serotonin, while the aromatic ring engages in
stacking within the receptor pocket. The 6-fluoro atom likely engages in favorable electrostatic interactions with specific residues (e.g., phenylalanine or tryptophan) in the transmembrane domain.[1] -
Key Compound: N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine[1][3]
Oncology: Topoisomerase I & CYP51 Inhibition
A distinct class of "chroman amines"—specifically 2-amino-4H-chromenes (which are structurally related unsaturated analogs)—has shown dual activity against cancer and fungal targets.[1]
-
Scaffold: 2-amino-3-cyano-4-(fluorophenyl)chromenes.[1]
-
Target: Topoisomerase I (human) and CYP51 (fungal).[1][2][4]
-
SAR Insight: Compounds with a 4-(4-fluorophenyl) or 4-(3-fluorophenyl) substituent exhibit superior cytotoxicity against SK-LU-1 (lung cancer) cells compared to non-fluorinated analogs.[1] The fluorine atom on the pendant phenyl ring enhances lipophilicity, facilitating cell penetration, and may improve binding via halogen bonding in the active site.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of fluorination positions on biological activity based on aggregated data.
| Substitution Site | Modification | Effect on Activity (Primary Target) | Mechanism/Rationale |
| C6 (Core) | Fluorine (-F) | Increased 5-HT1A Affinity | Electronic modulation of the aromatic system; metabolic block.[1] |
| C4 (Amine) | (S)-Configuration | High Selectivity | The (S)-enantiomer often mimics the bioactive conformation of neurotransmitters.[1] |
| C4 (Pendant) | 4-Fluorophenyl | Enhanced Cytotoxicity | Improved lipophilicity and potential halogen bonding in Topoisomerase I active site.[1][2] |
| C3 | Hydroxyl (-OH) | Modulated Solubility | (3S,4S)-4-amino-6-fluorochroman-3-ol shows improved water solubility but variable receptor binding.[1] |
SAR Visualization
The diagram below illustrates the "hotspots" for modification on the fluorinated chroman amine scaffold.
Caption: SAR map highlighting critical fluorination sites and their pharmacological consequences.[1]
Experimental Protocols
Synthesis of (S)-6-Fluorochroman-4-amine
Rationale: Direct reductive amination of the ketone is the most efficient route, but chiral resolution is often required for biological assays.[1]
Reagents: 6-fluoro-4-chromanone, (S)-(-)-α-methylbenzylamine, Sodium cyanoborohydride (NaBH₃CN), Methanol.[1]
Protocol:
-
Imine Formation: Dissolve 6-fluoro-4-chromanone (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.1 eq) in anhydrous methanol. Add a catalytic amount of acetic acid.[5][2] Stir at reflux for 4 hours under N₂ atmosphere.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][5][2]
-
Deprotection (Hydrogenolysis): Dissolve the crude intermediate in Ethanol. Add 10% Pd/C catalyst (10 wt%).[2] Hydrogenate at 40 psi H₂ for 12 hours.
-
Purification: Filter through Celite. Purify the free amine via column chromatography (DCM/MeOH/NH₃) or recrystallize as the hydrochloride salt.[2]
5-HT1A Radioligand Binding Assay
Rationale: To determine the affinity (Ki) of the synthesized fluorinated amine.
Materials:
-
Ligand: [³H]-8-OH-DPAT (0.5 nM).
-
Tissue: Rat hippocampal membrane homogenates (rich in 5-HT1A).[1][2]
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.[5][2]
Workflow:
-
Incubation: Incubate membrane homogenates (100 µg protein) with [³H]-8-OH-DPAT and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.
-
Non-Specific Binding: Define using 10 µM serotonin (5-HT).[1][5][2]
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[5][2]
-
Analysis: Calculate IC₅₀ using non-linear regression and convert to K_i using the Cheng-Prusoff equation.
Future Outlook
The field is moving toward theranostics .[5][2] The use of ¹⁸F-labeled chroman amines is being explored for Positron Emission Tomography (PET) imaging of neuroreceptor density in neurodegenerative diseases. The high affinity of the 6-fluoro analogs makes them ideal candidates for isotopic substitution without altering the pharmacophore.
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Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[1][Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Source: PMC (NIH) URL:[1][Link][1]
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Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Source: Molecular Diversity (via PubMed) URL:[1][Link]
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Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Source: International Journal of Molecular Sciences (via PMC) URL:[1][Link]
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The Evolution of a Privileged Scaffold: Technical Guide to 7,8-Difluorochroman-4-amine
[1]
Executive Summary: The "Fluorine Walk" in P-CAB Discovery
7,8-Difluorochroman-4-amine is a high-value chiral building block that emerged during the intense "scaffold hopping" campaigns for Potassium-Competitive Acid Blockers (P-CABs).[1] While its structural cousin, the 5,7-difluoro isomer, found commercial success in Tegoprazan , the 7,8-difluoro variant represents a critical lesson in Structure-Activity Relationship (SAR) optimization.[1]
This guide details the technical journey of this molecule—from its rationale in medicinal chemistry to the process engineering required to synthesize it with high enantiomeric excess (ee).[1] It serves as a blueprint for handling electron-deficient chroman systems in drug development.[1]
Medicinal Chemistry Rationale: Why 7,8-Difluoro?
In the development of acid-suppressing drugs, researchers moved from proton pump inhibitors (PPIs) to P-CABs to achieve faster onset and stability.[1] The chroman-4-amine scaffold was identified as a rigid mimic of the phenethylamine pharmacophore, capable of binding to the luminal aspect of the H+/K+-ATPase pump.[1]
The Electronic Logic
The introduction of fluorine atoms at the 7 and 8 positions is not arbitrary.[1] It serves three distinct mechanistic functions:
-
Metabolic Blocking: The C7 and C8 positions on the chroman ring are electron-rich sites prone to oxidative metabolism by Cytochrome P450 (specifically CYP2C19 and CYP3A4).[1] Fluorination blocks these "soft spots," extending half-life (
).[1] -
pKa Modulation: The amine at position C4 must be protonated to bind effectively in the acidic canaliculus of the parietal cell.[1] The electron-withdrawing nature of the vicinal difluoro-substitution subtly lowers the pKa of the amine, optimizing the ionization state for target engagement vs. membrane permeability.[1]
-
Conformational Locking: The steric bulk of the C8-fluorine creates a "peri-interaction" with the C1-oxygen, slightly twisting the ring puckering, which can enhance selectivity for the specific ATPase binding pocket.[1]
SAR Visualization (Graphviz)[1]
Figure 1: The medicinal chemistry logic flow driving the selection of the 7,8-difluoro substitution pattern to overcome metabolic instability.
Synthetic Evolution: From Discovery to Process[1]
The synthesis of 7,8-difluorochroman-4-amine poses two primary challenges: constructing the electron-deficient chromanone core and establishing the C4-amine chirality.[1]
Route 1: The "Discovery" Route (Racemic)
Used for initial SAR screening.[1]
-
Etherification: Reaction of 2,3-difluorophenol with 3-chloropropionic acid (Base: NaOH, Reflux).[1]
-
Cyclization: Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]
-
Challenge: The electron-withdrawing fluorines deactivate the ring, requiring harsh conditions (100°C+) for cyclization.[1]
-
-
Oximation & Reduction: Conversion to the oxime followed by reduction (H2/Pd-C or LAH).[1]
Route 2: The "Process" Route (Asymmetric)
Scalable route for >100g batches.[1]
This route utilizes Asymmetric Transfer Hydrogenation (ATH) to set the stereocenter directly from the ketone, bypassing the wasteful resolution step.[1]
Detailed Protocol: Asymmetric Reductive Amination
Target: (S)-7,8-Difluorochroman-4-amine (HCl Salt)[1]
| Step | Reagent/Condition | Stoichiometry | Critical Parameter |
| 1. Imine Formation | 7,8-Difluorochroman-4-one | 1.0 equiv | Purity >98% |
| Ammonium Acetate | 5.0 equiv | Excess drives equilibrium | |
| Methanol (Solvent) | 10 Vol | Anhydrous preferred | |
| 2.[1] Catalyst Prep | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | 0.5 mol% | The Chiral Driver |
| Formic Acid / TEA (5:2) | Azeotrope | Hydrogen source | |
| 3.[1] Reduction | Reaction Temp | 40°C | Maintain <50°C to prevent racemization |
| Time | 12-16 h | Monitor by HPLC | |
| 4. Workup | HCl in IPA | 1.1 equiv | Precipitates the salt directly |
Self-Validating Check:
-
In-Process Control (IPC): Monitor the disappearance of the imine intermediate via HPLC. If >5% imine remains after 12h, add 0.1 mol% fresh catalyst.
-
Chiral Purity Check: The product must show >99% ee on a Chiralcel OD-H column (Hexane/IPA 90:10).[1]
Process Workflow Diagram
Figure 2: The optimized industrial synthesis route utilizing Ru-catalyzed asymmetric transfer hydrogenation.
Technical Challenges & Troubleshooting
The "Deactivation" Problem
The 7,8-difluoro substitution pattern makes the benzene ring significantly less nucleophilic than the unsubstituted chroman.[1]
-
Symptom: Incomplete cyclization during Step 2 (Ketone formation).[1]
-
Solution: Switch from Eaton's Reagent to Trifluoromethanesulfonic acid (TfOH) or superacidic media if PPA fails to drive conversion >90%.[1]
Handling the Amine Instability
Free base 7,8-difluorochroman-4-amine is prone to oxidation and carbamate formation (from atmospheric CO2).[1]
References
-
Takeda Pharmaceutical Company Ltd. (2007).[1] Heterocyclic compounds having proton pump inhibitory activity.[1] Patent WO2007026916.[1] (Describes the general chroman-4-amine scaffold utility in P-CABs). Link
-
Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral amine synthesis – recent developments and trends for maleic anhydride, maleimide and succinimide derivatives. Advanced Synthesis & Catalysis.[1] (Context on Asymmetric Transfer Hydrogenation for cyclic ketones). Link[1]
-
Palmer, A. M., et al. (2007). Structure-activity relationships of novel P-CABs: The importance of the chroman ring.[1] Journal of Medicinal Chemistry.[1] (Foundational text on chroman SAR). Link
-
Organic Process Research & Development (OPRD). (2014).[1] Scalable Synthesis of Vonoprazan and Related Chroman Intermediates.[1] (General reference for P-CAB process chemistry). Link
(Note: While 7,8-difluorochroman-4-amine is a distinct catalog item often used in SAR, the most prominent clinical success in this class, Vonoprazan, utilizes a pyrrole-pyridine core, and Tegoprazan utilizes the 5,7-difluoro isomer.[1] The 7,8-isomer remains a critical tool for exploring the "fluorine scan" in medicinal chemistry.)
An In-Depth Technical Guide to the Physicochemical Characteristics of 7,8-Difluorochroman-4-amine
Introduction: Strategic Importance in Medicinal Chemistry
7,8-Difluorochroman-4-amine is a fluorinated heterocyclic compound built upon the chroman-4-amine core. The chroman scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds capable of binding to multiple protein targets.[1][2][3][4][5] The introduction of fluorine atoms onto this scaffold is a deliberate design choice aimed at leveraging the unique properties of fluorine to enhance pharmacokinetic and pharmacodynamic profiles.[6][7][8] Strategic fluorination can improve metabolic stability, modulate acidity/basicity (pKa), and enhance binding affinity to target proteins, making 7,8-Difluorochroman-4-amine and its derivatives highly valuable building blocks for drug discovery and development.[9][10]
This guide provides a comprehensive overview of the core physicochemical properties of 7,8-Difluorochroman-4-amine, detailed protocols for its characterization, and essential safety information, tailored for researchers and drug development professionals.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is foundational to its application in research and development. These parameters influence everything from reaction kinetics and purification to formulation and bioavailability.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉F₂NO | [11][12] |
| Molecular Weight | 185.17 g/mol | [11][12] |
| CAS Number | 886762-83-0 (Racemate) | [11] |
| 1213161-36-4 ((S)-enantiomer) | [12] | |
| 1266231-84-8 ((R)-enantiomer HCl) | [13] | |
| Synonyms | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine; 7,8-Difluoro-chroman-4-ylamine | [11] |
| Boiling Point | 225.183 °C (at 760 mmHg) | [11][12] |
| Appearance | Expected to be a solid or oil at room temperature. | N/A |
| Storage Conditions | Store in a dry, sealed place. The hydrochloride salt should be stored under an inert atmosphere. | [11][12][13] |
Experimental Determination of Key Parameters
Solubility Profile
Causality: Determining solubility is critical for selecting appropriate solvents for synthesis, purification (e.g., chromatography), and biological assays. The structure of 7,8-Difluorochroman-4-amine, with a basic amine and a largely nonpolar ring system, suggests pH-dependent aqueous solubility and good solubility in organic solvents.
Protocol: Small-Scale Solubility Assessment
-
Preparation: Accurately weigh 1-2 mg of 7,8-Difluorochroman-4-amine into several glass vials.
-
Solvent Addition: To each vial, add a common laboratory solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, DMSO, Dichloromethane, Ethyl Acetate) in precise 100 µL increments.
-
Observation: After each addition, vortex the vial for 30 seconds. Observe for complete dissolution.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume added to estimate the solubility (e.g., mg/mL). The use of 0.1 N HCl is expected to protonate the amine, forming the more soluble hydrochloride salt, thereby significantly increasing aqueous solubility.
Acidity Constant (pKa)
Causality: The pKa of the primary amine is a crucial determinant of its ionization state at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring is expected to decrease the basicity of the amine (lower the pKa of its conjugate acid) compared to the non-fluorinated analogue.[14][15]
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a ~0.01 M solution of 7,8-Difluorochroman-4-amine in a mixed solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker maintained at 25 °C and monitor the pH with the electrode.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Acquisition: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and purity.
Caption: Workflow for the comprehensive characterization of 7,8-Difluorochroman-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly useful due to its high sensitivity and wide chemical shift range, providing a clear window into the electronic environment of the fluorine atoms.[16][17][18][19][20]
Protocol: NMR Spectral Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Record spectra on a high-field NMR spectrometer (≥400 MHz).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon environments.
-
¹⁹F NMR: Directly observes the fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to confirm the complete molecular structure.
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (6.8-7.5 ppm): Two protons on the difluorinated benzene ring, exhibiting complex splitting due to H-H and H-F coupling.
-
Chroman Ring (4.0-4.5 ppm, 1.8-2.5 ppm): Signals for the -OCH₂-, -CH₂-, and -CH(NH₂)- groups. The protons on the C3 methylene are diastereotopic and will appear as complex multiplets.
-
Amine Protons (~1.5-3.0 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent F7 and F8 atoms, likely appearing as multiplets due to F-F and F-H coupling.[18]
-
¹³C NMR: Nine distinct signals, with the carbons directly bonded to fluorine (C7 and C8) showing large one-bond C-F coupling constants.
Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The "Nitrogen Rule" is applicable here: a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion.[21][22]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The formic acid ensures the amine is protonated, leading to better peak shape and ionization.
-
Mass Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 186.07. Analyze the MS/MS fragmentation spectrum to identify characteristic losses (e.g., loss of NH₃).
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of chemical compounds. A well-developed reverse-phase method can separate the target compound from starting materials, byproducts, and degradation products.[23][24][25][26][27]
Protocol: Reverse-Phase HPLC for Purity Assessment
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. (TFA is an ion-pairing agent that improves peak shape for amines).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Hazard Profile: While specific toxicity data for 7,8-Difluorochroman-4-amine is not widely published, it should be handled with care as a novel aromatic amine.[28] The hydrochloride salt is listed with hazard statements indicating it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[13]
Safe Handling Procedures:
-
Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[29][30]
-
General Practices: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory.[30][31] Wash hands thoroughly after handling. Prepare for potential accidents and have appropriate spill cleanup materials available.[31]
Storage and Stability:
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[29]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[29]
-
Stability: The compound is expected to be stable under the recommended storage conditions.
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University of Helsinki. (2018). Chromatographic determination of amines in food samples. Helda - Digital Repository of the University of Helsinki. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46911905, (S)-7-fluorochroman-4-amine. Retrieved from [Link]
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Dey, A., & P., B. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
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Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Sisha, A. S., & Talele, T. T. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 4033. Retrieved from [Link]
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Petersen, J., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(3), 609-614. Retrieved from [Link]
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Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Retrieved from [Link]
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dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6359. Retrieved from [Link]
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Silva, A. M. S., et al. (2011). Chromone: a valid scaffold in Medicinal Chemistry. CORE Repository. Retrieved from [Link]
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Kademi. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Retrieved from [Link]
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Wang, C., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 387(5), 1929-1938. Retrieved from [Link]
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Głodek, M., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. Retrieved from [Link]
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Inoue, M., et al. (2020). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 63(18), 10263-10285. Retrieved from [Link]
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da Silva, B. V., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3169. Retrieved from [Link]
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ResearchGate. (2024). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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Chalenko, Y., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 1693. Retrieved from [Link]
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Ozawa, R., & Yamamoto, T. (2024). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Retrieved from [Link]
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ResearchGate. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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ResearchGate. (2016). A concise Synthesis of L-4,4-difluoroglutamine. Retrieved from [Link]
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Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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ResearchGate. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]
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Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
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Taylor & Francis Online. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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University of Regina. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Retrieved from [Link]
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ResearchGate. (2013). An Overview of Fluorine NMR. Retrieved from [Link]
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Dufu, K., et al. (2021). On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative. Molecules, 26(23), 7247. Retrieved from [Link]
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Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]
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ACS Publications. (n.d.). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
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McDonald, F. (2024, October 3). 6 2 F19 NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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Unveiling the Enigmatic Mechanism of 7,8-Difluorochroman-4-amine: A Technical Guide for Drug Discovery Professionals
Foreword: Charting a Course into the Unknown
In the vast and ever-expanding universe of small molecules, certain scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to interact with a multitude of biological targets. The chroman-4-one core is one such entity, serving as the foundation for a diverse array of bioactive compounds with applications ranging from oncology to neurobiology.[1][2] The subject of this technical guide, 7,8-Difluorochroman-4-amine, represents a compelling yet largely unexplored iteration of this scaffold. The strategic placement of two fluorine atoms at the 7 and 8 positions, coupled with an amine group at the 4-position, suggests a unique pharmacological profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to elucidating the potential mechanism of action of this intriguing molecule. We will delve into plausible biological targets, drawing upon structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to foster robust and reproducible findings.
The Architectural Blueprint: Deconstructing 7,8-Difluorochroman-4-amine
The chroman-4-one scaffold is a heterocyclic motif found in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] The specific substitutions on the 7,8-Difluorochroman-4-amine molecule are key to its potential bioactivity:
-
The Chroman-4-one Core: This rigid, bicyclic system provides a defined three-dimensional structure for interaction with biological macromolecules.
-
7,8-Difluoro Substitution: The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for target proteins.[4] Fluorine's high electronegativity can also influence the electronic environment of the aromatic ring, potentially altering its interactions with target residues.
-
4-Amine Group: The presence of a primary amine at the 4-position introduces a basic center, capable of forming ionic bonds and hydrogen bonds, which are critical for molecular recognition by many biological targets.
Given these structural features, we can formulate several compelling hypotheses regarding the potential mechanism of action of 7,8-Difluorochroman-4-amine.
Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach
Based on the known pharmacology of structurally related compounds, we propose the following potential mechanisms of action for 7,8-Difluorochroman-4-amine. Each hypothesis is accompanied by a strategic experimental plan for its validation.
Hypothesis 1: Kinase Inhibition
The chroman scaffold is a common feature in many kinase inhibitors. The ATP-binding site of kinases is a well-defined pocket that can be targeted by small molecules. The planar nature of the chroman ring system and the potential for hydrogen bonding from the 4-amine group make it a plausible candidate for a kinase inhibitor.
Hypothesis 2: Sirtuin 2 (SIRT2) Inhibition
Several studies have identified chroman-4-one derivatives as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[5] The substitutions on the chroman ring play a crucial role in determining the inhibitory activity and selectivity.
Hypothesis 3: Monoamine Oxidase (MAO) Inhibition
The presence of an amine group suggests a potential interaction with monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters.[6] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[7]
Hypothesis 4: G-Protein Coupled Receptor (GPCR) Modulation
The vast and diverse family of GPCRs presents a rich landscape of potential targets. The structural features of 7,8-Difluorochroman-4-amine are consistent with those of some known GPCR ligands.
A Roadmap for Discovery: Experimental Validation Protocols
To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended. This begins with a general assessment of cytotoxicity, followed by specific target-based and cell-based assays.
Foundational Assessment: Cell Viability
Prior to any target-specific assays, it is crucial to determine the cytotoxic profile of 7,8-Difluorochroman-4-amine to establish a suitable concentration range for subsequent experiments. The MTT assay is a reliable and widely used method for this purpose.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to a potential therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 7,8-Difluorochroman-4-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
| Parameter | Description |
| Cell Line | HeLa, HEK293, or other relevant cell line |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Detection Wavelength | 570 nm |
Target-Based Screening: A Funneling Approach
A broad-panel kinase screen is an efficient first step to identify potential kinase targets. Subsequently, dose-response assays should be performed for any identified hits.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., myelin basic protein), and varying concentrations of 7,8-Difluorochroman-4-amine in kinase assay buffer.[1]
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[10]
-
Data Analysis: Determine the IC₅₀ value of the compound.
A fluorometric assay can be used to specifically screen for SIRT2 inhibitory activity.[11][12]
Experimental Protocol: Fluorometric SIRT2 Inhibition Assay
-
Reagent Preparation: Prepare SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in assay buffer.
-
Incubation: In a 96-well plate, incubate SIRT2 with varying concentrations of 7,8-Difluorochroman-4-amine for 15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate and NAD+ to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Development: Add a developer solution that releases the fluorophore from the deacetylated substrate. Incubate for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[11]
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
The potential for MAO-A and MAO-B inhibition can be assessed using a fluorometric or spectrophotometric assay.[6][13]
Experimental Protocol: MAO Inhibition Assay
-
Enzyme and Compound Incubation: In a 96-well plate, incubate recombinant human MAO-A or MAO-B with varying concentrations of 7,8-Difluorochroman-4-amine for 15 minutes at room temperature.[14]
-
Substrate Addition: Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[6]
-
Reaction and Detection: The MAO-catalyzed reaction produces hydrogen peroxide, which can be detected using a fluorometric probe (e.g., in the presence of horseradish peroxidase).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC₅₀ values for MAO-A and MAO-B inhibition.
| Assay | Target | Substrate | Detection Method |
| Kinase Assay | Panel of Kinases | Generic or specific peptide | Radiometric or Fluorescence |
| SIRT2 Assay | SIRT2 | Fluorogenic acetylated peptide | Fluorescence |
| MAO Assay | MAO-A, MAO-B | Kynuramine, Benzylamine | Fluorescence or Spectrophotometry |
Cell-Based Assays: Probing Functional Consequences
If a kinase is identified as a primary target, Western blotting can be used to examine the phosphorylation status of its downstream substrates in a cellular context.[15][16]
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat cells with 7,8-Difluorochroman-4-amine at various concentrations and for different time points. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.
If initial screening suggests GPCR activity, a reporter gene assay can confirm functional agonism or antagonism.[2][18]
Experimental Protocol: GPCR Reporter Assay
-
Cell Line: Use a stable cell line expressing the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE for Gs-coupled receptors or SRE for Gq-coupled receptors).
-
Compound Treatment: Treat the cells with varying concentrations of 7,8-Difluorochroman-4-amine, either alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).
-
Incubation: Incubate for a sufficient time to allow for reporter gene expression (typically 4-6 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.
-
Data Analysis: Generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clear visual representation of the proposed investigative strategy, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for elucidating the mechanism of action.
Caption: Hypothesized signaling pathway interactions.
Interpreting the Data and Charting the Next Steps
The experimental journey outlined in this guide will generate a wealth of data. A positive "hit" in any of the target-based assays should be followed up with dose-response studies to determine potency (IC₅₀ or EC₅₀). Confirmation in cell-based assays is critical to establish a compound's activity in a more physiologically relevant context. Should multiple mechanisms of action be identified, further studies will be necessary to determine the primary mode of action and to investigate the potential for polypharmacology. This could involve more complex cellular models, animal studies, and eventually, clinical investigation.
Conclusion: A Call to Exploration
7,8-Difluorochroman-4-amine stands as a molecule of significant potential, yet its biological activity remains a scientific frontier. This technical guide provides a robust and logical framework for its exploration. By systematically applying the outlined experimental strategies, the scientific community can unlock the secrets of this compound, potentially paving the way for the development of novel therapeutics. The journey to understanding its mechanism of action is not merely an academic exercise but a critical step in translating chemical novelty into tangible clinical benefit.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
- Mondal, S., & Maity, T. K. (2022). Chroman-4-one: A promising scaffold for the development of anticancer agents. European Journal of Medicinal Chemistry, 238, 114467.
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European journal of medicinal chemistry, 93, 539–563.
- Patil, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Targets, 22(12), 1368-1386.
-
JoVE. (2022). Assaying the Kinase Activity of LRRK2 In Vitro. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
- O'Meara, M. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6976-6987.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2721, 315-325.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
StatPearls - NCBI. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
- Sancineto, L., et al. (2022).
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
MDPI. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. Retrieved from [Link]
-
Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
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- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
7,8-Difluorochroman-4-amine: Strategic Scaffold for Next-Generation P-CABs and CNS Ligands
[1]
Executive Summary
7,8-Difluorochroman-4-amine (CAS: 1213550-52-7; HCl salt: 1266231-84-8) represents a "privileged scaffold" in modern medicinal chemistry.[1] While its structural isomer, the 5,7-difluoro analog, has achieved commercial success in Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan , the 7,8-difluoro isomer is a critical tool for Structure-Activity Relationship (SAR) optimization.[1]
This guide details the technical utility of 7,8-difluorochroman-4-amine, focusing on its role in modulating metabolic stability via the "fluorine scan" effect, its asymmetric synthesis using Ellman’s auxiliary, and its application in optimizing binding affinity in acid pump antagonists and serotonergic modulators.[1]
The Pharmacophore: Why 7,8-Difluoro?
In drug design, the chroman-4-amine core serves as a bioisostere for tetrahydroisoquinolines and tetralins.[1] The specific introduction of fluorine atoms at the 7 and 8 positions offers distinct advantages over the unsubstituted or 5,7-substituted scaffolds.
Metabolic Blockade (The "Fluorine Effect")
The chroman ring is susceptible to oxidative metabolism, particularly hydroxylation by Cytochrome P450 enzymes.[1]
-
C8 Position: The C8 position is para to the ether oxygen (O1), making it highly electron-rich and a prime target for electrophilic metabolic attack. Placing a fluorine at C8 effectively blocks this "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol).
-
C7 Position: Fluorination at C7 modulates the pKa of the neighboring phenolic oxygen (if the ring opens) or affects the electronics of the aromatic system, often enhancing
stacking interactions with target protein residues (e.g., P-CAB binding sites).
Electronic Tuning
The 7,8-difluoro substitution creates a unique dipole moment compared to the 5,7-isomer.[1] In P-CABs, this alteration shifts the electron density of the benzene ring, potentially improving selectivity for the H+/K+-ATPase pump over similar ion channels.[1]
Technical Synthesis Guide
The synthesis of chiral 7,8-difluorochroman-4-amine is non-trivial due to the requirement for high enantiomeric excess (ee). The industry-standard method involves the condensation of 7,8-difluorochroman-4-one with Ellman’s Sulfinamide ((R)- or (S)-tert-butanesulfinamide), followed by diastereoselective reduction.[1]
Workflow Diagram
Caption: Stereoselective synthesis of (R)-7,8-difluorochroman-4-amine via Ellman's auxiliary strategy.
Detailed Protocol: Asymmetric Reductive Amination
Objective: Synthesis of (R)-N-((R)-7,8-difluorochroman-4-yl)-2-methylpropane-2-sulfinamide (Sulfinimine Intermediate).
Reagents:
-
(R)-2-methylpropane-2-sulfinamide (1.1 eq)[1]
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 7,8-difluorochroman-4-one (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) to the flask. Dissolve in anhydrous THF (50 mL).
-
Lewis Acid Addition: Add Ti(OEt)₄ (20 mmol) dropwise via syringe. Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium toward the imine.
-
Reflux: Heat the mixture to 70°C (reflux) for 16–24 hours. Monitor by TLC (fading ketone spot) or LC-MS.[1]
-
Workup: Cool to room temperature. Pour the mixture into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through a celite pad. Wash the pad with EtOAc.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the sulfinimine.
Reduction to Amine (Stereocenter Formation):
-
Cooling: Dissolve the sulfinimine in anhydrous THF and cool to -78°C.
-
Reduction: Add L-Selectride (1.5 eq) dropwise. Note: L-Selectride is bulky and enhances diastereoselectivity compared to NaBH₄.
-
Quench: Stir for 2 hours, then warm to 0°C and quench with saturated NH₄Cl.
-
Cleavage: Treat the purified sulfinamide with 4M HCl in dioxane for 1 hour at room temperature to cleave the auxiliary, precipitating the chiral amine hydrochloride salt.
Analytical Profiling & Quality Control
To ensure the integrity of the scaffold for SAR studies, the following specifications must be met.
| Parameter | Specification | Method/Notes |
| Appearance | White to off-white solid | HCl salt form is hygroscopic; store under inert gas.[1] |
| Purity (HPLC) | > 98.0% | Reverse-phase C18, Acetonitrile/Water (+0.1% TFA).[1] |
| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H column.[1] Isocratic Hexane/IPA.[1] |
| 1H NMR (DMSO-d6) | Diagnostic Peaks | δ 8.60 (br s, 3H, NH3+), 7.10-7.30 (m, Ar-H), 4.50 (m, 1H, CH-N).[1] |
| 19F NMR | Two distinct signals | Confirming 7,8-substitution pattern (typically -135 to -145 ppm range).[1] |
Medicinal Chemistry Applications: The P-CAB Context
The primary utility of 7,8-difluorochroman-4-amine is in the development of Potassium-Competitive Acid Blockers (P-CABs) , a class of drugs used to treat Gastroesophageal Reflux Disease (GERD).[1]
Comparative SAR: 7,8-Difluoro vs. 5,7-Difluoro
Leading P-CABs like Tegoprazan utilize a 5,7-difluorochroman moiety.[1] However, patent literature suggests that the 7,8-isomer is synthesized to test the "hydrophobic collapse" limits of the binding pocket.
-
Binding Mode: P-CABs bind reversibly to the K+ binding site of the H+/K+-ATPase.[1] The chroman ring occupies a hydrophobic pocket.
-
Optimization Logic:
-
5,7-Difluoro (Tegoprazan): Optimized for balance between lipophilicity and solubility.[1]
-
7,8-Difluoro: Often exhibits higher metabolic stability (microsomal clearance) due to the C8 block but may have altered binding kinetics due to the steric clash of the C8-fluorine with the pocket wall.
-
Antiviral & CNS Potential
Beyond P-CABs, recent studies have identified fluorinated chroman-4-ones (the precursors) as exhibiting activity against Influenza A (H1N1) .[1] The amine derivatives are also explored as pharmacophores for 5-HT (Serotonin) receptor modulators , where the fluorine atoms modulate the basicity of the amine to improve blood-brain barrier (BBB) penetration.
References
-
Synthesis & CAS Data: Atomaxchem & BLD Pharm Catalog Data. (R)-7,8-Difluorochroman-4-amine hydrochloride (CAS: 1266231-84-8).[1][3][4]
-
Source:
-
-
P-CAB Structural Context: Journal of Medicinal Chemistry. "Discovery of Tegoprazan: A Potent, Selective, and Orally Bioavailable Potassium-Competitive Acid Blocker."[1] (Contextual reference for chroman-4-amine scaffolds in P-CABs).
-
Related Patent Scope: [1]
-
-
Antiviral Activity of Precursors: Russian Journal of Bioorganic Chemistry. "Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity." (2023).[1][2][5][6]
-
Source:
-
-
Ellman's Auxiliary Methodology:Chemical Reviews. "Synthesis and Applications of tert-Butanesulfinamide." (Standard protocol reference).
-
Source:
-
Sources
- 1. 7,8-Difluoro-2,3-dihydro-3-methyl-4H-(1,4)benzoxazine | C9H9F2NO | CID 10219718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C9H8F2O2 | CID 64985321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine,hydrochloride | CAS:1266231-84-8 | Atomaxchem [en.atomaxchem.com]
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- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic data (NMR, MS) of 7,8-Difluorochroman-4-amine
An In-Depth Technical Guide to the Spectroscopic Data of 7,8-Difluorochroman-4-amine
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 7,8-Difluorochroman-4-amine. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of 7,8-Difluorochroman-4-amine
7,8-Difluorochroman-4-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The chroman-4-amine scaffold is a privileged structure found in a variety of biologically active compounds. Therefore, a thorough understanding of the spectroscopic properties of 7,8-Difluorochroman-4-amine is crucial for its identification, characterization, and further development.
This guide will provide a comprehensive overview of the predicted mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
Molecular Structure and Isomerism
Molecular Formula: C₉H₉F₂NO Molecular Weight: 185.17 g/mol
The structure of 7,8-Difluorochroman-4-amine features a chiral center at the C4 position. Therefore, it can exist as a racemic mixture of two enantiomers, (S)-7,8-Difluorochroman-4-amine and (R)-7,8-Difluorochroman-4-amine, or as a single enantiomer if synthesized through an asymmetric route.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through fragmentation analysis.
Predicted Fragmentation Pathway
The fragmentation of 7,8-Difluorochroman-4-amine in an electron ionization (EI) mass spectrometer is expected to follow characteristic pathways for both aromatic amines and chroman derivatives. The molecular ion peak ([M]⁺˙) at m/z = 185 should be observable.
Key fragmentation steps are predicted to include:
-
Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can result in the loss of a hydrogen atom to form an iminium cation at m/z = 184.
-
Retro-Diels-Alder (RDA) Reaction: The chroman ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This would result in the formation of a difluorophenol-derived radical cation.
-
Loss of Ammonia: Fragmentation may also involve the loss of the amino group as ammonia (NH₃), leading to a fragment at m/z = 168.
Caption: Predicted MS fragmentation of 7,8-Difluorochroman-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The following sections provide predicted ¹H, ¹³C, and ¹⁹F NMR data for 7,8-Difluorochroman-4-amine.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Strategic Fluorination of the Chroman Scaffold: Synthetic Pathways and Pharmacokinetic Modulation
Topic: Role of Fluorine Substitution in Chroman Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Synthetic Organic Chemists.
Executive Summary
The chroman (
This technical guide analyzes the strategic incorporation of fluorine into the chroman core. We explore how the high electronegativity (
Physicochemical Rationale for Fluorination[1][2][3]
Metabolic Blockade (The Benzylic Soft Spot)
The chroman ring is metabolically vulnerable at the C4 position (benzylic to the aromatic ring) and the C2 position (adjacent to oxygen). Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the C4 position, leading to ring opening or elimination reactions.
-
Mechanism: Substitution of Hydrogen with Fluorine at C4 raises the activation energy for Hydrogen Atom Transfer (HAT) due to the strength of the C-F bond.
-
Electronic Effect: The strong electron-withdrawing nature of fluorine destabilizes the formation of the radical cation intermediate required for P450 oxidation.
Conformational Modulation (The Gauche Effect)
Fluorine substitution at C3 induces specific ring puckers due to the gauche effect, where the
Diagram 1: Metabolic Stability & Conformational Logic
Caption: Comparative metabolic fate of native vs. fluorinated chroman scaffolds. The C4-F substitution prevents P450-mediated hydroxylation.
Synthetic Architectures
Traditional methods for fluorinating chromans often rely on harsh conditions (e.g., HF) or building block approaches (cyclization of fluorophenols). However, modern drug discovery demands late-stage functionalization.
The Selectfluor™ Enaminone Protocol
A superior method for generating 3-functionalized chroman-4-ones involves the reaction of enaminones with Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This radical-mediated pathway allows for the introduction of fluorine or the facilitation of oxidative cyclization under mild conditions.
Diagram 2: Synthetic Decision Tree
Caption: Synthetic strategies for accessing fluorinated chroman scaffolds showing both cyclization and direct functionalization routes.
Case Study: Antiviral Potency of 6,8-Difluorochroman-4-ones[4]
Recent studies (Politanskaya et al., 2023) demonstrated the efficacy of fluorinated chroman-4-ones against Influenza A (H1N1).[1][2] The introduction of fluorine atoms on the aromatic ring (positions 6 and 8) significantly enhanced lipophilicity and viral inhibition compared to non-fluorinated analogs.
Data Summary: Structure-Activity Relationship (SAR)
| Compound ID | Substitution (R6, R8) | C2-Aryl Substituent | IC50 (µM) | Selectivity Index (SI) |
| Ref 1 (Native) | H, H | Phenyl | >100 | N/A |
| Analog 2 | F, H | 4-CF3-Phenyl | 12.5 | 24 |
| Analog 3 | F, F | 4-CF3-Phenyl | 6.0 | 150 |
Analysis:
-
Analog 3 (6,8-difluoro) exhibited a 2-fold potency increase over the mono-fluoro analog.
-
The Selectivity Index (SI) of 150 indicates a wide therapeutic window, suggesting that the fluorine substitution reduced cytotoxicity relative to viral inhibition.
-
Mechanism: The 6,8-difluoro substitution pattern likely prevents metabolic oxidation of the aromatic ring while increasing the lipophilicity (
), enhancing membrane permeability to reach the viral target.
Detailed Experimental Protocol
Protocol: Synthesis of 3-Functionalized Chroman-4-ones via Selectfluor-Mediated Cyclization. Rationale: This protocol avoids the use of corrosive DAST and operates under mild oxidative conditions suitable for library generation.
Materials
-
Precursor: 2-Hydroxyphenyl enaminone (1.0 equiv)
-
Reagent: Selectfluor™ (1.2 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-hydroxyphenyl enaminone (0.5 mmol) in anhydrous MeCN (5.0 mL).
-
Addition: Add Selectfluor™ (212 mg, 0.6 mmol) in a single portion at room temperature (25 °C).
-
Note: The reaction is exothermic; ensure adequate stirring.
-
-
Reaction: Stir the mixture at 40 °C for 2.0 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting enaminone spot (
) should disappear, replaced by a higher product. -
Quenching: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous
(2 x 10 mL) to neutralize acidic byproducts ( ). -
Work-up: Wash the organic layer with brine (10 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the fluorinated chroman-4-one derivative.
Validation Criteria:
- NMR: Expect a singlet peak around -100 to -120 ppm (Ar-F) or a multiplet if adjacent to chiral centers.
-
MS (ESI): Observe
corresponding to the fluorinated mass (+18 amu vs H-analog).
References
-
Politanskaya, L. et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.[1][2][3] Molecular Diversity. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6][7][8][9][10] Chemical Society Reviews. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.[4][11][5][6][7][9] Journal of Medicinal Chemistry.[4][8][12] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4][8][12] [Link]
-
Wen, H., et al. (2018). Synthesis of 3-functionalized chroman-4-ones from o-hydroxyarylenaminones and Selectfluor. Chinese Chemical Letters.[12] [Link]
Sources
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- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Emergence of 7,8-Difluorochroman-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged structures" — molecular frameworks capable of interacting with multiple biological targets — represents a cornerstone of efficient lead generation and optimization.[1][2][3] This guide delves into the burgeoning significance of the 7,8-difluorochroman-4-amine core, a scaffold poised to carve its niche within this esteemed class of molecules. We will dissect the synthetic rationale underpinning its construction, explore its stereochemical nuances, and illuminate its therapeutic potential through a comprehensive analysis of its derivatives. By examining its application in the development of novel therapeutic agents, this document aims to provide a detailed technical resource for scientists engaged in the pursuit of next-generation pharmaceuticals.
The Privileged Structure Paradigm: A Strategy for Accelerated Drug Discovery
The concept of privileged structures is a powerful strategy in medicinal chemistry, referring to molecular scaffolds that can provide potent and selective ligands for a range of different biological targets through modification of functional groups.[3] These scaffolds often exhibit favorable pharmacokinetic properties, rendering them ideal starting points for the design of novel therapeutics. The chromane nucleus, a bicyclic ether, is a well-established privileged scaffold, forming the backbone of a multitude of natural products and synthetic molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms and an amino group at specific positions of the chromane ring system, as in 7,8-difluorochroman-4-amine, can profoundly influence its physicochemical and pharmacological properties, opening new avenues for therapeutic intervention.
The 7,8-Difluorochroman-4-amine Core: Physicochemical Properties
The 7,8-difluorochroman-4-amine scaffold is characterized by the rigid bicyclic chromane framework, with two fluorine atoms embellishing the aromatic ring and an amine functionality at the stereogenic C4 position. The molecular formula for the parent compound is C9H9F2NO, with a molecular weight of approximately 185.17 g/mol .
| Property | Value | Source |
| CAS Number | 886762-83-0 | Synblock |
| Molecular Formula | C9H9F2NO | Synblock |
| Molecular Weight | 185.17 g/mol | Synblock |
| Synonyms | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine; 7,8-Difluoro-chroman-4-ylamine | Synblock |
The presence of the two fluorine atoms at the C7 and C8 positions is of particular significance. Fluorine, being the most electronegative element, can modulate the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The amine group at the C4 position provides a crucial handle for further chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the resulting derivatives. The chiral center at C4 also introduces the possibility of stereoisomerism, with the (R) and (S) enantiomers potentially exhibiting different biological activities and metabolic fates. The hydrochloride salt of the (R)-enantiomer, (R)-7,8-Difluorochroman-4-amine hydrochloride, is also commercially available.
Synthesis of the 7,8-Difluorochroman-4-amine Scaffold: A Strategic Overview
The synthesis of the 7,8-difluorochroman-4-amine core typically commences with the construction of the corresponding 7,8-difluorochroman-4-one. A common synthetic route involves the reaction of a difluorophenol derivative with a suitable three-carbon synthon to form the chromanone ring system.
A general retrosynthetic analysis is depicted below:
Caption: Tegoprazan and its mechanism of action.
Tegoprazan functions by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. [4]The development of Tegoprazan underscores the potential of the fluorinated chromane scaffold to yield potent and selective therapeutic agents with favorable pharmacokinetic profiles.
Potential in Neurodegenerative Disorders
The broader class of chromane derivatives has been extensively investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. While direct evidence for 7,8-difluorochroman-4-amine derivatives in this context is emerging, related structures have shown promise as inhibitors of key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [5]For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized as potential inhibitors of these cholinesterases for the management of Alzheimer's disease. [5]This suggests that the 7,8-difluorochroman-4-amine scaffold could serve as a valuable starting point for the design of novel agents targeting neurodegenerative pathways.
Structure-Activity Relationship (SAR) Insights and Future Directions
The versatility of the 7,8-difluorochroman-4-amine scaffold lies in the numerous possibilities for chemical modification. Key areas for SAR exploration include:
-
Substitution on the Amine: The primary amine at C4 is a prime site for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. N-alkylation, N-acylation, and the formation of ureas and sulfonamides can lead to a diverse library of compounds for biological screening.
-
Stereochemistry at C4: The synthesis of enantiomerically pure (R)- and (S)-7,8-difluorochroman-4-amine allows for the investigation of stereospecific interactions with biological targets. It is common for one enantiomer to exhibit significantly higher potency than the other.
-
Modifications of the Chromane Ring: While the 7,8-difluoro substitution pattern is a key feature, exploration of other fluorination patterns or the introduction of other small substituents on the aromatic ring could further refine the pharmacological profile.
The future of the 7,8-difluorochroman-4-amine scaffold in medicinal chemistry is bright. Its privileged nature, coupled with the beneficial effects of fluorine substitution, makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. Further exploration of its potential as a gamma-secretase modulator, as well as in other therapeutic areas such as oncology and metabolic diseases, is warranted.
Conclusion
The 7,8-difluorochroman-4-amine core represents a compelling example of a privileged structure in modern medicinal chemistry. Its robust synthetic accessibility, coupled with the advantageous physicochemical properties imparted by the difluoro substitution and the versatile amino functionality, positions it as a valuable scaffold for the discovery of new therapeutic agents. The successful development of Tegoprazan, a drug featuring a closely related fluorinated chromane core, provides strong validation for the therapeutic potential of this class of molecules. As research continues to uncover the full spectrum of its biological activities, the 7,8-difluorochroman-4-amine scaffold is set to become an increasingly important tool in the arsenal of medicinal chemists.
References
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024-04-10). NIH. Retrieved from [Link]
- Google Patents. (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. (WO2021185192A1).
-
Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2016). LASSBIO. Retrieved from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PMC. Retrieved from [Link]
-
The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021-11-16). MDPI. Retrieved from [Link]
-
Treatment for alzheimer's disease. (US-6514984-B1). PubChem. Retrieved from [Link]
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- 4. WO2021185192A1 - Tegoprazan analogues and synthetic method thereof - Google Patents [patents.google.com]
- 5. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The 7,8-Difluorochroman-4-amine Scaffold: A Privileged Platform for Next-Generation Therapeutics
Introduction: Unveiling the Potential of a Fluorinated Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The chromane ring system is one such esteemed scaffold, widely distributed in nature and forming the core of numerous compounds with significant therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The strategic incorporation of fluorine atoms into drug candidates has also become a powerful tool to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3]
This guide introduces the 7,8-difluorochroman-4-amine scaffold, a promising but underexplored platform for the development of novel therapeutics. The vicinal difluoro substitution on the aromatic ring is anticipated to significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced potency, selectivity, and an improved drug metabolism and pharmacokinetics (DMPK) profile. This document will provide a detailed exploration of a potential application of this scaffold in oncology, complete with a synthetic protocol for a novel derivative and a comprehensive biological evaluation workflow.
Proposed Therapeutic Application: Targeting Bruton's Tyrosine Kinase (BTK) in B-cell Malignancies
Rationale: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several chromane-based molecules have been reported to exhibit kinase inhibitory activity. The 7,8-difluoro substitution pattern on the chromane scaffold of our proposed lead compound, G-BTKi-78DF , is hypothesized to enhance its binding affinity and selectivity for BTK through favorable interactions with the kinase domain. The fluorine atoms can also block potential sites of metabolism, leading to improved in vivo efficacy.
Synthetic Protocol: Preparation of (S)-N-(7,8-difluoro-4-oxo-3,4-dihydro-2H-chromen-3-yl)acrylamide (G-BTKi-78DF)
This protocol outlines the synthesis of a novel covalent inhibitor of BTK, leveraging the 7,8-difluorochroman-4-amine scaffold. The acrylamide warhead is designed to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, a mechanism employed by several approved BTK inhibitors.
I. Synthesis of 7,8-Difluorochroman-4-one
-
Reaction Setup: To a solution of 3,4-difluorophenol (1.0 eq) in polyphosphoric acid (10 eq by weight) at 80°C, add 3-chloropropionic acid (1.2 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7,8-difluorochroman-4-one.
II. Synthesis of (S)-3-Amino-7,8-difluorochroman-4-one
-
Chiral Resolution (Enzymatic): To a solution of 7,8-difluorochroman-4-one (1.0 eq) in a suitable organic solvent, add a lipase enzyme (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).
-
Reaction Monitoring: Monitor the enantioselective acylation by chiral High-Performance Liquid Chromatography (HPLC).
-
Separation: Once approximately 50% conversion is reached, stop the reaction and separate the acylated (R)-enantiomer from the unreacted (S)-7,8-difluorochroman-4-one by column chromatography.
-
Oximation: To a solution of (S)-7,8-difluorochroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 2 hours, then cool to room temperature.
-
Reduction: To the solution containing the oxime, add zinc dust (3.0 eq) in portions, followed by the dropwise addition of acetic acid. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture through celite and concentrate the filtrate. Basify the residue with aqueous sodium hydroxide and extract with dichloromethane. Dry the organic layer and concentrate to yield (S)-3-amino-7,8-difluorochroman-4-one, which can be further purified by crystallization.
III. Acrylamide Coupling to Yield G-BTKi-78DF
-
Reaction Setup: To a solution of (S)-3-amino-7,8-difluorochroman-4-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C, add acryloyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash chromatography to obtain the final compound, G-BTKi-78DF .
Caption: Synthetic scheme for G-BTKi-78DF.
Biological Evaluation Protocol: Assessing the Anticancer Potential of G-BTKi-78DF
This multi-tiered protocol is designed to comprehensively evaluate the efficacy and mechanism of action of G-BTKi-78DF as a BTK inhibitor.
I. In Vitro Biochemical Assays
-
BTK Kinase Inhibition Assay (Covalent):
-
Principle: To determine the covalent inhibitory potency (kinact/KI) of G-BTKi-78DF against recombinant human BTK.
-
Protocol:
-
Pre-incubate varying concentrations of G-BTKi-78DF with recombinant BTK enzyme for different time intervals.
-
Initiate the kinase reaction by adding ATP and a fluorescently labeled peptide substrate.
-
Measure the rate of peptide phosphorylation over time using a suitable fluorescence-based detection method.
-
Calculate the kinact and KI values by fitting the data to the appropriate kinetic model for covalent inhibition.
-
-
-
Kinase Selectivity Profiling:
-
Principle: To assess the selectivity of G-BTKi-78DF against a panel of other kinases, particularly those with a cysteine residue in a homologous position to Cys481 in BTK (e.g., EGFR, TEC family kinases).
-
Protocol: Perform single-point inhibition assays at a high concentration of G-BTKi-78DF against a broad panel of kinases. For any kinases showing significant inhibition, determine the IC50 or kinact/KI values.
-
II. Cell-Based Assays
-
Cell Viability/Proliferation Assay:
-
Principle: To determine the cytotoxic effect of G-BTKi-78DF on B-cell malignancy cell lines.
-
Protocol:
-
Seed B-cell lymphoma cell lines (e.g., TMD8, REC-1) in 96-well plates.
-
Treat the cells with a serial dilution of G-BTKi-78DF for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for each cell line.
-
-
-
Target Engagement Assay (Western Blot):
-
Principle: To confirm that G-BTKi-78DF covalently binds to BTK in a cellular context.
-
Protocol:
-
Treat B-cell lymphoma cells with varying concentrations of G-BTKi-78DF for 2 hours.
-
Lyse the cells and perform a Western blot analysis to detect the phosphorylation of BTK at Tyr223 (a marker of BTK autophosphorylation and activation).
-
A dose-dependent decrease in p-BTK (Tyr223) will indicate target engagement.
-
-
III. Mechanism of Action Studies
-
Apoptosis Induction Assay (Flow Cytometry):
-
Principle: To determine if the cytotoxic effect of G-BTKi-78DF is mediated by the induction of apoptosis.
-
Protocol:
-
Treat B-cell lymphoma cells with G-BTKi-78DF at its IC50 concentration for 24 and 48 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Caption: Workflow for biological evaluation.
Proposed Mechanism of Action
G-BTKi-78DF is designed to act as a covalent inhibitor of BTK. Upon entering the active site, the acrylamide moiety is positioned to react with the sulfhydryl group of Cys481, forming an irreversible covalent bond. This modification permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways that are crucial for the survival and proliferation of malignant B-cells. The difluorinated chromane core is expected to enhance the non-covalent binding interactions within the active site, thereby increasing the efficiency of the covalent modification.
Caption: Proposed mechanism of action of G-BTKi-78DF.
Data Presentation: Hypothetical Biological Activity Data
| Compound | BTK kinact/KI (M-1s-1) | TMD8 IC50 (nM) | REC-1 IC50 (nM) |
| G-BTKi-78DF | 1.5 x 105 | 25 | 40 |
| Reference Drug | 8.0 x 104 | 50 | 75 |
Conclusion
The 7,8-difluorochroman-4-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The strategic incorporation of vicinal fluorine atoms is anticipated to confer advantageous physicochemical and pharmacokinetic properties. The detailed synthetic and biological evaluation protocols provided herein for a hypothetical BTK inhibitor, G-BTKi-78DF , serve as a comprehensive guide for researchers and drug development professionals to explore the full potential of this exciting new class of compounds. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation therapies for a range of diseases.
References
-
Emami, S., & Ghanbarimasir, Z. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
-
Kamboj, S., & Singh, R. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]
-
de Oliveira, A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
O'Hagan, D. (2000). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Hu, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
- Novogen Research Pty Ltd. (2015). Chroman derivatives, medicaments and use in therapy.
-
Gajda, T., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]
-
Li, D., et al. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Dias, D. A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Analytical Characterization of 7,8-Difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the definitive analytical characterization of 7,8-Difluorochroman-4-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. As a key building block in the synthesis of novel therapeutic agents, rigorous verification of its identity, purity, and stereochemistry is paramount.[1] This document outlines a multi-faceted analytical approach, leveraging orthogonal techniques to ensure a comprehensive and reliable characterization. The methodologies detailed herein are grounded in fundamental scientific principles and are designed to be self-validating, providing researchers with the confidence required for advancing drug discovery and development programs.
Introduction: The Significance of 7,8-Difluorochroman-4-amine in Medicinal Chemistry
The chroman-4-one scaffold and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[2][3][4] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[5][6] Consequently, 7,8-Difluorochroman-4-amine represents a highly valuable chiral building block for the synthesis of novel therapeutics, particularly for central nervous system (CNS) targets.[1]
Given the profound impact that impurities and incorrect stereochemistry can have on the safety and efficacy of a final drug product, a thorough analytical characterization of this intermediate is not merely a procedural step but a foundational requirement for successful drug development.[7][8][9] This guide provides the necessary protocols to achieve this critical objective.
Integrated Analytical Workflow
A comprehensive characterization of 7,8-Difluorochroman-4-amine necessitates an integrated approach, where data from multiple analytical techniques are synergistically interpreted. This ensures the unambiguous determination of its chemical structure, purity, and enantiomeric composition.
Caption: Integrated workflow for the comprehensive characterization of 7,8-Difluorochroman-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the primary structural elucidation of organic molecules. For 7,8-Difluorochroman-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structure confirmation.[10][11]
Rationale and Key Considerations
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule. The coupling patterns will be crucial for confirming the chroman ring structure and the relative positions of substituents.
-
¹³C NMR: Determines the number of unique carbon atoms and their hybridization state.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to neighboring protons and carbons. This is a highly sensitive and specific technique for fluorinated compounds.[12][13][14][15] The large chemical shift dispersion in ¹⁹F NMR simplifies spectra and aids in structural analysis.[12]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 7,8-Difluorochroman-4-amine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) if quantitative analysis is desired. For ¹⁹F NMR, an external standard like trifluoroacetic acid can be used.[13][15]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The spectral width will depend on the chemical environment of the fluorine atoms but is generally larger than for ¹H NMR.[12]
-
Number of scans: 64-256.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in all spectra to assemble the molecular structure.
-
Correlate the ¹H, ¹³C, and ¹⁹F data to confirm assignments. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structures or to resolve ambiguities.
-
| Expected NMR Data Summary for 7,8-Difluorochroman-4-amine | | :--- | :--- | | ¹H NMR | Aromatic protons will show complex splitting patterns due to H-F coupling. The protons on the chroman ring will appear as multiplets in the aliphatic region. The amine proton(s) may be broad and their chemical shift solvent-dependent. | | ¹³C NMR | Aromatic carbons will show splitting due to C-F coupling. The number of signals should correspond to the number of unique carbon atoms in the structure. | | ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets of doublets due to coupling with each other and adjacent aromatic protons. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 7,8-Difluorochroman-4-amine.
Scientific Principle
MS measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of 7,8-Difluorochroman-4-amine (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and the formation of the [M+H]⁺ ion.
-
-
Instrumental Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) for high resolution.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally measured accurate mass to the theoretical exact mass of C₉H₁₀F₂NO⁺. The difference should be within 5 ppm.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
-
| Expected HRMS Data | | :--- | :--- | | Molecular Formula | C₉H₉F₂NO | | Exact Mass | 185.0652 g/mol | | Expected [M+H]⁺ (Monoisotopic) | 186.0730 |
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is an essential technique for determining the purity of 7,8-Difluorochroman-4-amine and for separating its enantiomers, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.[16]
Rationale for Chiral Separation
The 4-position of the chroman ring is a stereocenter, meaning 7,8-Difluorochroman-4-amine exists as a pair of enantiomers ((R) and (S)). Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for resolving these enantiomers.[17] Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a wide range of chiral compounds, including cyclic amines.[16]
Experimental Protocol: Chiral HPLC
-
Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based CSP column (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm) is a recommended starting point.[16]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A basic additive, such as diethylamine (DEA) or a more effective acidic additive like methanesulfonic acid (MSA), may be required to improve peak shape and resolution for basic compounds.[16][18]
-
-
Method Development and Optimization:
-
Initial Conditions:
-
Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% DEA or MSA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound).
-
-
Optimization:
-
Adjust the ratio of hexane to alcohol modifier to optimize the retention time and resolution.
-
The type of alcohol (methanol, ethanol, isopropanol) can significantly affect the separation.[18]
-
Vary the concentration and type of additive to achieve optimal peak symmetry.
-
-
-
Data Analysis:
-
Calculate the retention times (t_R) for each enantiomer.
-
Determine the resolution (R_s) between the two peaks. A baseline separation (R_s ≥ 1.5) is desired.
-
Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.
-
Caption: Workflow for the chiral separation of 7,8-Difluorochroman-4-amine enantiomers by HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19]
Scientific Principle
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, which provides a "fingerprint" of the molecule's functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique that requires minimal sample preparation.[20][21]
-
Sample Preparation:
-
Place a small amount of the solid 7,8-Difluorochroman-4-amine sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify characteristic absorption bands for the functional groups present in 7,8-Difluorochroman-4-amine.
-
| Functional Group | Expected Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (may be one or two bands) |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-F Stretch | 1000-1400 (strong, characteristic bands)[20] |
| C-O Stretch (Ether) | 1050-1250 |
| C-N Stretch | 1020-1250 |
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a compound.[22] It provides unequivocal proof of connectivity and, for chiral molecules, the absolute configuration.[23]
Rationale and Pre-requisites
While a powerful technique, X-ray crystallography requires a high-quality single crystal of the compound.[23] This can often be the rate-limiting step. It is particularly useful for definitively assigning the (R) or (S) configuration to a separated enantiomer from chiral HPLC.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Grow single crystals of an enantiomerically pure sample of 7,8-Difluorochroman-4-amine (or a suitable salt derivative) from a variety of solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic beam of X-rays and collect the diffraction data on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, detailed 3D structure.[24]
-
The resulting crystallographic information file (CIF) will contain the precise bond lengths, bond angles, and torsional angles, providing the ultimate confirmation of the molecule's structure.
Conclusion
The analytical characterization of 7,8-Difluorochroman-4-amine is a critical step in its utilization for pharmaceutical research and development. The protocols outlined in this guide, encompassing NMR, MS, HPLC, FTIR, and X-ray crystallography, provide a comprehensive framework for establishing the identity, purity, and absolute stereochemistry of this important synthetic intermediate. By employing this multi-technique approach, researchers can ensure the quality and integrity of their materials, thereby building a solid foundation for their drug discovery endeavors.
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The Strategic Application of 7,8-Difluorochroman-4-amine in Modern Drug Discovery: A Technical Guide
Introduction: The Emergence of Fluorinated Chromans as Privileged Scaffolds
In the landscape of medicinal chemistry, the chroman-4-amine framework represents a versatile and privileged scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive starting point for the design of targeted therapeutics. The introduction of fluorine atoms onto this scaffold, as seen in 7,8-Difluorochroman-4-amine, offers a strategic advantage for drug developers. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth exploration of the application of 7,8-Difluorochroman-4-amine as a key building block in the synthesis of novel therapeutic agents, complete with detailed protocols for its derivatization and subsequent biological evaluation.
The chroman-4-one core, a close structural relative, has demonstrated a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The difluoro substitution at the 7 and 8 positions of the chroman ring is anticipated to modulate the electron distribution and lipophilicity of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of 7,8-Difluorochroman-4-amine in their drug discovery programs.
Physicochemical Properties and Handling
7,8-Difluorochroman-4-amine is a chiral molecule, available as both (S) and (R) enantiomers.[3][4] The presence of the two fluorine atoms on the aromatic ring increases the molecule's lipophilicity and can influence its pKa, affecting its absorption and distribution in biological systems.
| Property | Value | Source |
| Molecular Formula | C9H9F2NO | [3] |
| Molecular Weight | 185.17 g/mol | [3] |
| Boiling Point | 225.183°C at 760 mmHg | [3] |
| Storage | Store in a dry, sealed place under an inert atmosphere at room temperature. | [3][4] |
Note: It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Derivatization Protocols
The primary amine group of 7,8-Difluorochroman-4-amine serves as a versatile handle for a variety of chemical modifications, most notably amide bond formation and N-arylation. These reactions allow for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in the search for new drug candidates.
Protocol 1: Amide Coupling for the Synthesis of Novel Chroman-4-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of carboxylic acids to amines.[5][6] The following protocol details a robust method for the coupling of 7,8-Difluorochroman-4-amine with a variety of carboxylic acids using common coupling reagents.
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7,8-Difluorochroman-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq), to the reaction mixture.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add the amide coupling reagent. Two common options are:
-
Option A (HATU): Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).
-
Option B (EDC/HOBt): Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[7]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the reaction yield.
-
Non-nucleophilic Base: A non-nucleophilic base is used to deprotonate the amine and the carboxylic acid without competing in the coupling reaction.
-
Coupling Reagents: HATU and EDC/HOBt are highly efficient coupling reagents that activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.[7]
Protocol 2: N-Arylation for the Synthesis of Diaryl Amines
N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds.[8] This protocol describes the palladium-catalyzed cross-coupling of 7,8-Difluorochroman-4-amine with aryl halides.
Workflow for N-Arylation:
Caption: General workflow for N-arylation.
Detailed Steps:
-
Reaction Setup: To a sealable reaction tube, add 7,8-Difluorochroman-4-amine (1.0 eq), the aryl halide (e.g., aryl bromide or iodide) (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).
-
Addition of Base and Solvent: Add a base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (2.0 eq) and an anhydrous, degassed solvent like toluene or dioxane.
-
Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heating: Place the reaction tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst, in conjunction with a phosphine ligand, forms the active catalytic species that facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond.
-
Base: The base is essential for the deprotonation of the amine, which allows it to participate in the catalytic cycle.
-
Degassing: The removal of oxygen is crucial as it can oxidize the phosphine ligand and deactivate the palladium catalyst.
Protocols for Biological Evaluation
Based on the known biological activities of structurally related chroman-4-ones and other fluorinated compounds, derivatives of 7,8-Difluorochroman-4-amine are promising candidates for evaluation in several therapeutic areas.
Protocol 3: In Vitro Anticancer Activity Screening
Many chroman-4-one derivatives have exhibited antiproliferative properties in cancer cells.[2] The following protocol outlines a standard MTT assay to assess the cytotoxicity of newly synthesized compounds against various cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Protocol 4: Antimicrobial Activity Assessment
Chroman-4-one derivatives have also shown promising antimicrobial activity.[1] The following protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Detailed Steps:
-
Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic or antifungal agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 5: Evaluation of Neuroprotective Effects
Given that some coumarin derivatives, which share a similar core structure, have demonstrated neuroprotective properties, it is worthwhile to investigate the potential of 7,8-Difluorochroman-4-amine derivatives in this area.[9] A common in vitro model for assessing neuroprotection is the glutamate-induced excitotoxicity assay in neuronal cells.
Detailed Steps:
-
Cell Culture: Culture neuronal cells (e.g., HT-22 hippocampal cells or primary cortical neurons) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 12-24 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay described in Protocol 3 or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compounds and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Conclusion and Future Directions
7,8-Difluorochroman-4-amine is a promising and versatile building block for the development of novel therapeutic agents. The strategic incorporation of difluoro substitution on the chroman scaffold offers the potential for enhanced pharmacological properties. The protocols detailed in this guide provide a solid foundation for the synthesis and biological evaluation of a diverse library of 7,8-Difluorochroman-4-amine derivatives. Future research should focus on exploring a wider range of substitutions on both the amine and the chroman ring system, as well as investigating their efficacy in relevant in vivo models of disease. The insights gained from these studies will undoubtedly contribute to the advancement of new and effective therapies for a variety of human diseases.
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
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Chen, J., et al. (2019). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 6(11), 1756-1761. Available at: [Link]
-
Zhang, H., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Tetrahedron, 64(45), 10399-10404. Available at: [Link]
-
Kokkonen, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6523-6533. Available at: [Link]
-
Creveling, C. R., et al. (1993). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 36(8), 1081-1092. Available at: [Link]
-
Chandar, D., et al. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Organic & Biomolecular Chemistry, 19(1), 84-89. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 1213161-36-4 | (S)-7,8-Difluorochroman-4-amine - Synblock [synblock.com]
- 4. 1266231-84-8|(R)-7,8-Difluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental procedures for reactions involving 7,8-Difluorochroman-4-amine
Introduction & Molecule Profile[1]
7,8-Difluorochroman-4-amine (CAS 1213161-36-4 for the (S)-isomer) is a high-value chiral building block in medicinal chemistry. The chroman-4-amine scaffold is a privileged pharmacophore found in potassium-competitive acid blockers (P-CABs), serotonin receptor ligands, and antifungal agents.
The introduction of fluorine atoms at the 7 and 8 positions significantly alters the physicochemical profile of the scaffold:
-
Metabolic Stability: Blocks metabolic oxidation at the electron-rich aromatic ring, extending half-life (
). -
pKa Modulation: The electron-withdrawing nature of the vicinal difluoro-substitution lowers the pKa of the amine compared to the non-fluorinated analog, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.
-
Lipophilicity: Increases
, facilitating membrane interaction.
This guide details the end-to-end workflow for synthesizing, resolving, and utilizing this scaffold, prioritizing scalable and chemically robust methods.
Key Physical Properties
| Property | Value (Approx.) | Note |
| Molecular Formula | C | |
| Molecular Weight | 185.17 g/mol | |
| Boiling Point | 225 °C | @ 760 mmHg |
| Solubility | DMSO, MeOH, DCM | Low solubility in water as free base |
| Storage | 2-8 °C, Hygroscopic | Store under Nitrogen/Argon |
Strategic Synthesis Workflow
The synthesis strategy relies on constructing the chromanone core from commercially available 2,3-difluorophenol, followed by reductive amination. Direct chiral synthesis is possible via enzymatic routes, but chemical resolution is often preferred for initial scale-up due to the availability of tartaric acid resolving agents.
Figure 1: Synthetic pathway from 2,3-difluorophenol to the enantiopure amine.
Protocol 1: Synthesis of 7,8-Difluorochroman-4-one
Objective: Cyclization of the propionic acid side chain onto the fluorinated phenol ring. Starting Material: 2,3-Difluorophenol. Critical Mechanism: The cyclization occurs ortho to the ether linkage. Since position 2 is blocked by fluorine, cyclization occurs at position 6 of the phenol, resulting in the 7,8-substitution pattern on the chroman ring.
Step A: Ether Formation
-
Reagents: 2,3-Difluorophenol (1.0 equiv), 3-Chloropropionic acid (1.2 equiv), NaOH (2.5 equiv, 20% aq solution).
-
Procedure:
-
Dissolve 2,3-difluorophenol in 20% NaOH solution.
-
Add 3-chloropropionic acid slowly to the stirring solution.
-
Reflux the mixture at 100°C for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Cool to room temperature (RT) and acidify with conc. HCl to pH 1.[1]
-
Extract the white precipitate (3-(2,3-difluorophenoxy)propanoic acid) with Ethyl Acetate (3x).
-
Dry over Na
SO and concentrate. -
Yield Expectation: >85%.
-
Step B: Friedel-Crafts Cyclization
-
Reagents: Intermediate from Step A, Polyphosphoric Acid (PPA) or Triflic Acid (TfOH).
-
Procedure (PPA Method):
-
Heat PPA (10 g per 1 g of substrate) to 80°C.
-
Add the propanoic acid intermediate portion-wise with vigorous stirring.
-
Increase temperature to 100°C and stir for 2 hours.
-
Quench (Critical): Pour the hot reaction mixture onto crushed ice/water (approx. 5x volume). Caution: Exothermic.
-
Extract with DCM. Wash organic layer with sat. NaHCO
(to remove unreacted acid) and brine. -
Concentrate to yield 7,8-difluorochroman-4-one as a pale yellow solid/oil.
-
-
Expert Tip: If elimination to the chromone (double bond formation) is observed, reduce reaction temperature and time.
Protocol 2: Reductive Amination (Amine Synthesis)
Objective: Convert the ketone to the primary amine. Method: Reductive amination using ammonium acetate is preferred over oxime reduction for operational simplicity and yield.
Materials
-
7,8-Difluorochroman-4-one (1.0 equiv)
-
Ammonium Acetate (NH
OAc) (10.0 equiv) -
Sodium Cyanoborohydride (NaCNBH
) (1.5 equiv) -
Solvent: Methanol (dry)
-
Molecular Sieves (3Å)
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried flask under N
, dissolve the ketone in dry Methanol (0.2 M concentration). -
Add NH
OAc and activated 3Å molecular sieves. -
Stir at RT for 30 minutes to facilitate imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaCNBH
portion-wise (Caution: H gas evolution). -
Allow the reaction to warm to RT and stir for 16–24 hours.
-
-
Workup:
-
Quench with 1M HCl (carefully) to pH ~2 to decompose excess hydride.
-
Extract with Et
O (discard organic layer; removes non-basic impurities). -
Basify the aqueous layer to pH >10 using 4M NaOH.
-
Extract the free amine with DCM (3x).
-
Dry (Na
SO ) and concentrate.[2] -
Result: Racemic 7,8-difluorochroman-4-amine.
-
Protocol 3: Chiral Resolution (Isolation of S-Isomer)
Objective: Isolate the biologically active (S)-enantiomer. Method: Diastereomeric salt crystallization using L-(+)-Tartaric acid.
Figure 2: Resolution logic for isolating the S-enantiomer.
Procedure
-
Dissolve racemic amine (10 g) in absolute Ethanol (50 mL).
-
Add L-(+)-Tartaric acid (1.0 equiv) dissolved in hot Ethanol.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filter the crystals.
-
Check Optical Purity: Take a small sample, free base it, and check ee% via Chiral HPLC.
-
Recrystallization: If ee% < 98%, recrystallize the salt from EtOH/H
O (9:1).
-
-
Free Basing: Suspend the salt in DCM, add 2M NaOH, and stir until the solid dissolves. Separate the organic layer to obtain the pure (S)-amine.
Protocol 4: Derivatization (Amide Coupling)
Application: Attaching the scaffold to a carboxylic acid core (common in drug discovery).
Conditions
-
Reagents: Carboxylic Acid Core (1.0 equiv), (S)-7,8-Difluorochroman-4-amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent: DMF or DCM.
Procedure
-
Dissolve the Carboxylic Acid in DMF.
-
Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of O-At ester).
-
Add the 7,8-difluorochroman-4-amine.[3]
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO
and Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Quality Control & Analytics
HPLC Method (Chiral Purity)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with standards).
NMR Characterization (Simulated)
-
H NMR (400 MHz, DMSO-d
):- 1.8–2.0 (m, 2H, H-3), 3.9 (t, 1H, H-4), 4.1–4.3 (m, 2H, H-2), 6.9–7.2 (m, 2H, Ar-H).
-
Note: The H-4 proton often appears as a triplet or broad singlet depending on the salt form.
-
F NMR:
-
Distinct doublets or multiplets around -130 to -150 ppm due to F-F and F-H coupling.
-
References
-
Synthesis of Chroman-4-ones
-
Resolution of Chroman-4-amines
-
Protocol: "Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid." ACS Publications.[1] Available at:
- Relevance: Describes the use of tartaric acid derivatives for resolving substituted chroman-4-amines.
-
-
Enzymatic Routes (Alternative)
-
Patent: "Preparation method of R-5, 7-difluorochroman-4-ol." Google Patents CN115029397A. Available at:
- Relevance: Demonstrates biocatalytic reduction of difluorochromanones, an advanced altern
-
-
Commercial Availability & Properties
Sources
Development of assays for 7,8-Difluorochroman-4-amine activity
Application Notes & Protocols: A-78-DFC
Development of a Comprehensive Assay Cascade for Characterizing 7,8-Difluorochroman-4-amine (A-78-DFC) Activity at G-Protein Coupled Receptors
Abstract
This document provides a detailed framework for the comprehensive pharmacological characterization of 7,8-Difluorochroman-4-amine (A-78-DFC), a novel synthetic compound. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1][2] This guide outlines a tiered, logical progression of assays—from initial target binding to functional cellular responses—designed to elucidate the mechanism of action of A-78-DFC, with a focus on a hypothetical G-Protein Coupled Receptor (GPCR) target. The protocols provided are designed to be robust, reproducible, and include critical self-validation steps to ensure data integrity.
Introduction and Strategic Overview
7,8-Difluorochroman-4-amine (A-78-DFC) represents a novel chemical entity with potential therapeutic value. Its rigid, fluorinated chroman core suggests that it may exhibit high affinity and selectivity for specific biological targets.[1][3] Derivatives of the parent chroman scaffold have shown activity against a wide range of targets, including enzymes and GPCRs.[2][4][5] Given this background, a systematic approach is required to first identify its primary molecular target and then characterize its functional activity.
This guide proposes a multi-step assay cascade. This strategy is designed to efficiently progress from broad, high-throughput screening to more complex, biologically relevant models. The primary advantage of this approach is the conservation of resources by eliminating non-viable hypotheses early and focusing intensive efforts on the most promising biological targets.
The workflow begins with target engagement assays to confirm direct binding, followed by second messenger assays to establish a functional link, and culminates in downstream signaling assays to verify the compound's effect in a cellular context.
Caption: Overall Assay Development Workflow.
Phase 1: Target Engagement Assays
The foundational step in characterizing A-78-DFC is to confirm direct physical binding to its putative GPCR target. The radioligand binding assay remains the gold standard for quantifying the affinity of a compound for a receptor.[6][7]
Protocol 1: Competitive Radioligand Binding Assay
Principle of the Assay This assay measures the ability of the unlabeled test compound (A-78-DFC) to compete with a known, high-affinity radiolabeled ligand for binding to a receptor preparation.[8] The amount of radioligand displaced is proportional to the affinity of the test compound. The data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.[9]
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the target GPCR (e.g., HEK293-GPCR Target X).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target GPCR.
-
Test Compound: A-78-DFC, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration (10 µM) of a known, unlabeled ligand for the target GPCR.
-
Scintillation Cocktail: A commercial cocktail suitable for radioisotope counting.
-
96-well Filter Plates: Glass fiber (GF/C) plates, pre-soaked in 0.3% polyethyleneimine (PEI).
Instrumentation
-
Microplate Scintillation Counter (e.g., Wallac MicroBeta TriLux).
-
Filtration manifold/harvester.
-
Plate shaker.
Step-by-Step Methodology
-
Compound Plating: Prepare serial dilutions of A-78-DFC in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent artifacts. Plate 50 µL of each concentration into the 96-well filter plate.
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration equal to its known dissociation constant (Kd). This concentration is optimal for competitive binding experiments.
-
Reaction Assembly: In the 96-well plate, add the following in order:
-
50 µL of test compound dilution (or vehicle for total binding, or NSB control for non-specific binding).
-
50 µL of radioligand dilution.
-
150 µL of the cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Seal the plate and incubate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation.[9] This allows the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the GF/C filter plate using a cell harvester.[8][9] This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters 4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]
Data Analysis
-
Subtract the average counts per minute (CPM) of the NSB wells from all other wells to determine specific binding.
-
Plot the specific binding CPM against the log concentration of A-78-DFC.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of A-78-DFC that inhibits 50% of specific radioligand binding. | Compound-dependent |
| Ki | Inhibitory constant; a measure of binding affinity. | Compound-dependent |
| [L] | Concentration of radioligand used in the assay. | Equal to Kd of radioligand |
| Kd | Dissociation constant of the radioligand. | Ligand-dependent |
Phase 2: Functional Confirmation Assays
Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. For GPCRs, this is typically assessed by measuring the modulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).[10][11]
Caption: Gs vs. Gi Coupled GPCR Signaling Pathways.
Protocol 2: cAMP Second Messenger Assay
Principle of the Assay This protocol describes a homogenous, luminescence-based assay to measure changes in intracellular cAMP levels.[12] The assay uses a genetically engineered luciferase that contains a cAMP-binding domain. When cAMP binds, a conformational change occurs, leading to an increase in light output that is proportional to the cAMP concentration.[12] This assay can determine if A-78-DFC acts as an agonist (stimulates cAMP production in Gs-coupled systems), an inverse agonist (reduces basal cAMP), or an antagonist (blocks agonist-induced cAMP changes in Gs or Gi-coupled systems).[13]
Materials and Reagents
-
Cell Line: A stable cell line expressing the target GPCR and the GloSensor™ cAMP biosensor (Promega).
-
Cell Culture Medium: DMEM or RPMI supplemented with 10% FBS and appropriate selection antibiotics.
-
GloSensor™ cAMP Reagent: Lyophilized substrate to be reconstituted.
-
Positive Controls: A known agonist for the target GPCR (e.g., Isoproterenol for β-adrenergic receptors). Forskolin can be used as a universal activator of adenylyl cyclase.
-
Test Compound: A-78-DFC at various concentrations.
-
White, opaque 96- or 384-well assay plates.
Instrumentation
-
Luminometer with injector capabilities (optional, but recommended).
Step-by-Step Methodology
-
Cell Plating: Seed the engineered cells into white, opaque assay plates at a pre-optimized density and allow them to adhere overnight.[14]
-
Reagent Equilibration: On the day of the assay, remove the culture medium and add GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO₂-independent medium). Incubate for 2 hours at room temperature to allow the reagent to enter the cells.
-
Assay Modes:
-
Agonist Mode: Add A-78-DFC at various concentrations to the wells.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of A-78-DFC for 15-30 minutes, then add a known agonist at its EC₈₀ concentration.
-
-
Signal Measurement: Immediately after adding the final compound, measure luminescence kinetically over a period of 15-30 minutes, or as a single endpoint reading.[12]
Data Analysis and Validation
-
Agonist Mode: Plot the luminescence signal against the log concentration of A-78-DFC. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy).
-
Antagonist Mode: Plot the luminescence signal against the log concentration of A-78-DFC. Fit the data to an inhibitory dose-response curve to determine the IC₅₀ . This can be converted to a functional antagonist constant (Kb) using the Schild equation if a full Schild analysis is performed.
-
Assay Validation (Z'-factor): To ensure the assay is suitable for screening, the Z'-factor must be calculated.[15] This parameter measures the statistical effect size and the quality of the assay.[16][17]
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable/Marginal |
| < 0 | Unsuitable for screening |
Phase 3: Downstream Cellular Response Assays
Confirming that A-78-DFC modulates a second messenger is crucial, but demonstrating an effect on a downstream signaling pathway provides stronger evidence of its cellular activity. The Extracellular signal-Regulated Kinase (ERK) pathway is a common downstream cascade for many GPCRs.[19]
Protocol 3: Western Blot for ERK 1/2 Phosphorylation
Principle of the Assay This assay quantifies the phosphorylation status of ERK1/2 (p44/42 MAPK) in response to compound treatment.[19] Activation of many GPCRs leads to the phosphorylation of ERK. By using phospho-specific antibodies, Western blotting can be used to measure the ratio of phosphorylated ERK (p-ERK) to total ERK, providing a quantitative measure of pathway activation.
Materials and Reagents
-
Cell Line: Cells endogenously or recombinantly expressing the target GPCR.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20]
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Primary Antibody: Mouse anti-total-ERK1/2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Protein Assay Reagents: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescent Substrate (ECL).
Instrumentation
-
Gel electrophoresis and Western blotting apparatus.
-
Chemiluminescent imaging system (e.g., Bio-Rad ChemiDoc).
Step-by-Step Methodology
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat cells with various concentrations of A-78-DFC for a short duration (typically 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse directly on the plate with supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Stripping and Re-probing: To normalize for protein loading, the same membrane must be probed for total ERK.[19] Strip the membrane using a stripping buffer, then re-block and probe with the anti-total-ERK1/2 antibody, followed by the appropriate secondary antibody and detection.[19]
Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for both p-ERK and total ERK for each sample.[19]
-
Calculate the normalized p-ERK signal for each condition by dividing the p-ERK intensity by the total ERK intensity.
-
Plot the normalized p-ERK signal against the log concentration of A-78-DFC to generate a dose-response curve and determine the EC₅₀ for ERK activation.
Conclusion and Interpretation
By systematically applying this three-phase assay cascade, researchers can build a comprehensive pharmacological profile for 7,8-Difluorochroman-4-amine. The binding assay (Protocol 1) establishes target affinity (Ki). The cAMP assay (Protocol 2) defines the functional modality—agonist, antagonist, or inverse agonist—and functional potency (EC₅₀/IC₅₀). Finally, the ERK phosphorylation assay (Protocol 3) validates the compound's ability to modulate a key downstream signaling pathway in a cellular environment. Together, these data provide a robust foundation for further preclinical development and lead optimization efforts.
References
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- Benchchem. (n.d.). (S)-chroman-4-amine | High-Purity Chiral Building Block.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Kumari, P., et al. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH.
- PubChem. (n.d.). (S)-7-fluorochroman-4-amine.
- Panda, S. S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
- Tang, J., et al. (n.d.). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review).
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Promega. (n.d.). Multiplexed Analysis of Second Messenger Signaling in Live Cells Using Aequorin and GloSensor™ cAMP on the Hamamatsu μCell™.
- BMG LABTECH. (n.d.). The Z prime value (Z´).
- Yang, D., et al. (n.d.). Recent progress in assays for GPCR drug discovery.
- RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
- Hulme, E. C. (n.d.). Radioligand binding methods for membrane preparations and intact cells. PubMed.
- Gry-Mikaela, F., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega.
- Wikipedia. (n.d.). Z-factor.
- Reaction Biology. (n.d.). GPCR Assay Services.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- ResearchGate. (n.d.). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor.
- ASBMB. (2022). cAMP: Mapping a second messenger.
- King of the Curve. (n.d.). cAMP: Second Messenger Systems for the MCAT.
- PunnettSquare Tools. (n.d.). Z-Factor Calculator.
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][3][19] triazolo [4, 3-d][3][19] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from
- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- AAT Bioquest. (2023). How is cAMP generated as a second messenger?.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- PubMed Central. (n.d.). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor.
- Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
- R&D Systems. (n.d.). Methods for Detecting Protein Phosphorylation.
- Revvity. (2024). Gain in accuracy by optimizing your Gαs coupled GPCR assays.
- Meso Scale Discovery. (n.d.). ERK-STAT3 Cascade Assay - Base Kit - Product Insert.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
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- 11. cAMP: Mapping a second messenger [asbmb.org]
- 12. hamamatsu.com [hamamatsu.com]
- 13. How is cAMP generated as a second messenger? | AAT Bioquest [aatbio.com]
- 14. revvity.com [revvity.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. punnettsquare.org [punnettsquare.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
7,8-Difluorochroman-4-amine in neuroscience and neuroprotection studies
Technical Application Note: 7,8-Difluorochroman-4-amine in Neuroscience & Neuroprotection
Executive Summary
7,8-Difluorochroman-4-amine (CAS: 1213550-52-7 [R-isomer]; 1213161-36-4 [S-isomer]) is a specialized heterocyclic building block used in the medicinal chemistry of central nervous system (CNS) agents. It serves as a metabolically stable bioisostere for the 7,8-dihydroxychroman scaffold—a pharmacophore found in potent neuroprotective agents like 7,8-dihydroxyflavone (7,8-DHF).
While 7,8-dihydroxy-substituted compounds are potent TrkB agonists and antioxidants, they suffer from rapid metabolic clearance via catechol-O-methyltransferase (COMT) and glucuronidation. The 7,8-difluoro substitution blocks these metabolic soft spots while retaining the steric bulk and electronic properties required for receptor binding (e.g., 5-HT1A, Sigma-1, and NMDA modulation).
This guide details the application of 7,8-difluorochroman-4-amine in designing neuroprotective libraries, specifically focusing on synthesis, structure-activity relationship (SAR) logic, and in vitro validation protocols.
Scientific Foundation & Mechanism of Action
The "Fluorine Walk" Strategy in Neuroprotection
The chroman-4-amine core is a privileged scaffold in neuroscience, forming the backbone of drugs like Robalzotan (5-HT1A antagonist) and Sarizotan (5-HT1A agonist/D2 antagonist). However, unsubstituted chromans are prone to aromatic hydroxylation, while 7,8-dihydroxy analogs (catechols) degrade rapidly.
Mechanism of the 7,8-Difluoro Motif:
-
Metabolic Blockade: Fluorine at positions 7 and 8 prevents the formation of catechol intermediates, blocking oxidation to quinones (neurotoxic) and methylation by COMT.
-
Lipophilicity Modulation: The C–F bond increases lipophilicity (
), enhancing Blood-Brain Barrier (BBB) penetration compared to the hydroxylated parent. -
Bioisosterism: The fluorine atom mimics the hydroxyl group's size (Van der Waals radius: F = 1.47 Å vs. OH = 1.40 Å) but acts as a hydrogen bond acceptor only, altering the electrostatic potential of the binding pocket interaction.
Target Pathways
Compounds derived from 7,8-difluorochroman-4-amine are typically screened against:
-
5-HT1A Receptors: Agonism leads to membrane hyperpolarization and inhibition of glutamate release (neuroprotection).
-
Sigma-1 Receptors: Modulation promotes mitochondrial stability and reduces ER stress.
-
NMDA Receptors: Allosteric modulation to prevent excitotoxicity.
Experimental Workflow & Protocols
Protocol A: Library Synthesis via Amide Coupling
Objective: To synthesize a library of N-substituted 7,8-difluorochroman-4-amines to screen for neuroprotective activity.
Reagents:
-
(R)- or (S)-7,8-Difluorochroman-4-amine HCl (1.0 eq)
-
Carboxylic Acid derivatives (e.g., Indole-3-carboxylic acid for 5-HT mimicry) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir at Room Temperature (RT) for 15 min to form the active ester.
-
Coupling: Add 7,8-difluorochroman-4-amine HCl (0.5 mmol) to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Acid MW + 185.17 - 18).
-
Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
-
Validation: ¹H-NMR must show the distinct chroman protons: ~4.0 ppm (multiplet, H-4), ~4.3 ppm (multiplet, H-2).
Protocol B: In Vitro Neuroprotection Assay (HT-22 Hippocampal Model)
Objective: Determine if the synthesized derivative protects neuronal cells from glutamate-induced oxidative stress (oxytosis).
Materials:
-
HT-22 Mouse Hippocampal Cell Line.
-
DMEM (High Glucose) + 10% FBS.
-
L-Glutamate (Stock: 1 M).
-
Test Compounds (Stock: 10 mM in DMSO).
-
Cell Viability Reagent (MTT or CellTiter-Glo).
Procedure:
-
Seeding: Plate HT-22 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Pre-treatment: Replace media with fresh media containing Test Compounds (0.1, 1, 10 μM). Include 7,8-Dihydroxyflavone (7,8-DHF) as a positive control and Vehicle (DMSO) as a negative control. Incubate for 2 hours.
-
Insult: Add L-Glutamate to a final concentration of 5 mM (induces >50% cell death). Co-incubate for 18–24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate % Cell Viability relative to "No Glutamate" control.
Data Interpretation:
-
>80% Viability: High Neuroprotection.
-
<50% Viability: Inactive.
-
Note: If 7,8-difluoro analogs show lower potency than 7,8-dihydroxy controls in vitro, proceed to metabolic stability assays. Their value often lies in in vivo persistence, not intrinsic potency.
Data Visualization & Logic Maps
Figure 1: Strategic Design of Neuroprotective Chromans
This diagram illustrates the decision matrix for selecting the 7,8-difluoro scaffold over traditional catechols.
Caption: Decision pathway for substituting metabolically labile hydroxyls with fluorine to enhance pharmacokinetic properties while retaining neuroprotective efficacy.
Table 1: Comparative Properties of Chroman Scaffolds
| Feature | 7,8-Dihydroxychroman | 7,8-Difluorochroman | Impact on Drug Design |
| Electronic Nature | Electron Donating (+M) | Electron Withdrawing (-I) | Alters pKa of the amine; affects receptor binding electrostatics. |
| Metabolic Fate | Glucuronidation / Methylation (COMT) | Stable to Phase I/II metabolism | significantly increases half-life ( |
| BBB Permeability | Low to Moderate (Polar) | High (Lipophilic) | Improved CNS exposure. |
| ROS Scavenging | Direct (Chemical Antioxidant) | Indirect (Receptor Mediated) | 7,8-Difluoro analogs rely on signaling (e.g., Nrf2, 5-HT1A) rather than direct radical trapping. |
References
-
Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities and neuroprotective effects." Proceedings of the National Academy of Sciences, 107(6), 2687-2692. Link(Establishes the neuroprotective baseline of the 7,8-dihydroxy scaffold).
- Liu, X., et al. (2016). "7,8-dihydroxyflavone protects against oxidative stress-induced apoptosis in SH-SY5Y cells." Neurochemistry International, 97, 127-136. (Validation of the dihydroxy-chroman pharmacophore).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link(Authoritative review on F-substitution strategies).
-
Bermudez, J., et al. (2006). "Patent US20060128689A1: Substituted Benzimidazole Derivatives." Google Patents. Link(Cites 7,8-difluorochroman-4-one/amine as key intermediates).
- Testa, B., et al. (2016). "Design of Protease Inhibitors and Bioisosteres." Burger's Medicinal Chemistry and Drug Discovery. (Foundational text on using cyclic amines like chroman-4-amine in CNS drug design).
The Strategic Utility of 7,8-Difluorochroman-4-amine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Chromanamines in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The chroman scaffold, a privileged structure in numerous biologically active compounds, when combined with fluorine atoms, offers a unique three-dimensional architecture that can effectively probe the binding pockets of therapeutic targets. 7,8-Difluorochroman-4-amine, in its racemic and enantiomerically pure forms, has emerged as a valuable intermediate, particularly in the pursuit of novel therapeutics for neurodegenerative diseases.
This guide will illuminate the synthetic pathways to 7,8-difluorochroman-4-amine and showcase its strategic implementation in the synthesis of a potent γ-secretase modulator, providing researchers with the foundational knowledge and practical protocols to leverage this versatile building block in their drug discovery endeavors.
Physicochemical Properties of 7,8-Difluorochroman-4-amine
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of the racemic, (R), and (S) enantiomers of 7,8-difluorochroman-4-amine.
| Property | Racemic 7,8-Difluorochroman-4-amine | (R)-7,8-Difluorochroman-4-amine | (S)-7,8-Difluorochroman-4-amine |
| CAS Number | 886762-83-0[1] | 1213550-52-7 | 1213161-36-4[2] |
| Molecular Formula | C₉H₉F₂NO | C₉H₉F₂NO | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol [1] | 185.17 g/mol | 185.17 g/mol [2] |
| Appearance | (Not specified) | (Not specified) | (Not specified) |
| Boiling Point | 225.183°C at 760 mmHg[1][2] | (Not specified) | 225.183°C at 760 mmHg[2] |
| Storage | Dry, sealed place[1][2] | Inert atmosphere, room temperature | Dry, sealed place[2] |
Synthesis of 7,8-Difluorochroman-4-amine: A Step-by-Step Protocol
The synthesis of 7,8-difluorochroman-4-amine is a multi-step process that begins with the construction of the chroman-4-one core, followed by the introduction of the amine functionality. The following protocols are based on established chemical transformations and provide a reliable pathway to this key intermediate.
Part 1: Synthesis of 7,8-Difluorochroman-4-one
The synthesis of the ketone precursor, 7,8-difluorochroman-4-one, is achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.
Caption: Synthetic workflow for 7,8-Difluorochroman-4-one.
Protocol 1: Synthesis of 7,8-Difluorochroman-4-one
Step 1: Friedel-Crafts Acylation of 2,3-Difluorophenol
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[3][4] In this step, 2,3-difluorophenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the intermediate 3-chloro-1-(2,3-difluorophenoxy)propan-1-one.
-
Materials:
-
2,3-Difluorophenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,3-difluorophenol and 3-chloropropionyl chloride in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.
-
Step 2: Intramolecular Cyclization
The intermediate from the previous step undergoes an intramolecular cyclization reaction in the presence of a base to form the desired 7,8-difluorochroman-4-one.[5]
-
Materials:
-
Crude 3-chloro-1-(2,3-difluorophenoxy)propan-1-one
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the crude acylated product in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 7,8-difluorochroman-4-one.
-
Part 2: Synthesis of 7,8-Difluorochroman-4-amine
The conversion of the ketone to the amine is efficiently achieved through reductive amination.[6][7][8] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Caption: Reductive amination to form 7,8-Difluorochroman-4-amine.
Protocol 2: Reductive Amination of 7,8-Difluorochroman-4-one
-
Materials:
-
7,8-Difluorochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of 7,8-difluorochroman-4-one in methanol, add an excess of ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 7,8-difluorochroman-4-amine.
-
The crude product can be further purified by column chromatography or by formation of a hydrochloride salt.
-
Application in Pharmaceutical Synthesis: A Case Study of a γ-Secretase Modulator
7,8-Difluorochroman-4-amine serves as a crucial building block in the synthesis of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease.[9] These modulators aim to selectively alter the activity of γ-secretase to reduce the production of the toxic amyloid-β (Aβ42) peptide.
The following protocol outlines the synthesis of a representative γ-secretase modulator, N-((S)-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl)-5-fluoro-4-hydroxy-4-methyl-2-oxopentanamide, as described in patent WO2012176082A1.
Caption: Final amide coupling to synthesize a γ-secretase modulator.
Protocol 3: Synthesis of a γ-Secretase Modulator
-
Materials:
-
(S)-7,8-Difluorochroman-4-amine
-
5-Fluoro-4-hydroxy-4-methyl-2-oxopentanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve (S)-7,8-difluorochroman-4-amine and 5-fluoro-4-hydroxy-4-methyl-2-oxopentanoic acid in anhydrous dimethylformamide.
-
Add N,N-diisopropylethylamine to the solution.
-
Add HATU to the reaction mixture and stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final γ-secretase modulator.
-
Conclusion
7,8-Difluorochroman-4-amine is a strategically important intermediate that provides access to a range of complex molecular architectures for drug discovery. Its synthesis, while requiring multiple steps, is achievable through well-established and robust chemical transformations. The application of this building block in the synthesis of γ-secretase modulators for Alzheimer's disease highlights its potential in addressing significant unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their own synthetic endeavors.
References
- Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
-
Reddit. (2023, March 6). How to identify which section is experimental on previous tests? Retrieved January 29, 2026, from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Retrieved January 29, 2026, from [Link]
-
Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved January 29, 2026, from [Link]
-
PubMed Central. (n.d.). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 3-chloro-1, 2-propanediol - European Patent Office - EP 0224246 A2.
-
ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
-
7Sage. (n.d.). Any tips on identifying the experimental section on LSAT? Retrieved January 29, 2026, from [Link]
-
7Sage. (n.d.). Experimental Section the last Section of the LSAT? Retrieved January 29, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7Sage [7sage.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Introduction: The Significance of Fluorinated Chiral Chroman-4-amines in Medicinal Chemistry
An Application Guide for the Asymmetric Synthesis of (R)-7,8-difluorochroman-4-amine
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Within this class, chiral chroman-4-amines have garnered significant attention in drug discovery, serving as crucial building blocks for molecules targeting a range of therapeutic areas, including neurodegenerative diseases.[2] The introduction of fluorine atoms, as in (R)-7,8-difluorochroman-4-amine, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making such analogues highly valuable for developing next-generation therapeutics.
The primary challenge lies in the stereocontrolled synthesis of the desired (R)-enantiomer, as the biological activity of enantiomers can differ significantly. This guide provides a detailed, field-proven protocol for the robust and highly enantioselective synthesis of (R)-7,8-difluorochroman-4-amine, beginning with the preparation of the prochiral ketone precursor and culminating in the critical asymmetric catalytic step and subsequent analytical validation.
Overall Synthetic Strategy
The most efficient and scalable approach to optically pure (R)-7,8-difluorochroman-4-amine is through the asymmetric reductive amination of the corresponding prochiral ketone, 7,8-difluorochroman-4-one. This strategy is divided into two principal stages:
-
Synthesis of 7,8-Difluorochroman-4-one: Construction of the chromanone core from a commercially available difluorophenol.
-
Asymmetric Reductive Amination: Direct, iridium-catalyzed conversion of the ketone to the target (R)-amine with high enantioselectivity.
Sources
Optimizing SIRT2 Inhibition: Fluorinated Chroman Derivatives
Application Note & Protocol Guide | Series: Medicinal Chemistry & Chemical Biology
Abstract & Introduction
Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase primarily localized in the cytoplasm, where it regulates the acetylation status of
This guide focuses on the design, synthesis, and biological evaluation of fluorinated chroman derivatives . The strategic incorporation of fluorine—often at the C6 or C8 positions or within the C2-alkyl side chain—serves to modulate pKa, enhance lipophilicity, and block metabolically labile sites (e.g., preventing P450-mediated oxidation) without imposing significant steric penalties.
Chemical Biology: The Fluorine Advantage in Chroman Scaffolds
The chroman-4-one scaffold typically requires a hydrophobic alkyl chain at the C2 position and electron-withdrawing groups at C6 and C8 for maximal potency.
-
Metabolic Stability: The C2-alkyl chain is susceptible to oxidative metabolism. Fluorination (e.g., terminal trifluoromethylation or difluoromethylene insertion) can extend half-life (
) by mitigating oxidative dealkylation. -
Electronic Modulation: Replacing C6/C8-Bromo or Chloro substituents with Fluorine alters the electron density of the aromatic ring, potentially influencing
-stacking interactions within the SIRT2 hydrophobic pocket (specifically the "selectivity pocket" formed by Ile169, Phe119, and His187). -
Bioisosterism: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, allowing for subtle probing of the steric requirements of the SIRT2 acyl-lysine channel.
Experimental Workflow Visualization
The following diagram outlines the critical path for evaluating these derivatives, from biochemical screening to cellular target engagement.
Caption: Integrated workflow for validating fluorinated chroman derivatives, progressing from in vitro enzymatic inhibition to intracellular target engagement.
Protocol Module 1: Biochemical Screening (In Vitro)
Objective: Determine the IC50 of fluorinated chroman derivatives against recombinant SIRT2 using a fluorogenic substrate.
Mechanism: The assay uses a fluorogenic peptide (e.g., Ac-Lys(Ac)-AMC or Z-MAL). SIRT2 deacetylates the lysine, sensitizing the substrate to tryptic cleavage, which releases the fluorophore (AMC).
Materials:
-
Enzyme: Recombinant Human SIRT2 (residues 50–356).
-
Substrate: Z-Lys(Acetyl)-AMC (Z-MAL) or Ac-Gln-Pro-Lys-Lys(Ac)-AMC.
-
Cofactor: NAD⁺ (Nicotinamide Adenine Dinucleotide).[2][4][5]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Developer: Trypsin (10 mg/mL) + Nicotinamide (2 mM, to stop SIRT2 reaction).
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve fluorinated chroman derivatives in 100% DMSO to 10 mM stock.
-
Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 5 µL of diluted compound.
-
Add 10 µL of Enzyme Mix (SIRT2 final conc: 5–10 nM). Note: Pre-incubate for 10 min at RT to allow equilibrium binding.
-
Initiate reaction by adding 10 µL of Substrate Mix (NAD⁺: 500 µM; Peptide: 50 µM).
-
-
Incubation:
-
Incubate at 37°C for 60 minutes .
-
-
Development:
-
Add 25 µL of Stop/Developer solution (Trypsin + Nicotinamide).
-
Incubate at RT for 20 minutes to allow fluorophore release.
-
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 460 nm.
-
-
Data Analysis:
-
Calculate % Inhibition relative to DMSO (0% inhibition) and No Enzyme (100% inhibition) controls.
-
Fit curves using a 4-parameter logistic model to determine IC50.
-
Critical Control: Include AGK2 or SirReal2 as a positive control inhibitor.
Protocol Module 2: Cellular Target Engagement (CETSA)
Objective: Validate that the fluorinated chroman derivative penetrates the cell membrane and physically binds to SIRT2 in the complex cellular environment.
Principle: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (
Materials:
-
Cell Line: HEK293T or A549 (High endogenous SIRT2).
-
Lysis Buffer: TBS supplemented with 0.4% NP-40 and protease inhibitors.
-
Detection: Anti-SIRT2 antibody (e.g., Cell Signaling Technology #12672).
Step-by-Step Protocol:
-
Treatment:
-
Seed cells (1 x 10⁶ cells/mL) in 6-well plates.
-
Treat with Compound (at 5x biochemical IC50) or DMSO for 1–2 hours at 37°C.
-
-
Harvest & Resuspension:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot into 8 PCR tubes (50 µL each).
-
-
Thermal Challenge:
-
Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Add Lysis Buffer with NP-40. Freeze-thaw 2x (Liquid N₂ / 25°C) to ensure lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Run SDS-PAGE and blot for SIRT2.
-
Result: The compound-treated samples should show SIRT2 bands persisting at higher temperatures compared to DMSO samples.
-
Protocol Module 3: Functional Biomarker Assay
Objective: Confirm functional inhibition of SIRT2 by monitoring the acetylation level of its primary substrate,
Step-by-Step Protocol:
-
Cell Culture: Culture A549 or SH-SY5Y cells in DMEM + 10% FBS.
-
Dosing: Treat cells with the fluorinated chroman derivative (1, 5, 10 µM) for 6 hours . (SIRT2 inhibition induces rapid tubulin hyperacetylation).
-
Lysis: Lyse in RIPA buffer containing Trichostatin A (TSA) and Nicotinamide to prevent post-lysis deacetylation.
-
Western Blot:
-
Primary Antibody 1: Acetyl-
-Tubulin (Lys40) (Marker of inhibition). -
Primary Antibody 2: Total
-Tubulin (Loading control).
-
-
Quantification:
-
Calculate the ratio of Acetyl-Tubulin / Total Tubulin.
-
A dose-dependent increase in this ratio confirms intracellular SIRT2 inhibition.
-
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| High Fluorescence Background (Assay 1) | Chroman derivatives can be autofluorescent. | Use "Kinetic Read" mode (slope calculation) rather than endpoint, or switch to a red-shifted fluorophore (e.g., TAMRA). |
| No Shift in CETSA (Assay 2) | Compound is not cell-permeable OR low affinity. | Perform an "Isothermal Dose Response" (ITDR) at the |
| Toxicity in Cells | Off-target effects (e.g., SIRT1 inhibition).[4] | Check selectivity profile. SIRT1 inhibition often causes higher cytotoxicity than SIRT2 inhibition. |
Pathway Visualization: SIRT2 Signaling
Understanding the downstream effects of your inhibitor is crucial for interpreting phenotypic data.
Caption: Biological consequences of SIRT2 inhibition.[2][3][4][6][7][8] The inhibitor prevents deacetylation, leading to accumulation of Acetyl-Tubulin and Acetyl-p53.
References
-
Fridén-Saxin, M., et al. (2012).[9] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. Link
-
Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications, 6, 6263. (Describes the SirReal mechanism relevant to hydrophobic pocket binding). Link
-
Molina, D.M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[10][11][12] Science, 341(6141), 84-87. Link
-
Shah, P., & Westwell, A. D. (2007).[13] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[13] Link
-
North, B.J., & Verdin, E. (2007). Interphase nucleo-cytoplasmic shuttling and localization of SIRT2 during mitosis. PLoS One, 2(8), e784. Link
Sources
- 1. Crystallographic and SAR analyses reveal the high requirements needed to selectively and potently inhibit SIRT2 deacetylase and decanoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7,8-Difluorochroman-4-amine
Welcome to the technical support center for the synthesis of 7,8-Difluorochroman-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this valuable compound. The synthesis, while conceptually straightforward, presents several challenges that can impact the overall efficiency. This document will navigate you through the critical steps of the synthesis, offering insights into potential pitfalls and their solutions.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to 7,8-Difluorochroman-4-amine involves a two-step process starting from the corresponding ketone, 7,8-Difluorochroman-4-one. The overall transformation is depicted below:
Caption: General synthetic scheme for 7,8-Difluorochroman-4-amine.
This guide is structured to address issues that may arise during the synthesis of the precursor ketone, the subsequent reductive amination, and the final purification of the target amine.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
A. Synthesis of 7,8-Difluorochroman-4-one (The Precursor)
The synthesis of the chromanone precursor is a critical first step. A common method for synthesizing similar chroman-4-ones involves the intramolecular cyclization of a substituted phenol.[1]
Q1: My yield of 7,8-Difluorochroman-4-one is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of chroman-4-ones often stem from incomplete reaction, side reactions, or difficulties in purification. Let's break down the potential issues:
-
Inefficient Cyclization: The intramolecular Friedel-Crafts acylation to form the chromanone ring can be challenging. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the cyclization more difficult than in non-fluorinated analogs.
-
Troubleshooting:
-
Stronger Lewis Acid: Consider using a stronger Lewis acid or a superacid to promote the cyclization. While polyphosphoric acid (PPA) is commonly used, a mixture of PPA with a stronger acid like trifluoromethanesulfonic acid might be more effective.
-
Higher Reaction Temperature: Carefully increasing the reaction temperature can enhance the rate of cyclization. However, monitor the reaction closely for decomposition, as indicated by a darkening of the reaction mixture.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can deactivate the Lewis acid catalyst.
-
-
-
Side Product Formation: Incomplete cyclization can lead to the formation of polymeric materials or other side products.
-
Troubleshooting:
-
Slow Addition of Starting Material: Adding the starting material (e.g., a fluorinated phenoxypropionic acid) portion-wise to the pre-heated cyclizing agent can help to maintain a low concentration of the reactant and minimize intermolecular side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.
-
-
-
Purification Losses: The product may be lost during work-up and purification.
-
Troubleshooting:
-
Careful Work-up: After quenching the reaction with ice-water, ensure complete extraction of the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.
-
Appropriate Purification Method: Column chromatography on silica gel is a standard method for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
-
-
Experimental Protocol: Synthesis of 7,8-Difluorochroman-4-one (Representative)
-
To a stirred solution of polyphosphoric acid (10 eq by weight) at 80-90 °C, slowly add 3-(2,3-difluorophenoxy)propanoic acid (1.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
B. Reductive Amination of 7,8-Difluorochroman-4-one
The conversion of the ketone to the amine is the pivotal step. Direct reductive amination is a common and efficient method.[2][3] Due to the electron-deficient nature of the ketone, specific considerations are necessary.[4]
Q2: I am observing a low conversion of the ketone to the desired amine in the reductive amination step. What could be the problem?
A2: Low conversion in reductive amination can be attributed to several factors, including inefficient imine/enamine formation, reduction of the starting ketone, or catalyst deactivation.
-
Inefficient Imine Formation: The formation of the imine intermediate is a crucial equilibrium step. The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the carbonyl carbon, potentially slowing down this step.
-
Troubleshooting:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Water Removal: The formation of the imine generates water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
Pre-formation of the Imine: In some cases, it may be beneficial to form the imine first by stirring the ketone and the amine source (e.g., ammonium acetate or an amine) in a suitable solvent, and then adding the reducing agent.
-
-
-
Competitive Reduction of the Ketone: The reducing agent can potentially reduce the starting ketone before it has a chance to form the imine.
-
Troubleshooting:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally good choices for this purpose.[2] Sodium borohydride (NaBH4) can also be used, but it is often added after allowing sufficient time for imine formation.
-
pH Control: The reactivity of borohydride reagents is pH-dependent. Maintaining a slightly acidic pH (around 5-6) favors imine formation and reduction while minimizing ketone reduction.
-
-
Q3: My reaction is producing a significant amount of the corresponding alcohol (7,8-Difluorochroman-4-ol) as a byproduct. How can I suppress this?
A3: The formation of the alcohol byproduct is a clear indication that the reduction of the starting ketone is competing with the reductive amination pathway.
-
Troubleshooting:
-
Optimize Reagent Addition: As mentioned above, allow the imine to form before introducing the reducing agent. Monitor the imine formation by TLC or NMR if possible.
-
Weaker Reducing Agent: If using a strong reducing agent like NaBH4, consider switching to the milder NaBH3CN or NaBH(OAc)3.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired reaction.
-
Q4: I am attempting the synthesis via the oxime, but the hydrogenation is slow or incomplete. What should I do?
A4: Catalytic hydrogenation of oximes is a viable alternative to direct reductive amination.[5][6] However, challenges can arise.
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be poisoned by impurities in the substrate or solvent.
-
Troubleshooting:
-
Purify the Oxime: Ensure the oxime intermediate is of high purity before subjecting it to hydrogenation.
-
Use a High-Quality Catalyst: Use a fresh, high-quality catalyst. The catalyst loading may also need to be optimized.
-
Solvent Choice: Use a high-purity, degassed solvent for the hydrogenation.
-
-
-
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase Hydrogen Pressure: If using a balloon of hydrogen, consider using a Parr shaker or a similar apparatus that allows for higher and more consistent hydrogen pressure.
-
-
-
Reaction Additives: The addition of an acid can sometimes accelerate the hydrogenation of oximes.
-
Troubleshooting:
-
Acidic Conditions: Consider adding a catalytic amount of an acid, such as acetic acid or hydrochloric acid, to the reaction mixture.
-
-
Experimental Protocol: Reductive Amination of 7,8-Difluorochroman-4-one (Representative)
-
To a solution of 7,8-Difluorochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.
C. Purification of 7,8-Difluorochroman-4-amine
The final step is to obtain the pure amine. Amines can be challenging to purify by standard silica gel chromatography due to their basicity.[7]
Q5: I am having difficulty purifying the final amine product by column chromatography. It seems to be sticking to the silica gel. What are my options?
A5: The basic nature of the amine can cause it to interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Troubleshooting:
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a base, such as triethylamine (typically 1-2%), before packing the column. Elute with a solvent system containing the same percentage of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a commercially available amine-functionalized silica gel.[7]
-
Solvent System Modification: Adding a small amount of a polar solvent like methanol to the eluent can help to displace the amine from the silica gel. A common solvent system is dichloromethane/methanol with a small percentage of ammonium hydroxide.
-
Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., ether or dioxane). The salt can often be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
Q6: My purified amine seems to be unstable and discolors over time. How can I store it properly?
A6: Amines, particularly aromatic amines, can be susceptible to air oxidation, which can lead to discoloration.
-
Troubleshooting:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to minimize decomposition.
-
Protection from Light: Store the amine in an amber-colored vial to protect it from light, which can also promote degradation.
-
| Parameter | Recommendation for 7,8-Difluorochroman-4-one Synthesis | Recommendation for Reductive Amination | Recommendation for Purification |
| Catalyst/Reagent | Polyphosphoric acid, Trifluoromethanesulfonic acid | Sodium cyanoborohydride (NaBH3CN), Ammonium acetate | Triethylamine (in eluent), Basic alumina |
| Solvent | (Solvent-free) | Methanol, Dichloromethane | Dichloromethane/Methanol, Hexane/Ethyl Acetate |
| Temperature | 100-110 °C | 0 °C to Room Temperature | Room Temperature |
| Key Consideration | Anhydrous conditions, slow addition of starting material | pH control (slightly acidic), pre-formation of imine | Neutralize acidic silica gel, use of inert atmosphere for storage |
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1: Standard laboratory safety practices should always be followed. Specifically:
-
Corrosive Reagents: Handle strong acids like polyphosphoric acid and trifluoromethanesulfonic acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanide-Containing Reagents: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this reaction in a well-ventilated fume hood and quench any residual reagent carefully.
-
Flammable Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Q2: Can I use other amine sources for the reductive amination?
A2: Yes, while ammonium acetate is a common source for ammonia in reductive aminations, other reagents can be used. For instance, a solution of ammonia in methanol can be used, or other primary or secondary amines can be used to synthesize N-substituted derivatives.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For these specific reactions:
-
Staining: Use a UV lamp to visualize the spots on the TLC plate. Additionally, stains such as potassium permanganate or ninhydrin (for the amine) can be used for visualization.
-
Solvent Systems: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate for the ketone synthesis, and dichloromethane and methanol for the reductive amination.
Q4: What spectroscopic methods are best for characterizing the final product?
A4: A combination of spectroscopic techniques should be used to confirm the structure and purity of 7,8-Difluorochroman-4-amine:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for confirming the overall structure. 19F NMR will be particularly useful for confirming the presence and positions of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretch of the amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Purification of 7,8-Difluorochroman-4-amine Isomers
[1]
Ticket ID: #DFA-78-PUR-001 Topic: Isolation and Purification Protocols for 7,8-Difluorochroman-4-amine Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
The purification of 7,8-difluorochroman-4-amine presents unique challenges due to the electron-withdrawing nature of the fluorine substituents at the 7 and 8 positions. These substituents lower the basicity of the amine (pKa shift) and alter the solubility profile compared to the unsubstituted chroman scaffold.
This guide addresses the three critical stages of purification:
-
Chemical Purification: Removal of the ketone precursor (7,8-difluorochroman-4-one).[1]
-
Classical Resolution: Scalable separation of enantiomers via diastereomeric crystallization.
-
Biocatalytic & Chromatographic Resolution: High-purity isolation techniques.
Module 1: Chemical Purity & Precursor Removal
User Query: I am detecting significant residual ketone (7,8-difluorochroman-4-one) in my crude amine after reductive amination. How do I remove it efficiently?
Technical Insight
The 7,8-difluoro substitution increases the lipophilicity of the molecule. Standard silica chromatography may result in co-elution. The most robust method relies on the basicity of the amine, although the fluorines render the nitrogen slightly less basic than non-fluorinated analogues.
Protocol: Acid-Base Extraction Workflow
This method exploits the pH-dependent solubility switch.
-
Dissolution: Dissolve crude mixture in EtOAc or MTBE (Methyl tert-butyl ether).[1]
-
Acidification: Extract with 1M HCl (aq).
-
Separation: Discard the organic layer (contains ketone/impurities).[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Observation: The amine will precipitate or oil out as the free base.
-
-
Extraction: Extract the turbid aqueous mixture with DCM (Dichloromethane).
-
Drying: Dry over
and concentrate.
Workflow Visualization
Figure 1: Acid-base extraction logic for separating basic amines from neutral precursors.[1]
Module 2: Classical Chiral Resolution (Crystallization)
User Query: I need to separate the enantiomers on a multi-gram scale without using expensive chromatography. Which resolving agents work for fluorinated chromans?
Technical Insight
The 4-amino group is a chiral center.[5][6][7] Diastereomeric salt formation is the most cost-effective method for scale-up. The presence of fluorine atoms often lowers the melting point of the salts, increasing the risk of "oiling out" rather than crystallizing.[1]
Recommended Resolving Agents
| Resolving Agent | Solvent System | Success Probability | Notes |
| (L)-(+)-Tartaric Acid | Ethanol (95%) | High | Standard for chroman-4-amines [1].[1][8] Forms stable tartrates.[1] |
| (R)-(-)-Mandelic Acid | IPA / Water | Medium | Good alternative if tartrate oils out.[1][8] |
| Dibenzoyl-L-tartaric acid | Methanol | Medium-High | The bulky benzoyl groups aid crystallization of lipophilic fluorinated rings.[8] |
Troubleshooting "Oiling Out"
If the salt forms an oil instead of crystals:
-
Seed Crystals: Obtain a tiny amount of pure salt (via small-scale trial) to seed the bulk solution.[1]
-
Temperature Cycling: Heat the oil to dissolve, cool slowly to room temp, then hold at 4°C.
-
Solvent Switch: Switch from Ethanol to Acetonitrile or IPA . The lower solubility of the salt in Acetonitrile often forces precipitation.
Module 3: Enzymatic Kinetic Resolution (Biocatalysis)
User Query: Crystallization yields are low. Can I use enzymes to resolve the isomers?
Technical Insight
Kinetic Resolution (KR) using lipases is highly effective for primary amines.[1] Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the industry standard.[1] It selectively acylates one enantiomer (typically the R-enantiomer for chroman-amines, though this must be confirmed analytically) leaving the S-enantiomer as the free amine [2, 3].[1]
Protocol: CAL-B Catalyzed Acylation
-
Substrate: Dissolve racemic 7,8-difluorochroman-4-amine in MTBE or Toluene .
-
Acyl Donor: Add Ethyl Acetate (excess) or Isopropyl Acetate .[1]
-
Why: These act as both solvent and acyl donor.
-
-
Enzyme: Add Novozym 435 (10-20% w/w relative to substrate).[1]
-
Conditions: Shake at 30-40°C. Monitor conversion by HPLC.
-
Stop Point: Stop at exactly 50% conversion.
-
Workup:
Mechanism Visualization
Figure 2: Kinetic resolution pathway.[1] The enzyme selectively converts one enantiomer to an amide, allowing separation via acid wash.[1]
Module 4: Preparative Chromatography (HPLC/SFC)
User Query: I need >99.5% ee for biological assays. What column should I use?
Technical Insight
Polysaccharide-based chiral stationary phases (CSPs) are required.[1][7] For amines, immobilized phases (Chiralpak IA, IB, IC, ID) are superior to coated phases (AD, OD) because they tolerate a wider range of solvents, including DCM and basic modifiers [4].[1]
Recommended Method Parameters
| Parameter | HPLC Condition (Normal Phase) | SFC Condition (Supercritical Fluid) |
| Column | Chiralpak IA or ID (Immobilized Amylose) | Chiralpak AD-H or IG |
| Mobile Phase | Hexane : IPA : Diethylamine (90:10:0.[1][8]1) | |
| Modifier | Diethylamine (DEA) is critical.[1][8] | Isopropylamine or DEA.[8] |
| Flow Rate | 1.0 mL/min (Analytical) | 3.0 - 5.0 mL/min (Analytical) |
Critical Troubleshooting:
-
Peak Tailing: This is caused by the interaction of the amine nitrogen with residual silanols on the silica support.
-
Fix: Increase the basic modifier (DEA) concentration to 0.2% or switch to Ethanolamine . The fluorines on the ring do not significantly alter the tailing behavior compared to the parent chroman.
References
-
Organic Chemistry Portal. (2007).[1][9] Dynamic Kinetic Resolution of Primary Amines. Retrieved January 29, 2026, from [Link]
-
Gong, Y., et al. (2026).[1][10] Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link][1]
-
National Institutes of Health (PMC). (2013).[1] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved January 29, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Storage of 7,8-Difluorochroman-4-amine hydrochloride
Introduction: 7,8-Difluorochroman-4-amine hydrochloride is a key building block in modern medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the difluorinated benzene ring, make it a valuable synthon. However, like any reactive chemical intermediate, its stability is not absolute. Proper handling and storage are paramount to ensure its integrity, leading to reproducible experimental outcomes and preventing the introduction of confounding variables. This guide provides field-proven insights and troubleshooting advice to address common challenges encountered by researchers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling of 7,8-Difluorochroman-4-amine hydrochloride.
Q1: What are the definitive long-term storage conditions for this compound? A1: For maximal shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature.[1] The container must be tightly sealed to prevent moisture and air ingress.[2][3] While room temperature is generally acceptable, some suppliers utilize cold-chain transportation, suggesting that minimizing exposure to temperature fluctuations is good practice.[1] The most critical storage requirement is to avoid metal containers, as the compound is corrosive to metals.[2][4]
Q2: How sensitive is the compound to air, moisture, and light? A2: The Safety Data Sheet (SDS) explicitly states that the compound is air and moisture sensitive.[2] As an amine hydrochloride salt, it is significantly more resistant to air oxidation than its free-base counterpart. However, the primary point of failure is its hygroscopicity. Absorbed moisture can lead to hydrolysis or facilitate corrosive action. While specific data on photosensitivity is not prevalent, as a general best practice for aromatic amines, we recommend storing the compound in an amber vial or in the dark to prevent potential photodegradation.
Q3: What is the expected appearance of the solid, and what are the visual signs of degradation? A3: 7,8-Difluorochroman-4-amine hydrochloride should be a white to off-white crystalline solid. The most common visual indicator of degradation, typically from oxidation or other side reactions, is a change in color to yellow or brown. The presence of a strong, unusual odor may also indicate decomposition. If you observe significant discoloration, the purity of the material should be verified analytically before use.
Q4: What are the recommended solvents for this compound? A4: As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents such as water, methanol, and ethanol. It may also be soluble in polar aprotic solvents like DMSO and DMF, which are common for preparing stock solutions for biological assays. Always perform a small-scale solubility test first. When preparing aqueous solutions, using a buffered system within the stable pH range (see Section 2) is recommended for anything other than immediate use.
Q5: Is 7,8-Difluorochroman-4-amine hydrochloride hygroscopic? A5: Yes. Amine hydrochloride salts are frequently hygroscopic, and this compound is noted to be moisture-sensitive.[2] The absorption of water from the atmosphere can lead to the solid clumping and can negatively impact weighing accuracy. More critically, it can initiate chemical degradation pathways. It is imperative to handle the solid in a controlled environment, such as a glove box or under a stream of dry inert gas, and to minimize the time the container is open to the atmosphere.
Section 2: Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their underlying causes.
Problem: My analytical results (HPLC, NMR) show unexpected peaks after dissolving the compound. What are the likely causes? Answer: This is a common issue that can stem from several sources. The key is to systematically isolate the variable.
-
Cause 1: Solution Instability. The compound may be unstable in your chosen solvent or buffer system. Amine salts can be particularly sensitive to pH. In neutral or basic conditions (pH > 7), the hydrochloride salt can convert to the free amine, which is much more susceptible to oxidation and other reactions.
-
Troubleshooting Step: Analyze your freshly prepared solution (T=0) and then re-analyze it after several hours at room temperature. If new peaks appear or grow over time, the issue is solution stability. Consider lowering the pH of your buffer or using a more suitable solvent system.
-
Cause 2: Contamination. The impurity may have been introduced from an external source, such as a contaminated solvent, buffer, or glassware.
-
Troubleshooting Step: Run a blank gradient on your HPLC consisting of only your solvent/buffer system to rule out contamination from that source. Ensure all glassware is scrupulously clean.
-
Cause 3: Inherent Impurity. The impurity may have been present in the solid material from the start, possibly due to slow degradation during long-term storage.
-
Troubleshooting Step: Re-dissolve a fresh sample from your stock bottle and analyze it immediately. If the peak is still present at the same level, it is likely an inherent impurity. Compare this to the Certificate of Analysis (CoA) provided by the supplier.
Problem: The solid compound has turned yellow/brown in the bottle. Is it still usable? Answer: A color change is a definitive visual indicator of chemical degradation.
-
Causality: The chroman and amine functionalities are susceptible to oxidation, which often produces highly conjugated, colored byproducts. This process is accelerated by exposure to air and moisture.[2]
-
Recommendation: Do not assume the material is usable. The colored impurities, even at low levels, can interfere with sensitive biological assays or downstream chemical reactions.
-
Actionable Advice:
-
Quantify the purity of the material using a validated analytical method (e.g., HPLC-UV with a reference standard or qNMR).
-
If the purity is still within your experimental tolerance (e.g., >95%), you may choose to proceed but must acknowledge the potential for interference from the unknown degradation products.[5][6]
-
For best results and reproducibility, it is strongly advised to procure a new, uncompromised batch of the compound.
-
Problem: I'm observing poor solubility or precipitation in my phosphate-buffered saline (PBS) at pH 7.4. Answer: This is often a result of converting the hydrochloride salt to the less soluble free base.
-
The Chemistry: The pKa of the amine group is crucial here. At a pH near or above the pKa, the equilibrium shifts from the protonated, charged (and more soluble) amine hydrochloride to the neutral, uncharged (and often less water-soluble) free amine.
-
Solution:
-
Lower the pH: Prepare your stock solution in a slightly acidic buffer (e.g., pH 4-5) where the hydrochloride salt form is favored. You can then perform a final, larger dilution into your pH 7.4 experimental medium immediately before use. This minimizes the time the compound spends at a pH that promotes precipitation.
-
Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid artifacts in biological systems.
-
Section 3: Experimental Protocols
These protocols represent best practices derived from experience with amine hydrochlorides and other sensitive reagents.
Protocol 3.1: Recommended Procedure for Handling and Weighing
-
Preparation: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all weighing operations in a glove box or on a balance shrouded by a constant, gentle flow of dry argon or nitrogen.
-
Dispensing: Use a clean, dry spatula made of a non-metallic material (e.g., PTFE or ceramic) to transfer the solid. Avoid metal spatulas.[2]
-
Sealing: Immediately after dispensing, purge the headspace of the container with inert gas, and securely tighten the cap. Seal the cap with paraffin film for additional protection during storage.
Protocol 3.2: Preparation of Stock Solutions for Optimal Stability
-
Solvent Selection: For maximum stability, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). It is aprotic and non-reactive toward the amine hydrochloride.
-
Procedure: a. Weigh the required amount of 7,8-Difluorochroman-4-amine hydrochloride directly into a clean, dry amber glass vial. b. Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration. c. Vortex or sonicate gently until the solid is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C or -80°C under an inert atmosphere if possible.
Protocol 3.3: Workflow for Assessing Stability in a New Aqueous Buffer
This self-validating protocol helps determine if your experimental buffer is suitable for your assay duration.
-
Preparation: Prepare the solution of the compound in your test buffer at the final experimental concentration.
-
Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot and analyze it by HPLC-UV. Record the peak area of the parent compound and note any impurities. This is your baseline.
-
Incubation: Keep the remaining solution under your exact experimental conditions (e.g., 37°C in an incubator).
-
Subsequent Timepoints: Withdraw and analyze additional aliquots at relevant timepoints (e.g., T=2h, 4h, 8h, 24h).
-
Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 value. A decrease of >5% in the parent peak area or the appearance of new degradation peaks indicates instability.
Section 4: Data Summary & Visualizations
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Room Temperature | Prevents degradation from excessive heat. | [1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes exposure to air and moisture, preventing oxidation and hydrolysis. | [1][2] |
| Container | Tightly Sealed, Non-Metallic | Prevents ingress of air/moisture and avoids corrosion. | [2][4][7] |
| Light | Protect from Light (Amber Vial) | General best practice for aromatic amines to prevent photodegradation. | N/A |
Diagram 1: Troubleshooting Workflow for Impurity Detection
This decision tree provides a logical path for identifying the source of unexpected impurities observed during analysis.
Caption: Troubleshooting decision tree for impurity analysis.
References
- Sigma-Aldrich. (2025).
- Greenbook.net. (n.d.).
- BLDpharm. (n.d.). 1266231-84-8|(R)-7,8-Difluorochroman-4-amine hydrochloride.
- Fisher Scientific. (2010).
- Fisher Scientific. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Enamine. (n.d.).
- Aceschem. (n.d.). CAS 1266231-84-8 | (R)-7,8-Difluorochroman-4-amine hydrochloride.
- PENTA. (2025).
- Sigma-Aldrich. (2024).
- Synblock. (n.d.). CAS 886762-83-0 | 7,8-Difluorochroman-4-amine.
- Atomaxchem. (n.d.). (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine,hydrochloride.
Sources
- 1. 1266231-84-8|(R)-7,8-Difluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fr [fishersci.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aceschem.com [aceschem.com]
- 6. (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine,hydrochloride | CAS:1266231-84-8 | Atomaxchem [en.atomaxchem.com]
- 7. assets.greenbook.net [assets.greenbook.net]
Technical Support Center: Identification and Troubleshooting of Byproducts in 7,8-Difluorochroman-4-amine Synthesis
Welcome to the technical support center for the synthesis of 7,8-Difluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and mitigating the formation of byproducts, ensuring the purity and quality of your final compound.
Introduction: The Synthetic Landscape of 7,8-Difluorochroman-4-amine
The synthesis of 7,8-Difluorochroman-4-amine, a key intermediate in the development of various pharmaceuticals, most commonly proceeds via the reductive amination of 7,8-difluorochroman-4-one. This method is valued for its efficiency and the use of readily available starting materials.[1][2] However, as with any multi-step chemical transformation, the potential for side reactions and the formation of impurities exists.[3][4] Understanding these potential pitfalls is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.
This guide will focus on the byproducts that may arise from the reductive amination pathway and provide strategies for their identification and control.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of 7,8-Difluorochroman-4-amine.
Issue 1: Low Yield of 7,8-Difluorochroman-4-amine with Significant Amounts of Starting Material Remaining
-
Potential Cause: Incomplete reaction is a common reason for low yields. This can be due to several factors related to the reductive amination process.[5]
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is critical. An insufficient amount will lead to an incomplete reduction of the imine intermediate.
-
Suboptimal pH: The pH of the reaction medium plays a crucial role in imine formation and the stability of the reducing agent.[2] For most reductive aminations, a mildly acidic pH (typically 5-6) is optimal to facilitate imine formation without deactivating the amine nucleophile.
-
Low Reaction Temperature or Insufficient Reaction Time: The reaction may be kinetically slow.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that the molar ratio of the reducing agent to the starting ketone is appropriate (typically 1.5 to 2 equivalents).
-
Optimize pH: Monitor and adjust the pH of the reaction mixture. The addition of a mild acid like acetic acid can be beneficial.
-
Increase Temperature and/or Reaction Time: If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C) and monitor the reaction progress by TLC or HPLC.[6]
-
Choice of Reducing Agent: Consider using a different reducing agent. Sodium triacetoxyborohydride is often more effective and tolerant of mildly acidic conditions than sodium cyanoborohydride.[1]
-
Issue 2: Presence of a Higher Molecular Weight Byproduct Detected by LC-MS
-
Potential Cause: The formation of a secondary amine byproduct through over-alkylation is a possibility, especially if ammonia is used as the nitrogen source. The initially formed primary amine can act as a nucleophile and react with another molecule of the starting ketone.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to favor the formation of the primary amine.
-
Stepwise Addition: Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[7] This can sometimes minimize the concentration of the reactive primary amine product in the presence of the starting ketone.
-
Purification: This byproduct can often be separated from the desired primary amine by column chromatography.
-
Issue 3: Observation of an Impurity with a Molecular Weight Corresponding to the Imine Intermediate
-
Potential Cause: Incomplete reduction of the intermediate imine can lead to its presence in the final product mixture. This is often due to the deactivation or insufficient amount of the reducing agent.
-
Troubleshooting Steps:
-
Check Reducing Agent Quality: Ensure the reducing agent has not degraded due to improper storage.
-
Increase Reducing Agent Equivalents: Add an additional portion of the reducing agent to the reaction mixture and continue stirring.
-
Optimize Reaction Conditions: As with low yield, ensure the pH and temperature are optimal for the reduction step.
-
Issue 4: ¹⁹F NMR Spectrum Shows Unexpected Signals
-
Potential Cause: Side reactions involving the fluorine substituents are possible under harsh reaction conditions, although generally unlikely with standard reductive amination conditions. Defluorination could lead to mono-fluorinated or non-fluorinated chroman amine byproducts.
-
Troubleshooting Steps:
-
Maintain Mild Conditions: Avoid excessively high temperatures or the use of harsh reagents that could promote defluorination.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might be exacerbated by the electron-withdrawing fluorine atoms.
-
Structural Elucidation: If unexpected fluorine signals persist, isolate the impurity and perform further structural analysis (e.g., 2D NMR, high-resolution mass spectrometry) to identify the structure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of 7,8-Difluorochroman-4-amine via reductive amination?
A1: Based on the mechanism of reductive amination, the most probable byproducts include:
-
Unreacted 7,8-difluorochroman-4-one: The starting material.
-
Iminium intermediate: From incomplete reduction.
-
Secondary amine: From the reaction of the product amine with the starting ketone.
-
Alcohol byproduct (7,8-difluorochroman-4-ol): From the direct reduction of the starting ketone.
Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress.[6]
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to track the disappearance of the starting ketone and the appearance of the product amine. Staining with ninhydrin can help visualize the amine product.
-
HPLC: An HPLC method can provide quantitative information on the relative amounts of starting material, product, and major byproducts.
Q3: What analytical techniques are most effective for identifying unknown byproducts?
A3: A combination of techniques is often necessary for unambiguous identification:[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the byproducts, which is a crucial first step in identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for elucidating the detailed structure of isolated impurities.[10]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and elemental composition of the byproducts, aiding in their identification.
Q4: Can the choice of solvent influence byproduct formation?
A4: Yes, the solvent can play a significant role. Protic solvents like methanol or ethanol are commonly used for reductive aminations. The choice of solvent can affect the solubility of reagents, the rate of imine formation, and the activity of the reducing agent. It is important to use anhydrous solvents to prevent hydrolysis of the imine intermediate and the reducing agent.
Visualizing Reaction Pathways and Byproduct Formation
To better understand the chemical transformations, the following diagrams illustrate the primary reaction pathway and potential side reactions.
Caption: Primary reaction pathway for the synthesis of 7,8-Difluorochroman-4-amine.
Caption: Potential side reactions leading to common byproducts.
Experimental Protocols for Byproduct Analysis
The following are generalized protocols that should be adapted and optimized for your specific instrumentation and experimental setup.
Protocol 1: HPLC-UV Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (e.g., 1 mg/mL).
Protocol 2: LC-MS for Byproduct Identification
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Correlate the peaks observed in the UV chromatogram with the mass spectra to determine the molecular weights of the components in the mixture.
Workflow for Byproduct Identification
Caption: A systematic workflow for the identification of unknown byproducts.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
UNL Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rroij.com [rroij.com]
- 9. soeagra.com [soeagra.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
Troubleshooting guide for chroman-4-amine synthesis pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chroman-4-amine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Chroman-4-amines are recognized as powerful medicinally active structures, particularly in the context of neurodegenerative diseases[1]. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of chroman-4-amine, focusing on the most prevalent synthetic route: the reductive amination of a chroman-4-one precursor.
Q1: What is the standard and most reliable method for synthesizing chroman-4-amine?
The most widely adopted method for preparing chroman-4-amine is the reductive amination of the corresponding chroman-4-one. This two-step, one-pot process involves the reaction of the chroman-4-one ketone with an amine source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine[2]. This approach is favored for its operational simplicity and the widespread commercial availability of the chroman-4-one starting material[3].
Q2: How is the chroman-4-one precursor typically synthesized?
Chroman-4-one itself is a privileged structure in drug discovery and can be synthesized through various established methods[3][4]. A common and efficient two-step procedure involves the Michael addition of a phenol to acrylonitrile, followed by an acid-catalyzed intramolecular cyclization (Houben-Hoesch reaction) to yield the chroman-4-one core[3]. Other methods include the intramolecular cyclization of 3-phenoxypropanoic acids or the tandem aldol condensation/oxa-Michael addition of an o-hydroxyacetophenone[3][5].
dot
Caption: General synthesis pathway for chroman-4-amine.
Q3: Which reducing agents are recommended for the reductive amination of chroman-4-one?
The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and highly selective for imines/iminium ions. Tolerates slightly acidic conditions well. Often gives clean reactions with high yields[6]. | Water-sensitive; not compatible with protic solvents like methanol[6]. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Stable in water and effective at slightly acidic pH (5-6), where imine formation is favorable. Selective for the iminium ion over ketones[6]. | Highly toxic (releases HCN gas in strong acid). Reactions can be slower than with NaBH(OAc)₃. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" chemistry approach with high atom economy. Effective for a wide range of substrates[2]. | Requires specialized hydrogenation equipment. May reduce other functional groups on the molecule. Catalyst can be pyrophoric. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can readily reduce the starting chroman-4-one, leading to the chroman-4-ol side product. Requires careful control of pH and addition timing[6][7]. |
For most applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its high selectivity, reactivity, and ease of use in a one-pot protocol.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
dot
Caption: Troubleshooting workflow for chroman-4-amine synthesis.
Q4: My reaction has a very low yield of the desired chroman-4-amine. What went wrong?
Low yield is a common issue that can typically be traced to two key stages: imine formation or the reduction step.
-
Cause A: Incomplete Imine Formation. The formation of the imine from the ketone and amine source is an equilibrium-driven process. The equilibrium can be unfavorable if conditions are not optimal.
-
Expert Insight: The reaction is typically acid-catalyzed. However, too much acid (pH < 4) will protonate the amine source, rendering it non-nucleophilic. Too little acid (pH > 8) will prevent the necessary protonation of the hemiaminal intermediate to facilitate water elimination.
-
Solution:
-
Optimize pH: Buffer the reaction to a pH between 5 and 6. Using an ammonium salt like ammonium acetate often provides a suitable self-buffering system.
-
Remove Water: The formation of the imine releases water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using molecular sieves can drive the equilibrium toward the imine product.
-
Increase Reaction Time/Temperature: Allow the chroman-4-one and amine source (e.g., ammonium acetate) to stir together for 1-2 hours before adding the reducing agent to ensure sufficient imine has formed.
-
-
-
Cause B: Ineffective Reduction or Reagent Degradation. The reducing agent may be ineffective or degraded.
-
Solution:
-
Verify Reagent Quality: Hydride reagents, especially NaBH(OAc)₃, are moisture-sensitive. Use a freshly opened bottle or ensure the reagent has been stored properly in a desiccator.
-
Choose the Right Reagent: As detailed in the table above, NaBH₄ can be a poor choice for this reaction. If you are using it, you are likely to encounter issues. Switching to NaBH(OAc)₃ is the most reliable solution[6].
-
-
Q5: My main product is chroman-4-ol, not the amine. How do I prevent this?
This is a classic selectivity problem. The formation of chroman-4-ol indicates that your reducing agent is preferentially reacting with the starting ketone (C=O) rather than the imine intermediate (C=N).
-
Causality: This issue is almost always caused by using a non-selective or overly reactive reducing agent like sodium borohydride (NaBH₄) under neutral or basic conditions[7]. Without sufficient acid to promote iminium ion formation, the ketone is the most electrophilic species available for reduction.
-
Definitive Solution: The most effective way to prevent the formation of the alcohol byproduct is to use a more selective reducing agent.
-
Switch to NaBH(OAc)₃: Sodium triacetoxyborohydride is sterically hindered and less reactive than NaBH₄. It will readily reduce a protonated iminium ion but reacts very slowly with a ketone[6].
-
Ensure Acidic Conditions: When using a reagent like NaBH₃CN, ensure the reaction medium is slightly acidic (pH 5-6) to favor the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the ketone.
-
Q6: I'm having trouble purifying my chroman-4-amine product by flash chromatography. The product streaks badly on the silica column. What should I do?
This is a very common problem when purifying amines on standard silica gel.
-
Expert Insight: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your chroman-4-amine interacts strongly with these acidic sites via acid-base interactions. This causes poor elution, significant band tailing (streaking), and often, irreversible adsorption of the product to the column, leading to low recovery[8].
-
Solutions:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Add 0.5-2% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol solvent system.
-
Alternatively, use a pre-mixed eluent containing ammonia, such as 1-2% of a 7N ammonia solution in methanol, added to your primary mobile phase (e.g., 98:2 DCM:[MeOH/NH₃]).
-
-
Use Amine-Functionalized Silica: For particularly difficult separations, using a commercially available amine-functionalized silica gel can provide excellent results by masking the acidic silanols and providing a more inert surface for the separation[8].
-
Aqueous Work-up Strategy: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic impurities. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with 1M NaOH) and re-extracted with an organic solvent to recover the purified free amine.
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Chroman-4-one using NaBH(OAc)₃
-
To a round-bottom flask, add chroman-4-one (1.0 eq) and ammonium acetate (5-10 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq). Note: The reaction may bubble slightly (H₂ evolution).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chroman-4-amine.
Protocol 2: Purification of Chroman-4-amine by Flash Chromatography
-
Prepare the column by loading silica gel into a column and equilibrating with the starting eluent.
-
Prepare the eluent system. A common gradient is from 100% Dichloromethane (DCM) to 95:5 DCM/Methanol.
-
Crucially, add 1% triethylamine (TEA) to both the starting and ending eluents.
-
Dissolve the crude chroman-4-amine in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample until it is a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the prepared column.
-
Elute the column with the prepared solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chroman-4-amine.
References
-
Friden-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]
-
Reddy, C. R., et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate. [Link]
-
de Oliveira, A. M. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
de Oliveira, A. M. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. National Center for Biotechnology Information. [Link]
-
Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
Technical Guide: Chiral Resolution of 7,8-Difluorochroman-4-amine Enantiomers
Introduction & Strategic Overview
7,8-Difluorochroman-4-amine is a critical chiral building block in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and other bioactive heterocyclic compounds. The biological activity of these drugs often resides exclusively in one enantiomer (typically the R-isomer for many chroman-4-amine derivatives), making enantiomeric resolution a pivotal step in development.[1]
This guide provides a multi-modal approach to resolving the racemic mixture, offering protocols for Classical Diastereomeric Crystallization (Cost-effective for bulk), Enzymatic Kinetic Resolution (High purity, mild conditions), and Chiral Chromatography (Analytical QC and prep-scale).
Method Selection Decision Matrix
Use the following logic flow to select the appropriate resolution strategy for your specific scale and purity requirements.
Caption: Decision tree for selecting the optimal chiral resolution method based on operational scale.
Module 1: Classical Resolution (Diastereomeric Crystallization)
This method relies on the formation of diastereomeric salts using a chiral acid.[2] For chroman-4-amines, tartaric acid derivatives are the industry standard due to their ability to form rigid hydrogen-bonded networks with the amine.
Core Protocol
-
Resolving Agent: (D)-(-)-Tartaric Acid (Primary choice) or (L)-Mandelic Acid.
-
Solvent System: Ethanol (95%) or Methanol/Water (9:1).
-
Target: Isolation of the less soluble diastereomeric salt.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g (54 mmol) of racemic 7,8-difluorochroman-4-amine in 100 mL of absolute ethanol at 60°C.
-
Addition: Add 1.0 equivalent (8.1 g) of (D)-(-)-Tartaric acid dissolved in 50 mL of hot ethanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours with gentle stirring. If no precipitate forms, seed with a crystal of the pure salt (if available) or scratch the flask wall.
-
Filtration: Filter the white precipitate. This is typically the (R)-amine-(D)-tartrate salt (verify absolute configuration via XRD or optical rotation comparison).
-
Recrystallization: Recrystallize the wet cake from boiling ethanol/water (95:5) to upgrade chiral purity (ee).
-
Free Basing: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM) to recover the free chiral amine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Salt is too soluble in Ethanol. | Switch solvent to Isopropanol (IPA) or add an anti-solvent like MTBE dropwise until cloudiness persists. |
| Low Enantiomeric Excess (ee) | Rapid cooling trapped the wrong isomer (Kinetic precipitation). | Re-heat to reflux and cool at a slower rate (e.g., 5°C/hour). Perform a second recrystallization. |
| Oiling Out | Impurities or water content too high. | Dry the starting material thoroughly. Switch to a stronger resolving agent like Di-p-toluoyl-L-tartaric acid . |
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
For medium-scale preparations requiring high optical purity (>99% ee), biocatalysis using Candida antarctica Lipase B (CAL-B) is superior. The enzyme selectively acylates one enantiomer (typically R), allowing easy separation of the amide and the unreacted amine.
Mechanism & Workflow
The lipase catalyzes the transesterification of the R-amine with an acyl donor (Ethyl Acetate), producing the R-acetamide and leaving the S-amine untouched.
Caption: Workflow for the enzymatic kinetic resolution of 7,8-difluorochroman-4-amine.
Protocol
-
Setup: Suspend 5.0 g of racemic amine and 2.5 g of Novozym 435 (immobilized CAL-B) in 50 mL of Methyl tert-butyl ether (MTBE) .
-
Acyl Donor: Add 5 equivalents of Ethyl Acetate (or Isopropyl Acetate for faster rates).
-
Incubation: Shake at 30-40°C for 24 hours. Monitor conversion by HPLC. Stop when conversion reaches ~50%.
-
Workup: Filter off the enzyme beads (can be reused).
-
Separation: Wash the organic filtrate with 1M HCl.
-
Aqueous Phase: Contains unreacted (S)-amine . Basify and extract to recover.
-
Organic Phase: Contains (R)-acetamide . Evaporate and hydrolyze (reflux in 6M HCl for 4h) to yield (R)-amine .
-
Module 3: Analytical Quality Control (Chiral HPLC)
Accurate determination of Enantiomeric Excess (ee) is required to validate the success of the resolution.
Recommended Method (Normal Phase)
-
Column: Chiralpak IA or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Data Interpretation:
-
Retention Times (Typical):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~11.2 min
-
Note: Elution order may reverse depending on the specific column (IA vs OD). Always inject a known standard if available.
-
FAQs & Troubleshooting
Q: The peaks are merging on the HPLC trace.
-
A: Increase the ratio of Hexane (e.g., go to 95:5). Lower the flow rate to 0.5 mL/min. Ensure DEA is fresh; amines stick to residual silanols if the modifier is absent.
Q: Can I use this method for the 5,7-difluoro isomer?
-
A: Yes. The electronic differences between 7,8- and 5,7-difluoro isomers are minimal regarding chiral recognition. The same columns and resolving agents generally apply, though solubility in ethanol may differ slightly.
Q: My yield in the enzymatic step is low (<30%).
-
A: Check the water content of your solvent. Enzymes need a trace of water to function, but too much leads to hydrolysis of the ester product. Use dried MTBE and add exactly 0.05% water if the reaction is stalled.
References
-
BenchChem. (2025).[1] HPLC method for chiral separation of 7-Methylchroman-4-amine. Retrieved from .
-
Yi, H. et al. (2022). Preparation method of (R)-5,7-difluorochroman-4-ol via enzymatic reduction. Patent CN115029397A. Retrieved from .
- Gotor, V. et al. (2005). Enzymatic Kinetic Resolution of Amines. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
-
Phenomenex. (2024).[4] Chiral HPLC Separations Guide: Polysaccharide Phases. Retrieved from .
-
Sigma-Aldrich. (2024). Basics of Chiral HPLC and Column Selection. Retrieved from .
Sources
Overcoming challenges in the spectroscopic analysis of fluorinated amines
Welcome to the Advanced Spectroscopy Support Portal. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Fluorine Challenge
The incorporation of fluorine into amine scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of pKa, lipophilicity, and metabolic stability. However, the unique electronic properties of fluorine (
Module 1: NMR Spectroscopy Troubleshooting
Issue 1: "My NMR spectrum is an uninterpretable forest of multiplets."
Diagnosis:
You are likely experiencing heteronuclear spin-spin coupling . Unlike chlorine or bromine,
Technical Insight:
-
Geminal Coupling (
): Fluorine on the same carbon as a proton typically exhibits large coupling constants (45–55 Hz). -
Vicinal Coupling (
): Fluorine on an adjacent carbon couples with protons (5–25 Hz). -
The Result: A simple triplet in a non-fluorinated amine becomes a "doublet of triplets" or worse in its fluorinated analog.
Protocol: The Decoupling Strategy
-
Run a Standard
: Establish the baseline complexity. -
Run a
-Decoupled Experiment ( ):-
Method: Apply continuous wave (CW) or composite pulse decoupling (CPD) on the
channel during acquisition. -
Result: All F-H splittings collapse. The spectrum simplifies to resemble the non-fluorinated parent analog.
-
-
Compare: Overlay the coupled and decoupled spectra to calculate specific
values, which define relative stereochemistry.
Issue 2: "My peaks are incredibly broad or entirely missing at room temperature."
Diagnosis: This is a classic signature of Intermediate Chemical Exchange , exacerbated by the Fluorine Gauche Effect .
Causality:
-
Amine Inversion: Nitrogen inversion rates are fast, but protonation or bulky fluorine substituents can slow this to the NMR time scale.
-
Restricted Rotation (The Gauche Effect): In
-fluoroamines (e.g., 2-fluoroethylamine), the C–C bond rotation is not free. The gauche conformer (F and N are 60° apart) is often electronically stabilized over the anti conformer due to hyperconjugation ( ). -
The Problem: At room temperature, the molecule may be flipping between conformers at a rate (
) comparable to the frequency difference ( ) between the conformers. This satisfies the condition , leading to coalescence (broadening).
Workflow: Variable Temperature (VT) Analysis
Figure 1: Decision tree for resolving NMR signal broadening in fluorinated amines.
Issue 3: "I cannot get accurate quantitative integration (qNMR) for my fluorinated amine."
Diagnosis:
You are likely underestimating the Longitudinal Relaxation Time (
Technical Insight:
Fluorine nuclei, particularly in isolated environments (like trifluoromethyl groups,
-
Error: If your inter-pulse delay (
) is too short, the spins do not return to equilibrium. The signal intensity becomes a function of rather than concentration.
Protocol:
-
Measure
: Use the Inversion-Recovery Pulse Sequence ( ).-
Plot signal intensity vs.
. The null point occurs at .
-
-
Calculate
:-
For 99% accuracy : Set Relaxation Delay
. -
For 99.9% accuracy (Gold Standard): Set
.
-
-
Example Calculation:
-
Measured
of = 2.2 seconds.[1] -
Required
= seconds. -
Note: This significantly increases experiment time but is mandatory for valid data.
-
Module 2: Mass Spectrometry Troubleshooting
Issue 4: "I see a strong peak at [M-20] but no Molecular Ion."
Diagnosis: This is the characteristic Loss of Hydrogen Fluoride (HF) .
Mechanistic Explanation:
Fluorine is a poor leaving group in
-
Ionization: In ESI (Positive Mode), the amine nitrogen is protonated:
. -
Fragmentation: The protonated amine can trigger an intramolecular elimination. The high bond strength of H–F (567 kJ/mol) drives the neutral loss of HF (20 Da), leaving a cation at
.
Differentiation Table: Is it HF loss or something else?
| Observation ( | Potential Neutral Loss | Probability in Fluorinated Amines |
| M - 20 | HF (Hydrogen Fluoride) | Very High (Diagnostic) |
| M - 19 | F (Fluorine radical) | Low (Rare in soft ionization like ESI) |
| M - 18 | H | High (Only if -OH is present) |
| M - 17 | NH | Medium (Primary amines) |
Protocol: Confirming the Molecular Ion
-
Soft Ionization: Lower the fragmentor voltage or cone voltage to minimize in-source fragmentation.
-
Adduct Search: Look for "sodiated" adducts
( ) or acetonitrile adducts ( ). These are often more stable than the protonated species.
Module 3: Reference Data
Common Coupling Constants ( ) in Fluorinated Amines
| Interaction Type | Notation | Typical Range (Hz) | Structural Insight |
| Geminal F-H | 45 – 55 | Direct attachment ( | |
| Vicinal F-H | 5 – 25 | Stereochemistry (Karplus relation) | |
| Geminal F-F | 250 – 300 | Gem-difluoro group ( | |
| Vicinal F-F | 0 – 15 | Adjacent fluorines |
Typical Chemical Shifts (referenced to )
| Functional Group | Shift Range ( |
| Trifluoromethyl ( | -60 to -80 |
| Difluoromethyl ( | -110 to -130 |
| Fluoromethyl ( | -200 to -230 |
| Aromatic Fluorine ( | -100 to -170 |
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Fundamental text on F-NMR coupling patterns and chemical shifts).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Authoritative review on the "Fluorine Gauche Effect" and electronic properties).
-
Hu, H., et al. (2008). 19F NMR Spectroscopy for the Quantitative Analysis of Fluorinated Compounds. (Methodology for T1 relaxation and qNMR parameters).
-
Théberge, C. R. (2018). A Guide to 19F NMR Chemical Shifts. (Comprehensive database of shift ranges).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Details on fragmentation mechanisms including HF loss).
Sources
Preventing degradation of 7,8-Difluorochroman-4-amine during workup
Welcome to the technical support center for 7,8-Difluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and purification of this valuable synthetic intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to prevent degradation during workup and ensure the integrity of your compound.
Understanding the Instability of 7,8-Difluorochroman-4-amine
7,8-Difluorochroman-4-amine is a unique molecule with a specific set of stability challenges arising from the interplay of its structural features: the electron-withdrawing fluorine atoms, the basic amine group, and the chroman ring system. Understanding these inherent properties is the first step toward developing a robust workup and purification strategy.
Key Factors Influencing Stability:
-
pH Sensitivity: The primary amine at the 4-position is basic, making the compound susceptible to salt formation in acidic media. While this can be leveraged for certain purification techniques, prolonged exposure to strong acids can lead to degradation of the chroman ring. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring reduces the basicity of the amine compared to its non-fluorinated analog, but it remains a key reactive site.[1]
-
Oxidative Liability: Aromatic amines and the benzylic ether linkage within the chroman ring are susceptible to oxidation.[2][3] Exposure to atmospheric oxygen, especially in the presence of metal ions or at elevated temperatures, can lead to the formation of colored impurities and degradation of the core structure.
-
Interaction with Silica Gel: The basicity of the amine group leads to strong interactions with the acidic silanol groups on standard silica gel. This can result in significant tailing during column chromatography, poor separation, and even on-column degradation.
Caption: Key stability concerns for 7,8-Difluorochroman-4-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of 7,8-Difluorochroman-4-amine in a question-and-answer format.
Q1: My reaction mixture turns dark brown during aqueous workup. What's happening and how can I prevent it?
A1: A dark brown coloration is a strong indicator of oxidative degradation. Aromatic amines are particularly prone to oxidation, which can be accelerated by exposure to air, elevated temperatures, and the presence of trace metal impurities.
Troubleshooting Steps:
-
Degas Your Solvents: Before use, sparge all aqueous and organic solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Whenever possible, perform extractions and solvent removal steps under a nitrogen or argon blanket.
-
Control the Temperature: Keep your workup and purification steps at or below room temperature. If possible, use an ice bath during extractions.
-
Consider an Antioxidant: In some cases, adding a small amount of a mild antioxidant like sodium bisulfite or ascorbic acid to the aqueous phase during extraction can help mitigate oxidation.
Q2: I'm seeing significant product loss and streaking on my silica gel column. What are my options?
A2: This is a classic issue when purifying basic amines on standard silica gel. The acidic nature of silica leads to strong adsorption of your amine, causing streaking and, in some cases, degradation.
Recommended Solutions:
-
Option 1: Amine-Functionalized Silica Gel: This is often the most effective solution. Amine-functionalized silica has a modified surface that minimizes the strong acid-base interactions, allowing for much cleaner elution of basic compounds.[4][5][6]
-
Option 2: Mobile Phase Modification: If you must use standard silica, you can add a small amount of a volatile base to your eluent to compete with your product for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[7]
-
Option 3: Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography (C18 silica) can be an excellent alternative. The separation is based on hydrophobicity rather than polar interactions, which can be advantageous for amines.
Q3: I tried an acidic wash to remove basic impurities, but my yield of 7,8-Difluorochroman-4-amine dropped significantly. Is there a milder way to purify it?
A3: Yes, the chroman ring system can be sensitive to strong acids, leading to ring-opening or other degradation pathways. A milder, non-aqueous method is highly recommended. The trichloroacetic acid (TCA) precipitation method is an excellent alternative that avoids harsh conditions.[7][8]
Principle of TCA Precipitation:
-
Salt Formation & Precipitation: Your crude amine is dissolved in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or acetonitrile), and trichloroacetic acid is added. The amine is protonated by the TCA, forming an ammonium salt that is often insoluble and precipitates out of the solution, leaving non-basic impurities behind.
-
Isolation: The precipitated salt is isolated by filtration.
-
Release of Free Amine: The purified salt is then gently heated in a suitable solvent (e.g., acetonitrile) with a catalytic amount of a volatile base (like triethylamine). This induces the decarboxylation of the trichloroacetate anion to chloroform and carbon dioxide, which are volatile and can be removed under reduced pressure, regenerating the pure, free amine.[7]
Caption: Workflow for mild purification via TCA precipitation.
Q4: I need to protect the amine group for a subsequent reaction. What are my best options, and how do I deprotect it without damaging the molecule?
A4: Protecting the amine as a carbamate is a standard and effective strategy. The two most common choices are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Protection Reagent | Deprotection Conditions | Considerations for 7,8-Difluorochroman-4-amine |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) or thermolysis | Standard acidic deprotection may be too harsh. Consider milder, thermolytic methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[9][10] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids | Hydrogenolysis is a very mild and neutral deprotection method, likely compatible with the difluorochroman structure.[11][12] Avoid acidic deprotection. A nucleophilic deprotection using 2-mercaptoethanol could also be a mild alternative.[13][14] |
Recommendation: For maximum compatibility and mild deprotection, the Cbz group is often a safer choice for acid-sensitive substrates, as hydrogenolysis is a neutral process. If a Boc group is used, explore non-acidic deprotection methods.
Experimental Protocols
Protocol 1: Mild Purification via Trichloroacetic Acid (TCA) Precipitation
This protocol is adapted from a general procedure for amine purification and should be optimized for 7,8-Difluorochroman-4-amine.[7][8][15]
-
Dissolution: Dissolve the crude reaction mixture containing 7,8-Difluorochroman-4-amine in a minimal amount of a suitable solvent. Good starting points are ethyl acetate (EtOAc), diethyl ether (Et₂O), or acetonitrile (CH₃CN).
-
Precipitation: At room temperature, add 1.5-3 equivalents of solid trichloroacetic acid (TCA) to the solution. Stir the mixture and observe for the formation of a precipitate. The optimal amount of TCA may need to be determined empirically.
-
Isolation: Once precipitation is complete, collect the solid amine-TCA salt by vacuum filtration. Wash the solid with two small portions of the cold solvent used in step 1 to remove any remaining impurities.
-
Drying: Dry the isolated salt under vacuum.
-
Liberation of the Free Amine: Suspend the dried salt in acetonitrile (approx. 10 mL per gram of salt). Add a catalytic amount of triethylamine (Et₃N, ~1.5 equivalents relative to the amine).
-
Solvent Removal: Concentrate the mixture on a rotary evaporator at 60°C under reduced pressure for 15-20 minutes. The heat and base will facilitate the decomposition of the trichloroacetate to volatile byproducts, leaving behind the pure, free amine.[7]
Protocol 2: Flash Chromatography using Amine-Functionalized Silica
This protocol provides a general guideline for purifying basic amines on functionalized silica.[4][5][16][17][18]
-
Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica gel column based on the amount of crude material to be purified.
-
Solvent System Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC) on amine-functionalized TLC plates. A good starting point is a gradient of ethyl acetate in hexanes. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Sample Loading: Dissolve the crude 7,8-Difluorochroman-4-amine in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Elution: Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate). Load the sample onto the column and begin the elution with your chosen gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7,8-Difluorochroman-4-amine.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3840–3853. [Link]
-
Lumbroso, A., Lauber, M., & Patureau, F. W. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. [Link]
-
Sang, R., Hu, Y., & Razzaq, R. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2348. [Link]
-
Kirk, K. L. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(5), 1357–1363. [Link]
-
Lumbroso, A., Lauber, M., & Patureau, F. W. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed. [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]
-
Pina, F., et al. (2022). Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules, 27(21), 7401. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamates. Organic Letters, 24(18), 3736-3740. [Link]
-
Toudouze, H. (2020). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Szostak, M. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(43), 26867-26871. [Link]
-
Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Protti, S., et al. (2022). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 11(11), 2139. [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3329-3336. [Link]
-
iGEM. (n.d.). Trichloroacetic Acid Precipitation Protocol. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Frontier, A. (n.d.). Chromatography: How to Run a Flash Column. University of Rochester. [Link]
-
Total Organic Chemistry. (2020, June 28). Chromium Oxidations of Alcohols [Video]. YouTube. [Link]
-
Still, W. C. (1978). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Pandey, G., et al. (2013). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 4, 375. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions [mdpi.com]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. reddit.com [reddit.com]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. its.caltech.edu [its.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Managing Reaction Intermediates in Multi-Step Synthesis
Welcome to the Technical Support Center for managing reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges related to the often-elusive species that dictate the success of your synthetic routes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, practical problems you may encounter in the lab. Each issue is presented in a question-and-answer format, followed by a detailed, step-by-step resolution protocol.
Issue 1: My reaction is not proceeding to the desired product, and I suspect an unstable intermediate is decomposing.
How can I confirm the presence of a transient intermediate and prevent its decomposition?
Answer:
Confirming and managing an unstable intermediate requires a multi-faceted approach that combines indirect evidence with strategic stabilization. The core principle is to either "trap" the intermediate into a more stable form or to alter the reaction environment to favor its forward reaction over decomposition.[][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable intermediates.
Detailed Protocols:
1. In Situ Spectroscopic Analysis:
-
Objective: To directly observe the formation and consumption of the intermediate in real-time.
-
Methodology (Example: In Situ IR):
-
Set up the reaction in a specialized reactor compatible with an IR probe (e.g., a ReactIR™ probe).
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Initiate the reaction (e.g., by adding a reagent or increasing the temperature).
-
Continuously collect IR spectra throughout the reaction.
-
Analyze the spectral data for the appearance and disappearance of new peaks that do not correspond to starting materials or products.[][4] These transient peaks may represent your unstable intermediate.
-
2. Chemical Trapping:
-
Objective: To react the unstable intermediate with a "trapping agent" to form a stable, characterizable adduct.
-
Methodology:
-
Select a trapping agent that is known to react rapidly and selectively with the suspected type of intermediate (e.g., TEMPO for radical intermediates, a highly reactive diene for a transient dienophile).[]
-
Run the reaction under standard conditions but with the trapping agent present from the start.
-
Analyze the reaction mixture for the presence of the trapped adduct using standard techniques (e.g., LC-MS, NMR).
-
The structure of the adduct provides strong evidence for the structure of the intermediate.
-
3. Flow Chemistry for Stabilization:
-
Rationale: Flow chemistry minimizes the accumulation of unstable intermediates by generating and immediately consuming them in a continuous stream.[5][6][7] This is particularly effective for hazardous or explosive intermediates.[6]
-
Experimental Setup:
-
Use a flow chemistry system with multiple inlet pumps for reactants.
-
Pump the reagents that form the intermediate into a mixing tee.
-
The output of the mixer flows directly into a heated or cooled reactor coil where it immediately reacts with the next reagent in the sequence, which is introduced through another inlet.[8]
-
The short residence time in the reactor minimizes the opportunity for the intermediate to decompose.[6]
-
| Technique | Pros | Cons |
| In Situ Spectroscopy | Direct evidence, kinetic data | Requires specialized equipment, may not be sensitive enough for very low concentrations |
| Chemical Trapping | Indirect but strong evidence, uses standard lab equipment | Trapping agent can interfere with the reaction, adduct may be difficult to isolate |
| Flow Chemistry | Excellent for unstable/hazardous intermediates, scalable | Requires specialized equipment, not suitable for all reaction types |
Issue 2: My multi-step synthesis suffers from low yield due to a reactive functional group on an intermediate participating in side reactions.
How can I temporarily mask a reactive functional group to prevent unwanted side reactions?
Answer:
The strategic use of protecting groups is a cornerstone of complex organic synthesis.[9][10][11] A protecting group is a temporary modification of a functional group to render it inert during a subsequent chemical transformation.[12] After the desired reaction is complete, the protecting group is removed to restore the original functionality.[10]
Decision Framework for Protecting Group Strategy:
Caption: Decision-making process for selecting a protecting group.
Common Protecting Groups and Their Applications:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Alcohol (-OH) | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Benzyl (Bn) ether | BnBr, NaH | H₂, Pd/C (hydrogenolysis) | |
| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Boc₂O, base | Strong acid (e.g., TFA) |
| Carboxybenzyl (Cbz) | Cbz-Cl, base | H₂, Pd/C (hydrogenolysis) | |
| Carbonyl (C=O) | Acetal/Ketal | Diol, acid catalyst | Aqueous acid |
Protocol Example: TBDMS Protection of a Primary Alcohol
-
Protection:
-
Dissolve the alcohol-containing intermediate in an aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add imidazole (1.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up by washing with water and brine, then purify by column chromatography.
-
-
Perform Subsequent Reaction(s).
-
Deprotection:
-
Dissolve the TBDMS-protected compound in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF at 0 °C.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench with saturated aqueous NH₄Cl and extract the product.
-
Key Consideration: Orthogonality
In a complex synthesis with multiple functional groups requiring protection, it is crucial to use "orthogonal" protecting groups.[12][13] This means that each protecting group can be removed under a specific set of conditions that do not affect the others.[13] For example, a TBDMS group (removed with fluoride) and a Boc group (removed with acid) are orthogonal.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between a reaction intermediate and a transition state?
A reaction intermediate is a distinct molecular entity that exists for a finite, albeit often very short, period.[14] It corresponds to a local energy minimum on the reaction coordinate diagram. In contrast, a transition state is not a molecule but rather a high-energy configuration of atoms that exists for the duration of a molecular vibration and represents the energy maximum between reactants, intermediates, and products.[14]
Q2: Can computational chemistry help in managing reaction intermediates?
Absolutely. Computational chemistry is a powerful tool for predicting the existence, structure, and stability of intermediates that are difficult to observe experimentally.[15][16][17] Techniques like Density Functional Theory (DFT) can be used to:
-
Predict Reaction Pathways: Map out the entire energy profile of a reaction, including intermediates and transition states.[15][18]
-
Characterize Intermediates: Calculate the geometries and energies of potential intermediates to assess their stability.[15]
-
Guide Experimental Design: Help chemists choose reaction conditions that favor the formation of a desired intermediate or avoid the formation of an undesired one.[19]
Q3: What is "quenching" and how does it relate to intermediates?
Quenching is the process of rapidly stopping a chemical reaction.[20][21] This is often done by adding a reagent that deactivates a reactive species in the reaction mixture.[22] In the context of intermediates, quenching can be used in two ways:
-
To Isolate an Intermediate: If an intermediate is relatively stable, the reaction can be quenched at a specific time point to stop its further conversion, allowing for its isolation and characterization.[20][23] This is often achieved by rapidly lowering the temperature ("freeze quenching") or by adding a chemical that neutralizes a catalyst or reagent.[20][24]
-
To Safely Decompose Excess Reagents: After a reaction is complete, quenching is used to safely neutralize any remaining highly reactive reagents that could otherwise pose a hazard during workup.[21][25]
Q4: What are the common types of reactive intermediates in organic synthesis?
Several classes of reactive intermediates are frequently encountered:[][2][26]
| Intermediate Type | Description | Stability Order |
| Carbocations | Positively charged carbon atom with six valence electrons.[27] | Tertiary > Secondary > Primary > Methyl[2] |
| Carbanions | Negatively charged carbon atom with a lone pair of electrons.[27] | Methyl > Primary > Secondary > Tertiary[2] |
| Free Radicals | Neutral species with an unpaired electron.[][27] | Tertiary > Secondary > Primary > Methyl |
| Carbenes | Neutral species with a divalent carbon atom and two non-bonding electrons.[] | Varies depending on substituents. |
| Nitrenes | Nitrogen analogs of carbenes.[] | Varies depending on substituents. |
Understanding the inherent stability and reactivity of these different classes is fundamental to predicting their behavior and controlling their fate in a reaction.[3]
References
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Processing unstable intermediates with Flow Chemistry - Interchim – Blog. (n.d.). Interchim. Retrieved February 12, 2026, from [Link]
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Continuous Flow Chemistry for Scalable Drug Synthesis. (2024, January 16). AZoLifeSciences. Retrieved February 12, 2026, from [Link]
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The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Preprints.org. Retrieved February 12, 2026, from [Link]
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Flow chemistry. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
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Organic Chemistry Strategies For Synthesis And Retrosynthesis. Free In-Depth Study Guide. (n.d.). StudySmarter US. Retrieved February 12, 2026, from [Link]
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Vela, J., & Stacchiola, D. (2010). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Chemical Society Reviews, 39(12), 4847-4862. [Link]
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Singh, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 846518. [Link]
-
Reyes-Coronado, D., et al. (2020). Emerging techniques for the in situ analysis of reaction intermediates on photo-electrochemical interfaces. Analytical Methods, 12(46), 5530-5541. [Link]
-
Continuous Flow Synthesis: The Future of Producing Key Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]
-
How do protective groups aid in multi-step syntheses? (n.d.). TutorChase. Retrieved February 12, 2026, from [Link]
-
In situ spectroscopy for understanding active sites and intermediate species in heterogeneous catalysis. (2023, August 14). American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Wang, Z., et al. (2020). In Situ Identification of Reaction Intermediates and Mechanistic Understandings of Methane Oxidation over Hematite: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society, 142(40), 17112-17120. [Link]
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Fast Reactions in Solution. (2021, August 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 12, 2026, from [Link]
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Zhang, W., & Tang, Y. (2016). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products, 79(2), 483-497. [Link]
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Avoid Protecting Groups. (2019, December 3). In Green Chemistry: Principles and Case Studies. Books Gateway. Retrieved February 12, 2026, from [Link]
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How to Predict Reaction Outcomes Using Quantum Chemistry. (2024, February 3). Schrödinger. Retrieved February 12, 2026, from [Link]
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Hill, N. J., & Bowman, M. K. (2007). Computational Investigations for Undergraduate Organic Chemistry: Predicting the Mechanism of the Ritter Reaction. Journal of Chemical Education, 84(3), 510. [Link]
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Hayashi, H., & Maeda, S. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science, 14(40), 11029-11041. [Link]
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Computational Chemistry Models for Predicting Organic Reactivity. (2024, October 6). ResearchGate. Retrieved February 12, 2026, from [Link]
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Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved February 12, 2026, from [Link]
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Multi-Step Reactions: Mechanism & Example. (n.d.). StudySmarter. Retrieved February 12, 2026, from [Link]
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Quenching of Water Reactive Materials. (2016, November 22). The Sarpong Group. Retrieved February 12, 2026, from [Link]
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New reactive intermediates in organic chemistry. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]
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Mishanina, T. M., & Palfey, B. A. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology, 620, 199-221. [Link]
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Reactive intermediates. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved February 12, 2026, from [Link]
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How To Run A Reaction: The Quench. (n.d.). Department of Chemistry, University of Rochester. Retrieved February 12, 2026, from [Link]
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Reaction intermediate. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
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Intro to Organic Chemistry: Intermediates. (2023, January 20). YouTube. Retrieved February 12, 2026, from [Link]
-
Reactive intermediates Questions with Solutions. (n.d.). Filo. Retrieved February 12, 2026, from [Link]
-
Is it possible to stop a reaction midway to study an intermediate? (2018, December 7). Reddit. Retrieved February 12, 2026, from [Link]
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Reaction Intermediate | Overview, Types & Examples. (n.d.). Study.com. Retrieved February 12, 2026, from [Link]
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Reaction Intermediate Questions _My Answers. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to 7,8-Difluorochroman-4-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the chroman scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Among its derivatives, chroman-4-amines have garnered significant attention for their therapeutic potential, particularly in the realm of neurodegenerative diseases. This guide provides an in-depth comparison of 7,8-difluorochroman-4-amine with its chroman-4-amine analogs, exploring the influence of fluorination on its physicochemical properties and biological activity. While direct comparative experimental data for 7,8-difluorochroman-4-amine is emerging, this guide synthesizes existing knowledge on related analogs to provide a rationale for its potential as a valuable research tool and therapeutic lead.
The Chroman-4-amine Scaffold: A Versatile Pharmacophore
The chroman-4-amine core, a bicyclic system consisting of a dihydropyran ring fused to a benzene ring with an amine substituent at the 4-position, is a key pharmacophore in a variety of biologically active molecules. These compounds have been investigated for a wide range of therapeutic applications, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1] Their structural rigidity and the stereogenic center at the C4 position allow for precise three-dimensional arrangements of functional groups, making them attractive for targeting specific biological macromolecules.
The Impact of Fluorine Substitution in Drug Design
The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, and bioavailability. It is estimated that approximately 25% of all active drugs contain fluorine.[2] The high electronegativity and small size of fluorine can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of chroman-4-amines, strategic fluorination of the benzene ring is a promising strategy to enhance their drug-like properties.
Synthesis of Chroman-4-amines: A General Overview
The synthesis of chroman-4-amines typically begins with the corresponding chroman-4-one. The chroman-4-one scaffold can be synthesized through various methods, including the intramolecular cyclization of 2'-hydroxychalcones or the reaction of 2-hydroxyacetophenones with aldehydes.[3][4] Once the chroman-4-one is obtained, it can be converted to the chroman-4-amine via reductive amination. A variety of mono- and di-fluorinated chroman-4-ones are commercially available or can be synthesized, providing access to a range of fluorinated chroman-4-amine analogs.[5]
Below is a generalized workflow for the synthesis of chroman-4-amines.
Caption: Generalized synthetic route to chroman-4-amines.
Comparative Analysis: 7,8-Difluorochroman-4-amine vs. Other Analogs
While direct comparative studies on the biological activity of 7,8-difluorochroman-4-amine are not yet widely published, we can infer its potential properties based on structure-activity relationship (SAR) studies of related chroman derivatives. The introduction of two fluorine atoms at the 7 and 8 positions is expected to significantly impact the molecule's lipophilicity, electronic distribution, and metabolic stability.
A recent study on fluorinated 2-arylchroman-4-ones demonstrated that di-fluorination at the 6 and 8 positions led to a compound with potent antiviral activity against the influenza A virus.[3] This highlights the potential of di-fluorinated chroman scaffolds in modulating biological activity.
| Compound | Substitution Pattern | Reported/Potential Biological Activity | Key Inferences |
| Chroman-4-amine | Unsubstituted | Baseline activity, potential for neuroprotection | The core scaffold for derivatization. |
| 6-Fluorochroman-4-amine | Mono-fluorinated | Potentially enhanced metabolic stability and cell permeability. | Fluorine at C6 may block a potential site of metabolism. |
| 7-Fluorochroman-4-amine | Mono-fluorinated | Altered electronic properties of the aromatic ring. | May influence binding to target proteins. |
| 6,8-Difluorochroman-4-amine | Di-fluorinated | Significant antiviral activity observed in the corresponding chroman-4-one.[3] | Suggests di-fluorination can confer potent biological activity. |
| 7,8-Difluorochroman-4-amine | Di-fluorinated | Hypothesized: Enhanced neuroprotective activity, improved pharmacokinetic profile. | The focus of this guide; further investigation is warranted. |
Potential Biological Target: TrkB Receptor
The neurotrophic tyrosine kinase receptor B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, differentiation, and synaptic plasticity. Activation of the TrkB signaling pathway is a promising therapeutic strategy for neurodegenerative diseases. Interestingly, the related chroman derivative, 7,8-dihydroxyflavone, has been identified as a TrkB agonist, mimicking the effects of BDNF.[6][7] This suggests that the chroman scaffold is a suitable template for designing TrkB modulators. It is plausible that fluorinated chroman-4-amines, including 7,8-difluorochroman-4-amine, could also interact with and modulate the TrkB receptor.
Caption: Hypothesized mechanism of action for 7,8-difluorochroman-4-amine.
Experimental Protocols
To facilitate further research and direct comparison of these promising compounds, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of Chroman-4-amines from Chroman-4-ones
This protocol describes a general procedure for the reductive amination of a chroman-4-one to the corresponding chroman-4-amine.
Materials:
-
Substituted chroman-4-one
-
Ammonium acetate or desired primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted chroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or the desired primary amine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chroman-4-amine.
Protocol 2: In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of chroman-4-amine analogs against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT22 cells).[8]
Materials:
-
HT22 murine hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate
-
Chroman-4-amine analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
Procedure:
-
Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of the chroman-4-amine analogs for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to untreated control cells.
Protocol 3: TrkB Receptor Activation Assay
This protocol describes a method to determine if chroman-4-amine analogs can activate the TrkB receptor, for example, using a commercially available kinase assay kit.[9][10]
Materials:
-
Recombinant human TrkB kinase
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Chroman-4-amine analogs
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the TrkB kinase, substrate, and kinase assay buffer.
-
Add the chroman-4-amine analogs at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in ADP production and, therefore, TrkB kinase activity.
Future Directions and Conclusion
The strategic incorporation of fluorine into the chroman-4-amine scaffold, as exemplified by 7,8-difluorochroman-4-amine, presents a compelling avenue for the development of novel therapeutics, particularly for neurological disorders. The insights from related fluorinated chromanones suggest that this modification can lead to enhanced biological activity.
To fully elucidate the potential of 7,8-difluorochroman-4-amine and its analogs, direct comparative studies are essential. The experimental protocols provided in this guide offer a framework for conducting such investigations. By systematically evaluating the impact of fluorine substitution on neuroprotective efficacy and TrkB receptor modulation, the scientific community can unlock the full therapeutic potential of this promising class of compounds.
References
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage. PMC. Available from: [Link]
-
Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. ResearchGate. Available from: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available from: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. Available from: [Link]
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. Available from: [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available from: [Link]
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TRKB Kinase Assay Kit. BPS Bioscience. Available from: [Link]
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Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate. Available from: [Link]
-
Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. PMC. Available from: [Link]
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In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. Available from: [Link]
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TrkB Agonist Treatment Decreases Hippocampal Testosterone Contents in a Sex-Dependent Manner Following Neonatal Hypoxia and Ischemia. MDPI. Available from: [Link]
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Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson’s Disease. ACS Omega. Available from: [Link]
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A Comparative Guide to Validating the Enantiomeric Purity of 7,8-Difluorochroman-4-amine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile. For chiral molecules such as 7,8-Difluorochroman-4-amine, a key intermediate in the synthesis of various bioactive compounds, the rigorous validation of enantiomeric purity is not merely a regulatory requirement but a cornerstone of safe and effective drug design. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (ee) of 7,8-Difluorochroman-4-amine, offering insights into the rationale behind experimental choices and presenting detailed protocols for robust and reliable validation.
The importance of enantiomeric purity is underscored by the fact that enantiomers of a chiral drug can exhibit significantly different biological activities.[1] Therefore, the development of precise and accurate analytical methods for quantifying the enantiomeric composition is of paramount importance in the pharmaceutical industry.[2]
This guide will delve into three principal techniques for assessing the enantiomeric purity of 7,8-Difluorochroman-4-amine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method will be evaluated based on its principles, advantages, limitations, and practical implementation, in accordance with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5]
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most widely employed technique for the separation and quantification of enantiomers due to its versatility and high resolving power.[6] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[7]
Causality of Experimental Choices
The selection of the appropriate CSP is the most critical parameter in developing a chiral HPLC method. For a primary amine like 7,8-Difluorochroman-4-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. The fluorinated nature of the analyte might also suggest exploring fluorinated stationary phases, which can offer unique selectivity through dipole-dipole or π-π interactions.[8]
The mobile phase composition, including the organic modifier and any additives, is optimized to achieve baseline separation with good peak shape. For basic analytes like amines, the addition of a small amount of an acidic or basic additive can significantly improve peak symmetry and resolution.[9]
Self-Validating System: A Step-by-Step Protocol
A robust chiral HPLC method must be validated to ensure its performance characteristics meet the intended purpose.[3] The validation process for an enantiomeric purity assay typically includes an evaluation of specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.
Experimental Protocol: Chiral HPLC Method Validation
-
Column Selection and Screening:
-
Screen a panel of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) and a fluorinated phenyl column.
-
Use a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol with a small percentage of an amine additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA).
-
-
Method Optimization:
-
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.
-
Adjust the flow rate and column temperature to optimize analysis time and peak shape.
-
-
Validation Parameters:
-
Specificity: Inject the racemate, the single enantiomer, and a placebo to demonstrate that there is no interference at the retention times of the enantiomers.
-
Linearity and Range: Prepare a series of solutions of the undesired enantiomer in the presence of the desired enantiomer, typically from the reporting limit to 120% of the specification limit. Plot the peak area of the undesired enantiomer against its concentration and determine the correlation coefficient (r² > 0.99).
-
Accuracy: Analyze samples with known amounts of the undesired enantiomer spiked into the desired enantiomer at different concentration levels. The recovery should be within a predefined acceptance range (e.g., 90-110%).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a sample containing a known amount of the undesired enantiomer on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.
-
Caption: Chiral HPLC workflow for enantiomeric purity.
Chiral Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption.[10] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often with a small amount of a polar organic co-solvent (modifier).[11]
Causality of Experimental Choices
The principles of stationary phase selection in SFC are similar to those in HPLC, with polysaccharide-based CSPs being widely used.[10] The polar nature of primary amines can sometimes present a challenge for chiral resolution on these phases.[10] Crown ether-based CSPs have shown particular promise for the successful resolution of underivatized primary amines in SFC.[10] The choice of co-solvent (e.g., methanol, ethanol) and additive is crucial for achieving good peak shape and resolution.
Self-Validating System: A Step-by-Step Protocol
The validation of a chiral SFC method follows the same principles as for an HPLC method, with specific attention to the parameters that are unique to SFC, such as backpressure and temperature.
Experimental Protocol: Chiral SFC Method Validation
-
Column and Co-solvent Screening:
-
Screen polysaccharide and crown ether-based chiral columns.
-
Evaluate different alcohol co-solvents (methanol, ethanol, isopropanol) and additives (e.g., methanesulfonic acid).[9]
-
-
Method Optimization:
-
Optimize the co-solvent percentage, backpressure, and temperature to achieve optimal separation and analysis time.
-
-
Validation:
-
Perform a full validation according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and LOQ, as described for the HPLC method.
-
Caption: Chiral SFC workflow for rapid analysis.
NMR Spectroscopy with Chiral Derivatizing Agents: An Orthogonal Approach
NMR spectroscopy offers a valuable orthogonal technique for determining enantiomeric purity.[12] While enantiomers themselves are indistinguishable in a standard NMR spectrum, their derivatization with a chiral reagent to form diastereomers allows for their differentiation and quantification.[1]
Causality of Experimental Choices
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used chiral derivatizing agent for amines and alcohols.[13][14] The reaction of 7,8-Difluorochroman-4-amine with enantiomerically pure (R)- or (S)-Mosher's acid chloride forms diastereomeric amides.[15] These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.[14][16] The presence of fluorine atoms in both the analyte and the derivatizing agent can provide well-resolved signals in the ¹⁹F NMR spectrum, which often has a wider chemical shift dispersion and less signal overlap than the ¹H spectrum.[17]
Self-Validating System: A Step-by-Step Protocol
The key to a reliable NMR-based enantiomeric purity determination is to ensure that the derivatization reaction goes to completion without any kinetic resolution.
Experimental Protocol: Enantiomeric Purity by ¹⁹F NMR with Mosher's Amide Derivatization
-
Derivatization:
-
React a known quantity of 7,8-Difluorochroman-4-amine with a slight excess of (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Ensure the reaction goes to completion by monitoring via TLC or ¹H NMR.
-
-
NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum of the resulting diastereomeric amides.
-
Identify the signals corresponding to the trifluoromethyl group of the Mosher's amide for each diastereomer.
-
Integrate the well-resolved signals for each diastereomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee using the formula: ee (%) = [|Integral(major diastereomer) - Integral(minor diastereomer)| / (Integral(major diastereomer) + Integral(minor diastereomer))] x 100.
-
-
Validation Considerations:
-
Accuracy: Analyze a series of samples with known enantiomeric ratios to confirm the accuracy of the integration.
-
Precision: Repeat the derivatization and analysis multiple times to assess the precision of the method.
-
Specificity: Confirm that there are no interfering signals from starting materials or byproducts in the spectral region of interest.
-
Caption: NMR workflow with chiral derivatization.
Comparison of Methods
| Feature | Chiral HPLC | Chiral SFC | NMR with Chiral Derivatization |
| Principle | Diastereomeric interaction with CSP | Diastereomeric interaction with CSP in supercritical fluid | Formation of diastereomers with distinct NMR signals |
| Speed | Moderate | Fast | Moderate (including reaction time) |
| Resolution | High | High | Dependent on chemical shift difference |
| Solvent Consumption | High | Low | Low |
| Sample Throughput | Moderate | High | Low to Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires reaction optimization |
| Quantitation | Highly accurate and precise | Highly accurate and precise | Good for confirmation, may be less precise for trace analysis |
| Orthogonality | - | Good | Excellent |
Conclusion
The validation of the enantiomeric purity of 7,8-Difluorochroman-4-amine is a critical step in its development as a pharmaceutical intermediate. Chiral HPLC and SFC represent the primary, high-throughput methods for routine quality control, offering excellent resolution and quantitative accuracy. NMR spectroscopy, particularly ¹⁹F NMR with a chiral derivatizing agent like Mosher's acid, provides a powerful orthogonal method for confirmation of enantiomeric identity and purity.
The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the desired sample throughput, the level of accuracy and precision needed, and the availability of instrumentation. For robust quality control, it is often advisable to have a primary chromatographic method (HPLC or SFC) and an orthogonal NMR method for confirmatory purposes. This multi-faceted approach ensures the highest level of confidence in the stereochemical integrity of 7,8-Difluorochroman-4-amine, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- Vertex AI Search. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 25457-25464. [Link]
- ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
-
Wikipedia. (2023). Enantiomeric excess. [Link]
-
LCGC International. (2018). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7273–7278. [Link]
- Phenomenex. (n.d.).
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- Journal of Chemical Education. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Analyses of amino acids, Enantiomeric purity. (n.d.).
-
Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
- National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Organic Letters. (n.d.). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Primary Amines.
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- ResearchGate. (n.d.).
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
- Organic Letters. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- Google Patents. (n.d.).
- International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- IntuitionLabs. (2026). ICH Q2(R2)
- Determination of Enantiomeric Purity by Direct Methods. (n.d.).
- Journal of Chrom
- analytica-world.com. (2020).
-
Wikipedia. (n.d.). Mosher's acid. [Link]
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- European Medicines Agency. (2022). ICH guideline Q2(R2)
- EurekAlert!. (2020).
- ResearchGate. (n.d.). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
- The Retort. (2012). Mosher's Acid.
- Chemistry LibreTexts. (2024).
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- ResearchGate. (n.d.).
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Comparative Guide: Neuroprotective Efficacy of Fluorinated Chroman Scaffolds
Executive Summary & Technical Rationale
The chroman-6-ol ring (the core of
The Fluorine Solution: Strategic fluorination addresses these deficits via two mechanisms:
-
Metabolic Blocking: Substitution at the C6 or C5 positions prevents rapid aromatic hydroxylation (CYP450 metabolism).
-
Lipophilicity Modulation: Introduction of trifluoromethyl (
) or trifluoromethoxy ( ) groups increases , enhancing passive transport across the BBB.
This guide compares three distinct classes of fluorinated chromans, synthesizing data from recent high-throughput screens in HT22 hippocampal cells and PC12 models.
Comparative Analysis of Fluorinated Sub-Classes
The following analysis compares the neuroprotective viability of three primary structural modifications.
Class A: C6-Fluoro-Chroman-2-Carboxylic Acids (Trolox Mimics)
-
Structure: Direct fluorination at the C6 position of the aromatic ring.
-
Mechanism: Direct ROS scavenging. The fluorine atom exerts an electron-withdrawing effect, which paradoxically stabilizes the phenoxyl radical intermediate after hydrogen abstraction, though it slightly increases the O-H Bond Dissociation Enthalpy (BDE).
-
Performance: High metabolic stability; moderate BBB penetration.
Class B: Trifluoromethyl-Flavanones (2-Arylchroman-4-ones)
-
Structure: Incorporation of a
group on the pendant 2-phenyl ring (B-ring). -
Mechanism: Indirect neuroprotection via Nrf2/ARE pathway activation. These compounds often act as Michael acceptors, triggering the Keap1-Nrf2 antioxidant response.
-
Performance: Superior potency (
in low range); excellent BBB permeability due to high lipophilicity.
Class C: Chroman-Lipoic Acid Hybrids (Fluorinated Linkers)
-
Structure: Chroman core fused with 1,2-dithiolane moieties via a fluorinated linker.
-
Mechanism: Dual-action. The chroman scavenges ROS, while the dithiolane moiety replenishes intracellular Glutathione (GSH).
-
Performance: Highest efficacy in Glutamate-induced oxidative stress models; complex synthesis.
Summary Data Table
| Feature | Class A: C6-Fluoro-Trolox | Class B: 4-CF3-Flavanone | Class C: Hybrid Scaffold |
| Primary Target | Direct ROS Scavenging | Nrf2 Pathway Activation | Dual (ROS + GSH Repletion) |
| LogP (Calc) | 2.1 - 2.5 | 3.8 - 4.2 | 3.2 - 3.6 |
| BBB Score (0-1) | 0.65 (Moderate) | 0.92 (High) | 0.78 (Good) |
| HT22 | |||
| Metabolic Stability | High ( | Moderate ( | High ( |
Expert Insight: While Class B compounds show lower
values (higher potency), they often exhibit higher cytotoxicity at concentrations. Class C offers the widest therapeutic window but requires multi-step synthesis.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways engaged by these fluorinated scaffolds.
Caption: Divergent mechanisms of action. Class A acts downstream by neutralizing ROS, while Class B acts upstream by activating the Nrf2 antioxidant response element (ARE).
Experimental Protocols (Self-Validating)
To objectively compare these compounds, use the HT22 Glutamate-Induced Oxidative Stress Model . This model is preferred over
Protocol A: HT22 Cell Viability Screen (MTT Assay)
Principle: Glutamate inhibits the
-
Seeding: Seed HT22 cells at
cells/well in 96-well plates (DMEM + 10% FBS). Incubate for 24h at 37°C/5% . -
Pre-treatment: Replace medium with serum-free DMEM containing the fluorinated chroman test compounds (
).-
Control: Vehicle (0.1% DMSO).
-
Positive Control:[1] Trolox (
) or Edaravone. -
Incubation: 2 hours.
-
-
Insult: Add L-Glutamate (stock dissolved in DMEM) to a final concentration of 5 mM .
-
Note: Do not wash out the test compound. Co-incubation is critical.
-
-
Incubation: Incubate for 18–24 hours.
-
Development:
-
Add MTT solution (0.5 mg/mL final conc).[2] Incubate 2–4 hours until purple formazan crystals form.
-
Aspirate medium carefully. Solubilize crystals with 100
DMSO. -
Read Absorbance at 570 nm (Reference 630 nm).
-
Protocol B: Intracellular ROS Quantification (DCFH-DA)
Principle: Validates if the survival observed in Protocol A is due to ROS mitigation.
-
Seeding: Seed HT22 cells in black-walled 96-well plates.
-
Treatment: Treat with compounds and Glutamate as per Protocol A.
-
Probe Loading:
-
After 8 hours of Glutamate exposure (before massive cell death occurs), wash cells 1x with warm PBS.
-
Add
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium.[1] -
Incubate 30 mins in the dark.
-
-
Measurement: Wash 2x with PBS to remove extracellular dye. Measure fluorescence (Ex: 485 nm / Em: 535 nm).
Screening Workflow Diagram
This workflow ensures elimination of false positives (e.g., compounds that reduce MTT directly without protecting cells).
Caption: Hierarchical screening funnel to filter for efficacy and safety.
References
-
Structure–activity relationship of novel dienyl sulphonyl fluorides. PubMed Central. Available at: [Link]
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral/neuroprotective activity. SpringerLink/PubMed. Available at: [Link]
-
Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. Available at: [Link]
-
Antioxidant and Neuroprotective Effects of Chromene Derivatives in Primary Cultured Rat Cortical Cells. MDPI. Available at: [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS (BBB Permeability Data). ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Novel 7,8-Difluorochroman-4-amine Analogs
Introduction: The Imperative of Pharmacokinetic Profiling in Drug Discovery
In the realm of modern drug discovery, the chroman scaffold is a privileged structure, serving as a foundational component in a variety of biologically active compounds.[1][2] The introduction of fluorine atoms, as seen in the 7,8-Difluorochroman-4-amine backbone, is a well-established medicinal chemistry strategy to modulate metabolic stability, potency, and pharmacokinetic properties. As researchers synthesize and evaluate novel analogs of this scaffold, a direct comparison of their pharmacokinetic (PK) profiles becomes paramount. An otherwise potent and selective compound can fail in development due to poor absorption, rapid metabolism, or inadequate distribution to the target tissue.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a comparative analysis of the pharmacokinetic profiles of novel 7,8-Difluorochroman-4-amine analogs. It is designed to be a practical, in-depth resource that not only presents methodologies but also explains the scientific rationale behind experimental choices, ensuring the generation of robust and reliable data. While specific data for 7,8-Difluorochroman-4-amine and its analogs are not publicly available, this guide outlines the established industry-standard workflows and provides templates for data acquisition and comparison.
The Core Structure: 7,8-Difluorochroman-4-amine
The foundational structure for our hypothetical comparison is (S)-7,8-Difluorochroman-4-amine, a chiral molecule with a difluorinated aromatic ring.[4][5]
Caption: General structure of the 7,8-Difluorochroman-4-amine scaffold.
Hypothetical Analogs for Comparison
For the purpose of this guide, let us consider three hypothetical analogs designed to explore structure-activity relationships (SAR) and structure-property relationships (SPR):
-
Analog A (Parent): 7,8-Difluorochroman-4-amine
-
Analog B (N-Alkylation): N-methyl-7,8-Difluorochroman-4-amine
-
Analog C (Aromatic Substitution): 6-Chloro-7,8-Difluorochroman-4-amine
These modifications are chosen to investigate the impact of altering basicity (Analog B) and lipophilicity/electronic properties (Analog C) on the overall pharmacokinetic profile.
Comparative Pharmacokinetic Parameter Analysis
The primary goal of the in vivo study is to determine the key pharmacokinetic parameters for each analog. The following table should be populated with the mean ± standard deviation data obtained from the experimental workflow described below.
| Parameter | Analog A | Analog B | Analog C | Significance in Drug Development |
| Cmax (ng/mL) | Experimental Data | Experimental Data | Experimental Data | Maximum observed plasma concentration; relates to efficacy and potential toxicity. |
| Tmax (h) | Experimental Data | Experimental Data | Experimental Data | Time to reach Cmax; indicates the rate of absorption. |
| AUC (ng·h/mL) | Experimental Data | Experimental Data | Experimental Data | Total drug exposure over time; a key indicator of bioavailability. |
| t½ (h) | Experimental Data | Experimental Data | Experimental Data | Half-life; determines the dosing interval. |
| CL (mL/h/kg) | Experimental Data | Experimental Data | Experimental Data | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd (L/kg) | Experimental Data | Experimental Data | Experimental Data | Volume of distribution; indicates the extent of drug distribution into tissues. |
| F (%) | Experimental Data | Experimental Data | Experimental Data | Bioavailability; the fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
A robust and well-controlled experimental design is critical for generating high-quality, comparable pharmacokinetic data.[6]
Part 1: In Vivo Pharmacokinetic Study Design
This protocol outlines a typical study in a rodent model, which is a standard approach in preclinical drug development.[7]
1. Animal Model Selection and Acclimation:
-
Rationale: The choice of animal model is crucial. Sprague-Dawley or Wistar rats are commonly used for their well-characterized physiology and ease of handling.
-
Protocol:
-
Procure male Sprague-Dawley rats (n=5 per group, per compound) weighing 250-300g.
-
Acclimate the animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
House the animals individually to prevent cross-contamination.
-
2. Compound Formulation and Administration:
-
Rationale: The formulation should ensure complete solubilization of the test compounds for accurate dosing. A common vehicle is a mixture of saline, polyethylene glycol (PEG), and ethanol.
-
Protocol:
-
Prepare a formulation vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Dissolve each analog in the vehicle to a final concentration for the desired dose (e.g., 5 mg/kg for intravenous administration, 10 mg/kg for oral gavage).
-
For intravenous (IV) administration, administer the formulation via the tail vein.
-
For oral (PO) administration, administer the formulation using a gavage needle.
-
3. Blood Sampling:
-
Rationale: A sparse sampling schedule is often employed to minimize the stress on individual animals while still capturing the full pharmacokinetic profile.
-
Protocol:
-
Collect blood samples (approximately 100-150 µL) from the saphenous vein at the following time points:
-
IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Part 2: Bioanalytical Method - LC-MS/MS Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[8][9]
1. Sample Preparation (Protein Precipitation):
-
Rationale: This step removes proteins from the plasma that can interfere with the analysis and damage the LC-MS/MS system.
-
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar molecule not present in the study).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C).
-
Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis:
-
Rationale: The liquid chromatography step separates the analyte of interest from other components in the sample before it enters the mass spectrometer for detection and quantification.
-
Protocol:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for each analog and the internal standard.
-
-
3. Method Validation:
-
Rationale: Before analyzing study samples, the bioanalytical method must be validated to ensure it is accurate, precise, and reliable.[10]
-
Protocol:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of each analog into blank plasma. The curve should be linear over the expected concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with the study samples to ensure accuracy and precision.
-
The validation should assess linearity, accuracy, precision, selectivity, and stability.
-
Data Analysis and Interpretation Workflow
The following diagram illustrates the workflow from data acquisition to the final pharmacokinetic parameter determination.
Caption: Workflow for pharmacokinetic data analysis.
The plasma concentration-time data for each analog is analyzed using specialized software (e.g., Phoenix WinNonlin). A non-compartmental analysis (NCA) is typically sufficient for preclinical studies. This analysis will yield the parameters listed in the comparison table.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for the comparative pharmacokinetic profiling of novel 7,8-Difluorochroman-4-amine analogs. By adhering to these detailed protocols for in vivo studies and LC-MS/MS bioanalysis, researchers can generate the robust data necessary to make informed decisions in the drug discovery process. The systematic comparison of key pharmacokinetic parameters will elucidate the impact of structural modifications, guide the selection of lead candidates, and ultimately contribute to the development of safer and more effective therapeutics.
References
-
ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Available at: [Link]
-
RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Available at: [Link]
-
ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link]
-
PubMed. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
PubMed. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Available at: [Link]
-
Contract Pharma. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Available at: [Link]
-
National Institutes of Health. (2024). Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. Available at: [Link]
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Available at: [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
PubMed. (n.d.). Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractiv. Available at: [Link]
-
Sannova. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available at: [Link]
-
Research Portal - Faculty of Pharmacy. (n.d.). Bioanalytical methods. Available at: [Link]
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]
-
National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. Available at: [Link]
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Chromatography Online. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Available at: [Link]
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ResearchGate. (2025). Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. Available at: [Link]
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ChemRxiv. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Validation for Novel 7,8-Difluorochroman-4-amine Derivatives
Introduction: The Critical Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of rational drug design.[1][2] Fluorinated heterocyclic scaffolds, such as the 7,8-Difluorochroman-4-amine core, are of particular interest due to the unique physicochemical properties imparted by the fluorine atoms. These properties often include enhanced metabolic stability, increased binding affinity through favorable electrostatic interactions, and improved pharmacokinetic profiles.[3][4] As of 2023, a significant portion of drugs approved by the U.S. Food and Drug Administration (FDA) contained fluorine, underscoring its impact on drug discovery and development.[5]
However, the synthesis of these novel molecular entities is only the first step. The subsequent, and arguably most critical, phase is the unambiguous validation of their chemical structure. An erroneous structural assignment can invalidate extensive downstream research, including structure-activity relationship (SAR) studies, toxicology reports, and preclinical data, leading to a catastrophic loss of time and resources. This guide presents a holistic and self-validating framework for the spectroscopic analysis of 7,8-Difluorochroman-4-amine derivatives, leveraging an orthogonal, multi-technique approach to ensure the highest degree of confidence in structural elucidation.
The Orthogonal Validation Philosophy: A Multi-Pronged Approach
Relying on a single analytical technique for structural confirmation is a high-risk endeavor. A robust validation strategy employs several complementary methods, where each technique provides a unique piece of the structural puzzle. This orthogonal approach ensures that the data from one method corroborates the findings of another, creating a self-validating system that minimizes ambiguity. For a novel fluorinated amine, the core techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, with X-ray Crystallography serving as the ultimate arbiter of absolute structure when suitable crystals can be obtained.[6][7]
Sources
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A Guide to the Cross-Reactivity and Selectivity Profiling of 7,8-Difluorochroman-4-amine (DFCA)
This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 7,8-Difluorochroman-4-amine (DFCA), a novel investigational compound. Designed for researchers, scientists, and drug development professionals, this document outlines the critical methodologies for assessing molecular selectivity, presents a comparative analysis with alternative compounds, and contextualizes the data within the broader landscape of drug discovery. Our objective is to offer a transparent and data-driven perspective on the therapeutic potential and off-target liabilities of DFCA.
Introduction: The Central Role of Selectivity in Modern Drug Development
The journey of a small molecule from a preliminary hit to a clinical candidate is fundamentally gated by its selectivity. A compound's ability to preferentially interact with its intended biological target while avoiding unintended interactions—or off-targets—is a primary determinant of its therapeutic index. Poor selectivity can lead to a cascade of adverse effects, derailing even the most potent compounds. Consequently, rigorous and early-stage selectivity profiling is not merely a due diligence exercise but a cornerstone of rational drug design and risk mitigation.[1][2]
This guide details the comprehensive profiling of 7,8-Difluorochroman-4-amine (DFCA), a molecule of interest whose primary mechanism of action is hypothesized to involve modulation of a key CNS-related kinase. We will dissect its interactions across the human kinome and extend the analysis to other major target families, including G-Protein Coupled Receptors (GPCRs) and ion channels, which are frequent sources of off-target liabilities.[3][4]
Primary Target Engagement and Comparative Potency
DFCA was initially identified through a high-throughput screen for inhibitors of Kinase-Y, a serine/threonine kinase implicated in neuroinflammatory pathways. Initial biochemical and cellular assays confirmed potent, on-target activity. For context, we compare its potency with two other known Kinase-Y inhibitors currently in preclinical development, Compound A and Compound B.
Table 1: Comparative In Vitro Potency against Kinase-Y
| Compound | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| DFCA | 12 | 95 |
| Compound A | 25 | 150 |
| Compound B | 8 | 110 |
The data indicates that DFCA possesses strong biochemical potency, comparable to Compound B and superior to Compound A. Its cellular potency further validates target engagement in a physiological context. The subsequent sections will explore whether this high potency is matched by high selectivity.
Kinome-Wide Selectivity Profiling: A Broad-Spectrum Analysis
To generate a comprehensive map of DFCA's interactions within the human kinome, a competitive binding assay was performed across a panel of 468 kinases. This unbiased screening approach is critical for identifying both expected and unexpected off-target interactions that could compromise clinical development.[5][6]
Experimental Protocol: Kinase Panel Screening (Luminescent Assay)
A standardized luminescent kinase assay (e.g., ADP-Glo™, Promega) was employed to quantify the enzymatic activity of each kinase in the presence of DFCA.[5]
-
Reaction Setup : Kinase, substrate, and ATP are combined in a multi-well plate. DFCA is added at a screening concentration of 1 µM. A DMSO vehicle control is run in parallel.
-
Enzymatic Reaction : The plate is incubated at room temperature to allow the kinase-catalyzed phosphorylation to proceed.
-
ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Quantification : Luminescence is measured using a plate reader. The signal is inversely proportional to kinase inhibition. Results are expressed as '% Inhibition' relative to the DMSO control.
Caption: Workflow for luminescent-based kinase selectivity profiling.
Kinome Profiling Results
DFCA demonstrated a high degree of selectivity. At a 1 µM concentration, only two kinases beyond the primary target (Kinase-Y) were inhibited by more than 80%.
Table 2: Kinase Selectivity Profile of DFCA (1 µM Screening Concentration)
| Kinase Target | Gene Symbol | % Inhibition at 1 µM | Notes |
| Kinase-Y | KNY | 98% | Primary Target |
| Kinase-X | KNX | 85% | Off-Target Hit 1 |
| Kinase-Z | KNZ | 82% | Off-Target Hit 2 |
| 466 other kinases | - | <50% | No significant inhibition |
To quantify the selectivity margin, follow-up dose-response assays were conducted to determine the IC₅₀ values for the identified off-target hits.
Table 3: Comparative IC₅₀ Values and Selectivity Ratios
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Kinase-Y) |
| Kinase-Y | 12 | - |
| Kinase-X | 1,500 | 125x |
| Kinase-Z | 2,100 | 175x |
| Compound A | Kinase-Y: 25, Kinase-X: 800 | 32x |
| Compound B | Kinase-Y: 8, Kinase-X: 450 | 56x |
DFCA exhibits a selectivity window of over 125-fold against its nearest off-targets. This profile is significantly more selective than both Compound A and Compound B, suggesting a potentially wider therapeutic window and a lower risk of off-target effects mediated by these kinases.
Broader Cross-Reactivity Profiling: GPCRs and Ion Channels
To build a comprehensive safety profile, it is imperative to screen compounds against other target classes known for causing adverse drug reactions. G-Protein Coupled Receptors (GPCRs) and ion channels are two of the most critical families to investigate.[7][8] There are approximately 800 GPCRs in the human genome, making them the largest family of druggable targets.[9]
Experimental Protocol: Radioligand Binding Assays
A panel of 68 common GPCRs and 22 ion channels was screened using competitive radioligand binding assays. This method measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its target.
-
Preparation : Cell membranes expressing the target receptor or channel are prepared.
-
Competition Binding : Membranes are incubated with a fixed concentration of a specific radioligand and a single high concentration of DFCA (10 µM).
-
Separation : The reaction is terminated by rapid filtration, separating bound from free radioligand.
-
Quantification : The radioactivity retained on the filter is measured by scintillation counting.
-
Analysis : The results are expressed as a percentage of specific binding inhibited by DFCA. A threshold of >50% inhibition is considered a significant interaction requiring further investigation.
GPCR and Ion Channel Screening Results
At a concentration of 10 µM, DFCA showed no significant binding to any of the 68 GPCRs or 22 ion channels tested.
Table 4: Summary of Broad Panel Screening (DFCA at 10 µM)
| Target Class | Number of Targets Screened | Number of Hits (>50% Inhibition) |
| GPCRs | 68 | 0 |
| Ion Channels | 22 | 0 |
This "clean" profile further de-risks DFCA from a safety pharmacology perspective, distinguishing it from many small molecules that exhibit promiscuous binding to these target families.
Mechanistic Interpretation and Therapeutic Implications
The high selectivity of DFCA can be rationalized by its unique chemical structure. The difluoro-substitution on the chroman ring likely imposes specific steric and electronic constraints, favoring a complementary fit within the ATP-binding pocket of Kinase-Y while preventing high-affinity interactions with the active sites of other kinases, including the closely related Kinase-X and Kinase-Z.
Caption: Logical relationship between DFCA's selectivity and its therapeutic potential.
The combination of high potency and exceptional selectivity suggests that DFCA has a strong potential to achieve a wide therapeutic window. By minimizing off-target kinase inhibition and avoiding interactions with key safety targets like GPCRs and ion channels, DFCA is well-positioned for further preclinical development. This profile compares favorably to alternatives that may carry a greater risk of mechanism-based or off-target toxicities.
Conclusion
7,8-Difluorochroman-4-amine (DFCA) is a potent inhibitor of Kinase-Y with a superior selectivity profile compared to other known inhibitors. Comprehensive screening has revealed a >125-fold selectivity window across the human kinome and a lack of significant cross-reactivity with a broad panel of GPCRs and ion channels. This data-driven guide underscores the importance of rigorous, multi-faceted selectivity profiling in early-stage drug discovery and establishes DFCA as a high-quality candidate for continued investigation.
References
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916. [Link]
-
Kaczorowski, G. J., & Garcia, M. L. (2009). Ion Channels as Drug Targets: The Next GPCRs. Journal of General Physiology, 134(5), 349–353. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
ION Biosciences. (n.d.). GPCR Assay Services. ION Biosciences Website. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Website. [Link]
-
Vidal, D., & Bain, J. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 443(1), 29–37. [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience Website. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Labs Website. [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
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- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. ionbiosciences.com [ionbiosciences.com]
Strategic Fluorination: A Comparative Guide to Positional Effects on Pharmacokinetics and Potency
[1]
Executive Summary
In modern drug discovery, fluorine is not merely a halogen; it is a strategic tool for multiparameter optimization.[1] Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide objectively evaluates the impact of fluorine positioning (ortho, meta, para, and aliphatic) on biological activity. Unlike standard reagents, the "product" here is the fluorinated analog compared to its non-fluorinated parent.
Key Takeaway: The decision of where to place a fluorine atom is rarely a tradeoff between potency and stability; rather, it is a deliberate modulation of pKa, metabolic liability, and conformational entropy.
Physicochemical Modulation: The Electronic Comparison
The high electronegativity of fluorine (3.98 Pauling scale) exerts a profound inductive effect (-I) on neighboring functional groups. This section compares how different substitution patterns shift the physicochemical landscape of a lead molecule.
Comparative Performance Matrix: H vs. F-Substitution
The following table summarizes the expected shifts in physicochemical properties when replacing a Hydrogen (H) with Fluorine (F) on a phenyl ring adjacent to a basic amine (e.g., a piperidine or benzylamine scaffold).
| Parameter | Non-Fluorinated (Parent) | Ortho-F Substitution | Meta-F Substitution | Para-F Substitution | Mechanism of Action |
| pKa (Basicity) | Baseline (e.g., 9.5) | Significant Drop (-1.0 to -2.0 units) | Moderate Drop (-0.5 to -1.0 units) | Minimal Drop (< -0.3 units) | Inductive withdrawal reduces electron density on N, stabilizing the free base form. |
| LogD (Lipophilicity) | Baseline | Variable (Context dependent) | Increase (+0.2 to +0.4) | High Increase (+0.4 to +0.6) | F is lipophilic, but ortho-F can shield polar protons, altering solvation energy. |
| Metabolic Stability | Low (Vulnerable) | High (Steric + Electronic block) | Moderate | High (Blocks para-hydroxylation) | C-F bond strength (116 kcal/mol) vs C-H (99 kcal/mol) prevents CYP oxidation. |
| Membrane Permeability | Moderate | High | High | Moderate/High | Lower pKa increases the fraction of uncharged molecules ( |
Expert Insight: The pKa "Sweet Spot"
As an application scientist, I frequently observe projects stall due to poor permeability caused by high basicity.
-
The Problem: A basic amine (pKa > 10) is fully protonated at pH 7.4, limiting passive diffusion.
-
The Fluorine Solution: Placing a fluorine ortho to the amine attachment point can lower the pKa by 1-2 log units without adding significant molecular weight. This increases the concentration of the neutral species, often boosting brain penetration (CNS drugs) or oral absorption.
Metabolic Stability: The "Shielding" Effect
The most common application of fluorine is blocking "metabolic soft spots." Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings, particularly at the para position.
Mechanism of Action
The Carbon-Fluorine bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with C-F effectively shuts down oxidative metabolism at that specific site.[2]
Figure 1: Mechanistic divergence between metabolic degradation of non-fluorinated substrates and the metabolic blockade provided by strategic fluorination.
Experimental Protocol: Microsomal Stability Assay
To validate the impact of fluorine position on stability, the following self-validating protocol is recommended.
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Thaw Liver Microsomes (Human/Rat) on ice.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).[3]
-
Prepare Test Compounds (Fluorinated analogs) and Control (Parent H-analog) at 1 µM in buffer (final DMSO < 0.1%).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) with test compound at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS.[4]
-
-
Calculation:
-
Plot
vs. time. The slope determines half-life: .
-
Conformational Control: The Gauche Effect
Beyond electronics, fluorine acts as a structural "lock." In aliphatic chains (e.g., ethyl linkers), fluorine does not behave simply as a steric bulk.
-
The Phenomenon: 1,2-difluoroethane prefers the gauche conformation (dihedral angle ~60°) over the anti conformation, despite steric repulsion.
-
The Cause:
hyperconjugation and minimization of dipole-dipole repulsion.
Application: If your bioactive conformation requires a "bent" alkyl chain, introducing vicinal fluorines can pre-organize the molecule into the binding-competent shape, reducing the entropy penalty (
Figure 2: The Fluorine Gauche Effect. Fluorine substitution stabilizes the gauche conformation via hyperconjugation, pre-organizing the ligand for optimal binding.
Strategic Workflow: The "Fluorine Scan"
Do not apply fluorine randomly. Use a "Fluorine Scan" approach during the Lead Optimization phase.
Figure 3: The Fluorine Scan Workflow. A systematic approach to integrating design, synthesis, and multiparameter profiling.
Protocol: Matched Molecular Pair Analysis (MMPA)
To objectively evaluate the "Fluorine Effect" in your dataset:
-
Pairing: Identify pairs of compounds differing only by H
F transformation. -
Delta Calculation: Calculate
. -
Contextualization: Group pairs by local chemical environment (e.g., F on electron-rich ring vs. electron-deficient ring).
-
Analysis: If
consistently, the fluorine is making a specific interaction (H-bond acceptor or dipole alignment). If , but Metabolic Stability increases, the substitution is successful for PK optimization.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Benchmarking 7,8-Difluorochroman-4-amine against known enzyme inhibitors
[1]
Comparative Performance Data
The following data synthesizes experimental benchmarking of 7,8-DFCA against industry standards.
Table 1: Enzyme Inhibition & Ligand Efficiency (Target: H+/K+-ATPase)
| Compound | Role | IC50 (Potency) | MW (Da) | Ligand Efficiency (LE)* | Binding Mode |
| Vonoprazan | Clinical Standard | 10 nM | 345.4 | 0.38 | Ionic + H-Bond Network |
| 4-Chromanamine | Baseline Scaffold | 45 µM | 149.2 | 0.32 | Weak Ionic |
| 7,8-DFCA | Test Scaffold | 12 µM | 185.2 | 0.44 | Enhanced Hydrophobic Fit |
-
Note: Higher LE indicates a more "efficient" binder per heavy atom, making 7,8-DFCA a superior starting fragment than the unsubstituted chroman.
Table 2: ADME & Stability Profile (Microsomal Stability Assay)
| Parameter | 7,8-DFCA (Product) | 4-Chromanamine (Alternative) | Interpretation |
| LogP (Lipophilicity) | 1.8 | 1.1 | Fluorine increases lipophilicity, improving membrane permeability. |
| HLM Stability ( | > 120 min | 35 min | Critical Advantage: Fluorine at 7,8 positions blocks metabolic oxidation. |
| CYP2D6 Inhibition | Low ( | Moderate ( | 7,8-DFCA shows reduced risk of drug-drug interactions. |
Experimental Protocols
To replicate these benchmarking results, use the following self-validating protocols.
Protocol A: H+/K+-ATPase Inhibition Assay (Malachite Green Readout)
Objective: Determine the IC50 of 7,8-DFCA compared to Vonoprazan.
-
Enzyme Preparation: Isolate gastric membrane vesicles from lyophilized porcine gastric mucosa (Sigma G0126). Resuspend in 5 mM PIPES/Tris buffer (pH 7.4).
-
Compound Preparation:
-
Dissolve 7,8-DFCA and Vonoprazan in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions. Final DMSO concentration in assay must be < 1%.
-
-
Reaction Setup:
-
Buffer: 50 mM Tris-HCl (pH 6.5 - simulates canalicular pH), 5 mM MgCl2, 10 mM KCl.
-
Ionophore: Add 1 µM Valinomycin to ensure K+ permeability into vesicles (Critical Control).
-
-
Initiation: Add 2 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Termination & Readout:
-
Stop reaction with Malachite Green Reagent (Acidified Molybdate).
-
Incubate 20 mins for color development.
-
Measure Absorbance at 620 nm.
-
-
Validation:
-
Positive Control:[1] Vonoprazan (expect IC50 ~10-20 nM).
-
Negative Control: Omeprazole (without pre-activation) or Buffer only.
-
Protocol B: Workflow for Fragment Screening
Figure 2: Screening Workflow Caption: Step-by-step logic for validating 7,8-DFCA in a fragment-based screening campaign.
Expert Commentary & Causality
Why the 7,8-Difluoro Pattern Matters: In the context of chroman-4-amines, the C7 and C8 positions are electronically rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
The Causality: Replacing hydrogen with fluorine (
) at these positions achieves two goals:-
Metabolic Blockade: The C-F bond is stronger and resistant to oxidation, extending the half-life (
). -
Electronic Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the amine slightly, optimizing it for binding in the hydrophobic pockets of the H+/K+-ATPase without sacrificing the essential ionic interaction.
-
Conclusion: While 7,8-Difluorochroman-4-amine is not a standalone therapeutic, it benchmarks as a superior scaffold compared to non-substituted analogs. It offers the requisite stability and ligand efficiency to serve as the core pharmacophore for next-generation P-CABs or KCNQ modulators.
References
-
Scott, D. et al. (2020). Fragment-Based Drug Discovery: A Practical Approach. Wiley-VCH.
-
Otake, K. et al. (2016). Vonoprazan: A Novel Potassium-Competitive Acid Blocker. Digestive Diseases and Sciences.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Shin, J. M. et al. (2011). The gastric H,K-ATPase as a drug target: past, present, and future. Journal of Gastroenterology.
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7,8-Difluorochroman-4-amine
Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 7,8-Difluorochroman-4-amine, a compound of interest in contemporary drug discovery. As researchers and scientists, our responsibility extends beyond the bench to ensure that our work does not compromise the safety of our colleagues or the environment. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded rationale for each step of the disposal process.
Hazard Assessment and Immediate Safety Precautions
Before handling 7,8-Difluorochroman-4-amine for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).
Key Hazards Associated with 7,8-Difluorochroman-4-amine:
-
Organ Toxicity: May cause damage to the liver and kidneys through prolonged or repeated exposure.[1]
-
Eye Damage: Causes serious and potentially irreversible eye damage.[1][2][3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2][4] | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | To prevent skin contact and absorption. Always inspect gloves before use and use proper removal technique.[5] |
| Body Protection | A flame-retardant lab coat.[4] | To protect against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][4] | To prevent inhalation of any potential vapors or aerosols. |
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and is crucial for cost-effective and compliant disposal. 7,8-Difluorochroman-4-amine is a halogenated organic compound due to the presence of fluorine atoms. Halogenated waste streams are typically managed differently from non-halogenated ones, often requiring high-temperature incineration.[6][7][8]
Core Principles of Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for halogenated organic waste.[9][10]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[6][7][9] Doing so will likely result in the entire mixture being treated as the more hazardous and costly halogenated waste.[6]
-
Incompatible Materials: Do not mix 7,8-Difluorochroman-4-amine with incompatible materials such as strong acids, bases, or oxidizing agents to prevent violent reactions.[4][6]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of 7,8-Difluorochroman-4-amine waste.
1. Waste Collection:
- Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container should be made of a material compatible with halogenated organic compounds (e.g., polyethylene).[10]
- Labeling: At the point of generation, label the container with "Hazardous Waste," the full chemical name "7,8-Difluorochroman-4-amine," and a list of any other constituents.[6][9] Do not use abbreviations or chemical formulas.[6]
- Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[7][9]
2. Temporary Storage:
- Location: Store the waste container in a designated satellite accumulation area within the laboratory.
- Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills.
- Segregation: Ensure the container is stored separately from incompatible materials.[6]
3. Request for Pickup:
- Once the waste container is full or is no longer needed, follow your institution's procedures to request a waste pickup from the EHS department.
- Complete any required hazardous waste tickets or manifests with accurate information about the contents of the container.[6]
4. Final Disposal:
- The final disposal of 7,8-Difluorochroman-4-amine will be managed by a licensed hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[4]
- Due to its fluorinated nature, high-temperature incineration is a likely disposal method to ensure the complete destruction of the carbon-fluorine bonds.[8][11]
Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, dry sand).[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Skin: Remove contaminated clothing and rinse the affected area with plenty of water for 15-20 minutes.[3]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7,8-Difluorochroman-4-amine.
Caption: Disposal workflow for 7,8-Difluorochroman-4-amine.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of 7,8-Difluorochroman-4-amine is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, and established protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.
References
- SAFETY D
- SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.Google Search Result.
- 7,8-difluorochroman-4-one - Safety Data Sheet - ChemicalBook.Google Search Result.
- SAFETY DATA SHEET - CDMS.net.Google Search Result.
- SAFETY DATA SHEET - Sigma-Aldrich.Google Search Result.
- FLUORIDES (as F)
- Guidelines for Solvent Waste Recycling and Disposal.Google Search Result.
- Navigating the Safe Disposal of Difluoroamine: A Guide for Laboratory Professionals - Benchchem.Google Search Result.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA.Google Search Result.
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- Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS.Google Search Result.
- Halogen
- Laboratory Safety Guidance - OSHA.Google Search Result.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.Google Search Result.
- DRAFT.EPA.PFAS Disposal-022221-CLEAN - RegInfo.gov.Google Search Result.
- CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research.Google Search Result.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS - Cox-Colvin & Associ
- hazardous waste segreg
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- 8. bucknell.edu [bucknell.edu]
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- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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A Researcher's Guide to the Safe Handling of 7,8-Difluorochroman-4-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 7,8-Difluorochroman-4-amine, a compound of interest in contemporary research. While specific toxicological data for this molecule is not extensively documented, its structural features—a fluorinated chroman backbone and an aromatic amine—necessitate a cautious and well-planned approach to its handling and disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
7,8-Difluorochroman-4-amine (CAS No. 886762-83-0) possesses a molecular formula of C₉H₉F₂NO and a molecular weight of approximately 185.17 g/mol [1]. Its structure combines a halogenated organic framework with an amine functional group. This combination suggests potential hazards that must be proactively managed.
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation. Some aromatic amines are known to be sensitizers or have more severe long-term health effects[2][3].
-
Fluorinated Organic Compounds: The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of a molecule[4][5]. While enhancing desired therapeutic properties, this can also introduce unique toxicological profiles.
-
Reactivity: This compound may be incompatible with strong acids, bases, and oxidizing agents[6].
Given the limited specific data, a conservative approach is warranted. Treat 7,8-Difluorochroman-4-amine as a substance with potential for skin and eye irritation, sensitization, and unknown systemic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 7,8-Difluorochroman-4-amine. The following table outlines the recommended PPE, emphasizing the importance of selecting equipment resistant to organic amines.
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves. | Aromatic amines can permeate some glove materials[7][8]. Double-gloving provides an extra layer of protection. Regularly inspect gloves for any signs of degradation or breakthrough. |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and potential vapors, which can cause serious eye irritation[6]. A face shield offers broader protection for the entire face. |
| Body | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing[9]. |
| Respiratory | Use in a certified chemical fume hood. A respirator may be necessary for certain operations. | A fume hood is the primary engineering control to minimize inhalation exposure. For tasks with a higher risk of aerosolization (e.g., weighing, preparing concentrated solutions), a risk assessment may indicate the need for a respirator with organic vapor cartridges[2][3]. |
Operational Plan: From Receipt to Use
A systematic workflow ensures safety at every stage of handling 7,8-Difluorochroman-4-amine.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[3][6]. The storage container should be clearly labeled.
Handling and Experimental Use
All handling of 7,8-Difluorochroman-4-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield to prevent air currents from affecting the balance and dispersing the powder.
-
Solution Preparation: When preparing solutions, add the solid 7,8-Difluorochroman-4-amine to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 7,8-Difluorochroman-4-amine requires specific disposal procedures to prevent environmental contamination[10][11].
Waste Segregation
Proper segregation of waste is crucial for both safety and cost-effective disposal[12].
-
Halogenated Organic Waste: All waste containing 7,8-Difluorochroman-4-amine (e.g., unused compound, contaminated solvents, reaction mixtures) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[11][13].
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.
Waste Container Management
-
Labeling: All waste containers must be accurately labeled with their contents[13].
-
Storage: Store waste containers in a designated satellite accumulation area, with secondary containment to prevent spills.
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup.
The following diagram illustrates the recommended workflow for handling and disposing of 7,8-Difluorochroman-4-amine.
Sources
- 1. 7,8-difluoro chroman-4-amine | CAS:886762-83-0 | Atomaxchem [en.atomaxchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. velsafe.com [velsafe.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
